molecular formula C11H12O2 B1355263 6,7-DIMETHYL-4-CHROMANONE CAS No. 80859-08-1

6,7-DIMETHYL-4-CHROMANONE

Cat. No.: B1355263
CAS No.: 80859-08-1
M. Wt: 176.21 g/mol
InChI Key: QUYOIZQYNDXCTC-UHFFFAOYSA-N
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Description

6,7-Dimethyl-4-chromanone ( 80859-08-1) is a chemical compound with the molecular formula C 11 H 12 O 2 and a molecular weight of 176.21 g/mol. It should be stored sealed in a dry environment at 2-8°C . This compound belongs to the chroman-4-one class, a recognized privileged scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules . Researchers value the chroman-4-one core for its diverse pharmacological potential. Its significance stems from its status as a key intermediate in the synthesis of a diverse array of bioactive molecules . Chroman-4-one derivatives have been identified as potent and highly selective inhibitors of SIRT2 , an enzyme involved in aging-related pathways and neurodegenerative disorders such as Parkinson's and Alzheimer's disease . Furthermore, this scaffold demonstrates substantial anticancer potential, with various synthetic chroman-4-one analogs exhibiting potent cytotoxic and apoptosis-inducing activities against a range of cancer cell lines . The core structure is also under investigation for its antimicrobial properties against resistant pathogenic strains . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYOIZQYNDXCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542868
Record name 6,7-Dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80859-08-1
Record name 6,7-Dimethyl-2,3-dihydro-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

A Technical Guide to the Synthesis of 6,7-Dimethyl-4-Chromanone: Established Routes and Novel Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chroman-4-one framework is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including potential as anticancer agents, selective SIRT2 inhibitors for neurodegenerative diseases, and antimicrobial compounds.[3][4][5] Within this important class of molecules, 6,7-dimethyl-4-chromanone (CAS 80859-08-1) represents a valuable synthetic intermediate and a target for structure-activity relationship (SAR) studies.[4] The specific substitution pattern on the aromatic ring significantly influences the molecule's pharmacological profile, making the development of efficient and scalable synthesis routes a critical objective for researchers.

This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound. We will deconstruct the synthetic challenges, detail robust experimental protocols, and explain the underlying chemical principles that govern these transformations. The focus is on providing a practical and authoritative resource for researchers in organic synthesis and drug development.

Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of this compound can be approached through several disconnection strategies. The most common and logical pathways hinge on the formation of the heterocyclic ring as the final key step. This retrosynthetic analysis points to a critical precursor: 2'-hydroxy-4',5'-dimethylacetophenone . This intermediate contains the requisite substituted phenol and the acetyl group that will ultimately form part of the chromanone ring.

The primary disconnection strategies are visualized below:

G cluster_0 Disconnection Approaches cluster_1 Key Intermediate cluster_2 Primary Starting Material Target This compound Node_FC Intramolecular Friedel-Crafts Acylation Target->Node_FC C-C bond Node_Aldol Tandem Aldol/ Oxa-Michael Addition Target->Node_Aldol C-C & C-O bonds Intermediate_FC 3-(3,4-Dimethylphenoxy)propanoic acid Node_FC->Intermediate_FC Intermediate_Aldol 2'-Hydroxy-4',5'-dimethylacetophenone + Formaldehyde Node_Aldol->Intermediate_Aldol Key_Intermediate 2'-Hydroxy-4',5'-dimethylacetophenone Intermediate_FC->Key_Intermediate O-Alkylation Intermediate_Aldol->Key_Intermediate Start_Material 3,4-Dimethylphenol Key_Intermediate->Start_Material Fries Rearrangement or Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of this compound.

This analysis reveals that the synthesis can be streamlined into two main phases:

  • Formation of the Key Intermediate: The efficient synthesis of 2'-hydroxy-4',5'-dimethylacetophenone from a commercially available starting material like 3,4-dimethylphenol.

  • Cyclization to the Chromanone Core: The conversion of this key intermediate into the final this compound target via robust ring-closing methodologies.

Synthesis of Key Intermediate: 2'-Hydroxy-4',5'-dimethylacetophenone

The most reliable method for preparing ortho-hydroxyacetophenones from substituted phenols is the Fries rearrangement. This reaction involves the intramolecular acyl migration of a phenyl acetate precursor, catalyzed by a Lewis acid.

Mechanism Insight: The reaction proceeds by the formation of an acylium ion intermediate upon coordination of the Lewis acid (e.g., AlCl₃) to the ester carbonyl. This electrophilic acylium ion then attacks the electron-rich aromatic ring, primarily at the ortho position, driven by a chelating effect with the phenolic oxygen. A subsequent aqueous workup hydrolyzes the aluminum complex to yield the desired ortho-hydroxyacetophenone.

Protocol: Fries Rearrangement of 3,4-Dimethylphenyl Acetate

This protocol is adapted from established procedures for the synthesis of substituted chromones which utilize this key first step.[6]

Step 1: Acetylation of 3,4-Dimethylphenol

  • To a stirred solution of 3,4-dimethylphenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or neat acetic anhydride), add acetic anhydride (1.2 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a base like pyridine.

  • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting phenol.

  • Upon completion, pour the mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3,4-dimethylphenyl acetate, which is often pure enough for the next step.

Step 2: Fries Rearrangement

  • To a reaction vessel equipped with a reflux condenser and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.5-3.0 eq).

  • Cool the vessel in an ice bath and slowly add 3,4-dimethylphenyl acetate (1.0 eq) under a nitrogen atmosphere.

  • After the addition is complete, slowly heat the reaction mixture to 140-160 °C and maintain this temperature for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • This will decompose the aluminum complex and precipitate the product.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford 2'-hydroxy-4',5'-dimethylacetophenone as a solid.

Core Synthesis Routes to this compound

With the key intermediate in hand, we can now explore the primary cyclization strategies.

Method 1: Intramolecular Friedel-Crafts Acylation Pathway

This classic and highly reliable three-step sequence involves building a propanoic acid side chain on the phenolic oxygen, followed by an acid-catalyzed intramolecular Friedel-Crafts acylation to close the ring.[7][8]

G Start 2'-Hydroxy-4',5'- dimethylacetophenone Step1 Step 1: O-Alkylation (Michael Addition) Start->Step1 Acrylonitrile, K₂CO₃, t-BuOH Intermediate1 3-(2-Acetyl-4,5-dimethylphenoxy) propanenitrile Step1->Intermediate1 Step2 Step 2: Nitrile Hydrolysis Intermediate1->Step2 H₂SO₄ / H₂O Intermediate2 3-(2-Acetyl-4,5-dimethylphenoxy) propanoic acid Step2->Intermediate2 Step3 Step 3: Intramolecular Friedel-Crafts Acylation Intermediate2->Step3 TfOH / TFA or Polyphosphoric Acid End This compound Step3->End

Caption: Workflow for the Intramolecular Friedel-Crafts Acylation route.

Protocol Step 1.1: O-Alkylation via Michael Addition [7]

  • In a round-bottom flask, dissolve 2'-hydroxy-4',5'-dimethylacetophenone (1.0 eq) in tert-butanol.

  • Add a catalytic amount of potassium carbonate (K₂CO₃, ~0.1 eq).

  • To this mixture, add acrylonitrile (1.5 eq) and heat the reaction to reflux for 12-24 hours.

  • Monitor the reaction progress by TLC. Once the starting material is consumed, cool the mixture to room temperature.

  • Filter off the catalyst and concentrate the solvent under reduced pressure.

  • The resulting crude 3-(2-acetyl-4,5-dimethylphenoxy)propanenitrile can be purified by chromatography, but is often carried forward directly.

Protocol Step 1.2: Nitrile Hydrolysis

  • To the crude propanenitrile from the previous step, add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, which will hydrolyze the nitrile to a carboxylic acid.

  • After cooling, pour the reaction mixture onto ice and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and remove the solvent in vacuo to yield 3-(2-acetyl-4,5-dimethylphenoxy)propanoic acid.

Protocol Step 1.3: Intramolecular Friedel-Crafts Acylation [7][8]

  • The choice of cyclizing agent is critical. Polyphosphoric acid (PPA) is a common choice, though modern reagents like a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA) can offer milder conditions and higher yields.[7]

  • Using TfOH/TFA: Dissolve the propanoic acid intermediate (1.0 eq) in trifluoroacetic acid (TFA, ~5.0 eq).

  • Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid (TfOH, ~1.5 eq).

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the mixture onto ice-water and extract with dichloromethane.

  • Wash the organic phase with saturated NaHCO₃ solution, water, and brine.

  • Dry over anhydrous MgSO₄, concentrate, and purify by flash column chromatography (silica gel, hexane/ethyl acetate) to yield pure this compound.

Method 2: Tandem Aldol Condensation / Intramolecular Oxa-Michael Addition

This elegant and atom-economical approach constructs the chromanone ring in a single step from the key acetophenone intermediate and a one-carbon electrophile like formaldehyde.[4]

Mechanism Insight: The reaction is typically base-catalyzed. First, the base (e.g., diisopropylamine - DIPA) promotes an aldol condensation between the enolate of the acetophenone and formaldehyde, forming a vinyl ketone intermediate. Immediately following this, the same basic conditions facilitate a rapid intramolecular oxa-Michael addition, where the phenolic hydroxyl group attacks the newly formed α,β-unsaturated system to close the six-membered ring and form the chromanone product.[3]

G Start 2'-Hydroxy-4',5'- dimethylacetophenone Intermediate Vinyl Ketone Intermediate (transient) Start->Intermediate Aldol Condensation Reagents Formaldehyde, Diisopropylamine (DIPA), EtOH, MW Heat Reagents->Intermediate Product This compound Reagents->Product Intermediate->Product Intramolecular Oxa-Michael Addition

Caption: Mechanism of the Tandem Aldol/Oxa-Michael Addition.

Protocol: One-Pot Synthesis via Tandem Reaction [3][9]

  • In a microwave reaction vial, combine 2'-hydroxy-4',5'-dimethylacetophenone (1.0 eq), paraformaldehyde (as a source of formaldehyde, 1.5-2.0 eq), and diisopropylamine (DIPA, 1.1 eq) in ethanol.

  • Seal the vial and heat the mixture using microwave irradiation to 160-170 °C for approximately 1 hour. (Note: Conventional heating in a sealed tube can also be used but may require longer reaction times).

  • After cooling, dilute the reaction mixture with dichloromethane or ethyl acetate.

  • Wash the organic solution sequentially with 1 M HCl (aq), water, and brine to remove the base and any unreacted starting materials.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate this compound.

Comparative Analysis of Synthesis Routes

FeatureMethod 1: Friedel-CraftsMethod 2: Tandem Aldol
Number of Steps 3-4 (including intermediate prep)2 (including intermediate prep)
Atom Economy Lower; involves addition then eliminationHigher; tandem addition reaction
Reagents Requires strong acids (PPA, TfOH) and potentially toxic acrylonitrile.Requires a simple base (DIPA) and formaldehyde.
Conditions Can involve high temperatures (Fries, PPA) or highly corrosive acids.Often benefits from microwave irradiation for speed and efficiency.[9]
Scalability Generally robust and scalable.Scalability may require optimization of heat transfer.
Overall Yield Can be moderate to good, dependent on each step's efficiency.Can provide good yields in a single, efficient step from the key intermediate.[3]
Ideal For Robust, classical synthesis; situations where microwave equipment is unavailable.Rapid synthesis, methods development, and library synthesis.

Characterization Data

PropertyDataSource
IUPAC Name 6,7-dimethyl-2,3-dihydrochromen-4-one[4]
CAS Number 80859-08-1[4]
Molecular Formula C₁₁H₁₂O₂[4]
Molecular Weight 176.21 g/mol [4]
Appearance Expected to be a solid at room temperature.N/A
Storage Store sealed in a dry environment at 2-8°C.[4]

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired on the synthesized product and compared with literature values for analogous structures or database entries if available.

Conclusion and Future Outlook

The synthesis of this compound is readily achievable through well-established organic chemistry principles. The choice between a classical multi-step Intramolecular Friedel-Crafts Acylation pathway and a more modern Tandem Aldol/Oxa-Michael Addition depends on the specific laboratory resources, desired scale, and time constraints. The tandem approach offers superior efficiency and atom economy, making it an attractive option for rapid analogue synthesis.

Future work in this area could focus on developing catalytic, asymmetric routes to access chiral versions of this scaffold, which could have significant implications for stereoselective drug design.[10][11] Furthermore, adapting these syntheses to flow chemistry or exploring greener solvent systems would align with the modern objectives of sustainable chemical manufacturing. The protocols and insights provided in this guide offer a solid foundation for any researcher looking to synthesize and explore the potential of this compound.

References

Quantum Chemical Calculations for 6,7-dimethyl-4-chromanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of modern drug discovery, computational chemistry has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents.[1][2][3] Quantum chemical calculations, in particular, provide profound insights into the intrinsic electronic and structural properties of molecules, guiding the design of compounds with enhanced efficacy and specificity.[2][3] This technical guide offers a comprehensive walkthrough of the principles and practices for performing quantum chemical calculations on 6,7-dimethyl-4-chromanone, a derivative of the chroman-4-one scaffold. The chroman-4-one core is a privileged structure in medicinal chemistry, recognized for its broad pharmacological potential and as a key intermediate in the synthesis of numerous bioactive molecules.[4][5] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for computational analysis.

Introduction to this compound and its Significance

The 4-chromanone (or chroman-4-one) framework is a prominent heterocyclic scaffold consisting of a fused benzene and γ-pyranone ring.[6] This structural motif is a cornerstone in the synthesis of a wide array of biologically active compounds, including those with anti-inflammatory, antimicrobial, antioxidant, and antitumor properties.[5] Derivatives of chroman-4-one have been identified as potent and selective inhibitors of enzymes implicated in neurodegenerative diseases, such as SIRT2.[4][7]

The subject of this guide, this compound (C₁₁H₁₂O₂), features methyl groups at the 6 and 7 positions of the benzene ring.[4] The position and electronic nature of substituents on the chromanone ring are known to markedly affect the biological activity of the compounds.[7] Understanding the impact of these dimethyl substitutions on the molecule's geometry, electronic structure, and reactivity is paramount for rational drug design. Quantum chemical calculations offer a powerful, non-empirical approach to elucidate these properties, providing a predictive framework that can guide synthetic efforts and biological evaluation.[2]

This guide will detail the application of Density Functional Theory (DFT), a robust and widely used quantum chemical method, to explore the molecular landscape of this compound.

Theoretical Foundations of Quantum Chemical Calculations

A foundational understanding of the theoretical principles underpinning quantum chemical calculations is essential for the judicious selection of methods and the correct interpretation of results. These calculations aim to solve the time-independent Schrödinger equation for a given molecule to determine its energy and wavefunction, from which all other properties can be derived.

2.1. The Schrödinger Equation and the Born-Oppenheimer Approximation

The central equation of quantum chemistry is the Schrödinger equation, ĤΨ = EΨ, where Ĥ is the Hamiltonian operator (representing the total energy), Ψ is the wavefunction (a mathematical function describing the state of the system), and E is the total energy of the system. For a multi-atomic molecule, this equation is exceedingly complex to solve exactly. The Born-Oppenheimer approximation is a critical simplification that allows for a solution. It posits that since the nuclei are much heavier and move far more slowly than the electrons, the electronic motion can be calculated as if the nuclei were stationary. This decouples the nuclear and electronic motions, simplifying the overall calculation immensely.

2.2. Core Computational Methods

Several methods have been developed to approximate solutions to the electronic Schrödinger equation. The choice of method is a trade-off between computational cost and accuracy.[8]

  • Hartree-Fock (HF) Theory: This is a fundamental ab initio (from first principles) method that approximates the many-electron wavefunction as a single Slater determinant. It treats each electron as moving in the average field of all other electrons, thus neglecting the instantaneous electron-electron correlation. While computationally efficient, this neglect of electron correlation can limit its accuracy for many systems.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for medium to large-sized molecules.[9] Instead of the complex many-electron wavefunction, DFT uses the electron density—a simpler, three-dimensional quantity—as the fundamental variable. The core principle is that the ground-state energy of a molecule is a unique functional of its electron density. The accuracy of a DFT calculation is largely determined by the chosen exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation.[8] Common functionals include B3LYP, M06-2X, and ωB97X-D.

  • Møller-Plesset (MP2) Perturbation Theory: This is a post-Hartree-Fock method that provides a more accurate description by including electron correlation effects through perturbation theory. MP2 calculations are more computationally demanding than DFT or HF but can offer higher accuracy for certain systems where electron correlation is particularly important.

2.3. The Role of Basis Sets

In practical calculations, the molecular orbitals are constructed from a set of pre-defined mathematical functions known as a basis set.[8] These functions are typically centered on the atoms of the molecule. The size and complexity of the basis set directly impact the accuracy and computational cost of the calculation.[8]

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good balance of accuracy and cost. The numbers and letters denote the number of functions used to describe the core and valence electrons. Symbols in parentheses, like (d) or (p), represent the addition of polarization functions, which allow for more flexibility in describing the shape of the electron density and are crucial for accurate geometry and energy calculations. The "+" indicates the addition of diffuse functions, which are important for describing anions or systems with significant lone-pair electrons.

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.

For a molecule like this compound, a combination like the B3LYP functional with a 6-31G(d) basis set often provides a reliable starting point for geometry optimization and electronic structure analysis.

Step-by-Step Computational Workflow

The following section outlines a detailed, practical workflow for the quantum chemical analysis of this compound. This protocol is designed to be adaptable to various computational chemistry software packages like Gaussian, ORCA, or Q-Chem.

3.1. Molecular Structure Preparation

The first step is to create an initial three-dimensional structure of the molecule.

Protocol:

  • Use a molecular editor and visualization tool such as Avogadro, ChemDraw, or GaussView to build the 3D structure of this compound.

  • Ensure correct atom types, bond orders, and initial stereochemistry.

  • Perform a preliminary geometry "cleanup" or "optimization" using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) within the software. This provides a reasonable starting geometry for the more demanding quantum chemical calculations.

  • Save the coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz, .mol, or .gjf).

Causality: A good starting geometry is crucial. Starting a high-level calculation from a very distorted or high-energy structure can lead to slow convergence or may result in finding a local, rather than the global, energy minimum.

3.2. Geometry Optimization

This is the most critical step, where the calculation finds the lowest energy arrangement of the atoms on the potential energy surface.

Protocol:

  • Create an input file for your quantum chemistry software.

  • Specify the coordinates of the molecule from the previous step.

  • Define the level of theory. For a robust initial optimization, select the B3LYP functional and the 6-31G(d) basis set.

  • Specify the calculation type as "Optimization" (often denoted by the keyword Opt).

  • Initiate the calculation. The software will iteratively adjust the positions of the atoms to minimize the forces between them until a stationary point is reached.

Trustworthiness: The optimization process is self-validating. The algorithm will stop only when the forces on the atoms and the change in energy between steps fall below predefined, very small thresholds, ensuring a converged and stable structure has been located.

G cluster_workflow Geometry Optimization Workflow start Initial 3D Structure (from Molecular Editor) input Create Input File (Method: B3LYP, Basis Set: 6-31G(d)) start->input calc Run Quantum Chemistry Calculation (Opt) input->calc check Convergence Criteria Met? (Forces, Energy Change) calc->check output Optimized Minimum Energy Geometry check->output Yes adjust Adjust Atomic Positions check->adjust No adjust->calc G cluster_analysis Electronic Structure & Spectral Analysis cluster_electronic Electronic Properties cluster_spectral Spectral Simulation opt_geom Validated Optimized Geometry homo_lumo HOMO-LUMO Analysis (Reactivity, Gap Energy) opt_geom->homo_lumo mep MEP Surface (Electrophilic/Nucleophilic Sites) opt_geom->mep td_dft TD-DFT Calculation (UV-Vis Spectrum) opt_geom->td_dft giao GIAO Calculation (NMR Shifts) opt_geom->giao

References

Initial Biological Screening of 6,7-Dimethyl-4-Chromanone Derivatives: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The 4-Chromanone Scaffold as a Privileged Structure

The 4-chromanone framework is a prominent oxygen-containing heterocycle that serves as a core structural motif in a multitude of naturally occurring and synthetic compounds.[1][2] This scaffold's prevalence is not incidental; its unique stereoelectronic properties make it an exceptional building block for molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

The strategic addition of dimethyl groups at the 6 and 7 positions of the chromanone ring modifies the lipophilicity and electronic distribution of the molecule. This substitution can enhance binding affinity to biological targets and improve pharmacokinetic properties, making 6,7-dimethyl-4-chromanone derivatives a particularly compelling series for therapeutic investigation. This guide outlines a tiered, multi-disciplinary screening approach to efficiently identify and characterize the primary biological activities of these novel compounds.

cluster_synthesis Compound Genesis cluster_screening Primary Biological Screening Cascade cluster_analysis Hit Identification & Prioritization synthesis Synthesis of This compound Derivative Library anticancer Anticancer Screening (Cytotoxicity) synthesis->anticancer Test Compounds antimicrobial Antimicrobial Screening (Growth Inhibition) synthesis->antimicrobial Test Compounds anti_inflammatory Anti-inflammatory Screening (NO Inhibition) synthesis->anti_inflammatory Test Compounds hit Identify 'Hit' Compounds (Based on Potency & Selectivity) anticancer->hit antimicrobial->hit anti_inflammatory->hit

Figure 1: High-level overview of the initial screening workflow.

Part 1: Anticancer Activity Evaluation

Scientific Rationale: The benzopyrone core of chromanones is a recurring feature in compounds exhibiting significant cytotoxicity against various cancer cell lines.[6] Studies have shown that chromanone derivatives can induce apoptosis and cause cell cycle arrest, making them promising candidates for novel anticancer agents.[7][8] The initial screening phase is designed to assess broad cytotoxicity to identify derivatives with potent and selective anticancer activity.[9]

Primary Assay: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating cellular metabolic activity.[10] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in living, metabolically active cells.[11][12] This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effect.[10]

cluster_workflow MTT Assay Workflow A 1. Seed Cells (e.g., 1x10⁴ cells/well) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat Cells with serial dilutions of chromanone derivatives B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate (1.5-4h) E->F G 7. Solubilize Formazan (Add DMSO or other solvent) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability & Determine IC₅₀ H->I

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 1 x 10⁴ cells/well.[13] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., 0.1% DMSO in medium).[14]

  • Incubation: Incubate the plates for 48 or 72 hours.[13]

  • MTT Addition: After incubation, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well.[11][13][15]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[13][16]

  • Solubilization: Carefully remove the MTT-containing medium. Add 130-150 µL of Dimethyl Sulphoxide (DMSO) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization.[13][15] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11][16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration required to inhibit cell proliferation by 50%.[7]

Data Presentation: Cytotoxicity Profile

The IC₅₀ values are crucial for comparing the potency and selectivity of the derivatives.[14] A lower IC₅₀ value indicates higher cytotoxic potency. The selectivity index (SI) can be calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells) to prioritize compounds with minimal toxicity to healthy cells.

Compound IDMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HEK293 (Normal Kidney) IC₅₀ (µM)Selectivity Index (HEK293/MCF-7)
DM-CH-01 12.518.2> 100> 8.0
DM-CH-02 25.133.785.43.4
DM-CH-03 8.411.330.13.6
Cisplatin 9.215.812.51.4

Part 2: Antimicrobial Activity Screening

Scientific Rationale: The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents.[3] Chromanone derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi, making this a critical area for screening.[3][4][17]

Primary Assay: Agar Well Diffusion Method

The agar well diffusion method is a widely used, cost-effective, and reliable technique for preliminary screening of antimicrobial activity.[18][19] The principle is based on the diffusion of a test compound from a well through an agar medium uniformly inoculated with a target microorganism.[19] If the compound possesses antimicrobial activity, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's efficacy.[19]

cluster_workflow Agar Well Diffusion Workflow A 1. Prepare Inoculum (e.g., S. aureus, C. albicans) Adjust to 0.5 McFarland standard B 2. Inoculate Agar Plate (Spread culture evenly on Mueller-Hinton Agar) A->B C 3. Create Wells (Use sterile borer to punch wells in agar) B->C D 4. Add Test Compounds (Load fixed concentration of derivatives into wells) C->D E 5. Include Controls (Positive: Antibiotic Negative: Solvent) F 6. Incubate (24h at 37°C for bacteria, 48h at 30°C for fungi) D->F E->F G 7. Measure Zone of Inhibition (Diameter in mm) F->G

Figure 3: Step-by-step workflow for the agar well diffusion assay.

Detailed Experimental Protocol: Agar Well Diffusion
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative, Pseudomonas aeruginosa as Gram-negative, and Candida albicans as a fungal pathogen). Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.[18]

  • Plate Inoculation: Uniformly swab the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate.[18]

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch wells in the agar.

  • Compound Loading: Add a fixed volume (e.g., 50-100 µL) of each derivative solution (at a set concentration, e.g., 1 mg/mL in DMSO) into the wells.

  • Controls: Include a positive control (a known antibiotic like Neomycin) and a negative control (the solvent, e.g., DMSO) on each plate.[18][20]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[20]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).

Data Presentation: Antimicrobial Activity
Compound IDS. aureus (Gram +) Zone of Inhibition (mm)P. aeruginosa (Gram -) Zone of Inhibition (mm)C. albicans (Fungus) Zone of Inhibition (mm)
DM-CH-01 181015
DM-CH-02 809
DM-CH-03 221419
Neomycin 2520Not Active
DMSO 000

Part 3: Anti-inflammatory Activity Screening

Scientific Rationale: Chronic inflammation is implicated in a wide range of diseases. Chromone derivatives have shown potential as anti-inflammatory agents, often by modulating key inflammatory pathways like NF-κB and inhibiting the production of inflammatory mediators such as nitric oxide (NO).[21][22][23] An initial in vitro screen can effectively identify compounds that suppress these inflammatory responses.

Primary Assay: Nitric Oxide (NO) Inhibition Assay

This assay uses a cell line like murine macrophages (RAW 264.7) to screen for anti-inflammatory activity. When stimulated with lipopolysaccharide (LPS), these cells produce large amounts of nitric oxide (NO), a key inflammatory mediator.[24][25] The inhibitory effect of the test compounds on NO production is measured using the Griess reagent, which detects nitrite (a stable breakdown product of NO) in the cell culture supernatant. A reduction in nitrite levels indicates potential anti-inflammatory activity.[23]

cluster_pathway Simplified NF-κB Inflammatory Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_Inhib NF-κB (Inactive in Cytoplasm) TLR4->NFkB_Inhib Signal Transduction NFkB_Active NF-κB (Active in Nucleus) NFkB_Inhib->NFkB_Active Translocation iNOS iNOS Gene Transcription NFkB_Active->iNOS Cytokines Pro-inflammatory Cytokines NFkB_Active->Cytokines NO Nitric Oxide (NO) Production iNOS->NO Chromanone Chromanone Derivative (Potential Inhibitor) Chromanone->NFkB_Inhib Inhibits Translocation

Figure 4: Chromanones may exert anti-inflammatory effects by inhibiting the NF-κB pathway.[22]

Detailed Experimental Protocol: NO Inhibition Assay
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Absorbance Reading: After a brief incubation period for color development, measure the absorbance at 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.[22]

Data Presentation: Anti-inflammatory Activity
Compound IDNO Inhibition at 25 µM (%)Cytotoxicity at 25 µM (% Viability)
DM-CH-01 15.298.5
DM-CH-02 68.795.1
DM-CH-03 75.392.8
Ibuprofen 55.499.1
Conclusion and Forward Path

This structured, three-pronged initial screening cascade provides a robust method for evaluating the therapeutic potential of novel this compound derivatives. The primary assays—MTT for anticancer, agar well diffusion for antimicrobial, and NO inhibition for anti-inflammatory activity—serve as an efficient filter to identify "hit" compounds.

Derivatives showing high potency and selectivity (e.g., DM-CH-01 and DM-CH-03 for anticancer activity, DM-CH-03 for antimicrobial, and DM-CH-02/03 for anti-inflammatory) should be prioritized for further investigation. Subsequent steps include secondary screening to confirm activity, detailed mechanism-of-action studies, and structure-activity relationship (SAR) analysis to guide the synthesis of more potent and specific analogues.

References

The Obscure Architects: An In-depth Technical Guide to the Natural Occurrence of 6,7-Dimethyl-4-Chromanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Preamble: The Allure of the Chromanone Scaffold

In the vast and intricate world of natural products, certain molecular scaffolds emerge as "privileged structures"—a term bestowed upon molecular frameworks that consistently demonstrate a propensity for binding to multiple biological targets, thereby exhibiting a broad spectrum of bioactivities. The 4-chromanone core, a heterocyclic system featuring a benzene ring fused to a dihydropyranone ring, is a quintessential example of such a scaffold.[1][2] Its inherent structural rigidity and the presence of key hydrogen bond acceptors and donors make it an ideal starting point for the evolution of molecules with significant pharmacological potential. This guide delves into a specific, yet underexplored, niche of this fascinating class of compounds: the natural occurrence of 6,7-dimethyl-4-chromanone analogs and their closely related chromone counterparts. For the discerning researcher and drug development professional, understanding the origins, biosynthesis, and inherent bioactivities of these molecules is paramount to unlocking their therapeutic potential.

Section 1: Natural Sanctuaries of 6,7-Disubstituted Chromanones and Chromones

While the broader class of chromanones is widely distributed in the plant and fungal kingdoms, the specific 6,7-dimethyl substitution pattern is more elusive.[1] Our exploration begins with a close examination of the known natural sources that harbor these unique chemical entities.

The Botanical Realm: Jatropha podagrica as a Source of 6,7-Dimethoxychromone

A notable example of a naturally occurring 6,7-disubstituted chromone is 6,7-dimethoxychromone, a close structural analog of the target chromanone. This compound has been successfully isolated from the leaves of Jatropha podagrica, a succulent shrub belonging to the Euphorbiaceae family.[3][4] Traditionally used in folk medicine, this plant has become a subject of phytochemical investigation due to its diverse array of secondary metabolites.[5] The presence of 6,7-dimethoxychromone underscores the plant's capacity for intricate biosynthetic modifications of the chromone scaffold.

The Fungal Kingdom: Daldinia eschscholtzii - A Prolific Producer of Chromanone Analogs

Endophytic fungi, residing symbiotically within plant tissues, are a treasure trove of novel bioactive compounds.[6] The fungus Daldinia eschscholtzii has been identified as a particularly rich source of chromanone derivatives.[6][7][8] While not exhibiting the precise 6,7-dimethyl pattern, various analogs with different substitution patterns have been isolated from this fungus, including (R)-5-hydroxy-8-methoxy-2-methylchroman-4-one.[8] The metabolic plasticity of Daldinia eschscholtzii suggests that the enzymatic machinery for producing a diverse array of substituted chromanones is present, making it a compelling candidate for further investigation in the search for 6,7-dimethylated analogs.

Section 2: The Blueprint of Creation: Biosynthesis of the Chromanone Core and its Methylation

Understanding the biosynthetic pathway of this compound analogs is fundamental to appreciating their natural occurrence and for harnessing their production through synthetic biology approaches. The journey from simple precursors to the final complex molecule is a testament to the elegance of nature's chemical factories.

The Polyketide Pathway: Assembling the Chromone Scaffold

The biosynthesis of the chromone core is a classic example of the polyketide pathway.[9] This process is initiated by a specialized enzyme known as a type III polyketide synthase (PKS). Specifically, pentaketide chromone synthase (PCS) has been identified as a key enzyme in this pathway.[9][10]

The biosynthesis commences with a starter unit, typically acetyl-CoA, and involves the sequential condensation of multiple extender units, most commonly malonyl-CoA. The PCS enzyme catalyzes a series of decarboxylative condensation reactions, followed by intramolecular cyclization and aromatization to yield the foundational chromone scaffold.[9]

Chromone Biosynthesis cluster_0 Polyketide Assembly cluster_1 Tailoring Reactions Acetyl-CoA Acetyl-CoA Polyketide_Chain Linear Polyketide Intermediate Acetyl-CoA->Polyketide_Chain Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Chain Extender Units (x4) Chromone_Core Chromone Scaffold (e.g., 5,7-dihydroxy-2-methylchromone) Polyketide_Chain->Chromone_Core PCS-catalyzed Cyclization & Aromatization Methylated_Chromone 6,7-Dimethyl/Dimethoxy -Substituted Chromone Chromone_Core->Methylated_Chromone O-Methyltransferases (OMTs) + S-Adenosyl Methionine (SAM)

Caption: Generalized biosynthetic pathway of 6,7-disubstituted chromones.

Tailoring the Scaffold: The Role of O-Methyltransferases

The formation of the 6,7-dimethyl or 6,7-dimethoxy substitution pattern is achieved through the action of "tailoring" enzymes, specifically O-methyltransferases (OMTs).[11][12] These enzymes utilize S-adenosyl methionine (SAM) as a methyl group donor to catalyze the regiospecific methylation of hydroxyl groups on the chromone ring.[11] The presence of OMTs capable of acting on the C-6 and C-7 positions is the critical determinant for the natural production of these specific analogs. The identification and characterization of such OMTs from organisms like Jatropha podagrica or Daldinia eschscholtzii would be a significant step towards their biotechnological production.

Section 3: From Nature's Matrix to the Laboratory Bench: Isolation and Characterization Protocols

The successful isolation and structural elucidation of this compound analogs from their natural sources require a systematic and multi-step approach. The following protocols are based on established methodologies for the purification of chromanones and related compounds from plant and fungal matrices.

Experimental Protocol: Isolation of Chromanone Analogs from Fungal Culture (Daldinia eschscholtzii)

This protocol provides a detailed workflow for the extraction, fractionation, and purification of chromanone derivatives from a liquid culture of Daldinia eschscholtzii.

Step 1: Fungal Cultivation and Extraction

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a mycelial culture of Daldinia eschscholtzii.

  • Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking) for a period sufficient for secondary metabolite production (typically 2-4 weeks).

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate exhaustively with an organic solvent such as ethyl acetate.

  • Dry the mycelium, grind it to a fine powder, and extract with methanol or ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Step 2: Chromatographic Fractionation and Purification

  • Subject the crude extract to column chromatography on silica gel.

  • Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

  • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • Pool fractions containing compounds with similar TLC profiles.

  • Subject the enriched fractions to further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a solvent system (e.g., methanol-water or acetonitrile-water gradient).

  • Isolate the pure chromanone analogs.

Experimental Protocol: Isolation of 6,7-Dimethoxychromone from Jatropha podagrica

This protocol outlines the steps for the extraction and purification of 6,7-dimethoxychromone from the leaves of Jatropha podagrica.[13]

Step 1: Plant Material Extraction

  • Air-dry the leaves of Jatropha podagrica and grind them into a fine powder.

  • Macerate the powdered leaves in methanol or a mixture of methanol and water at room temperature for several days.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

Step 2: Solvent Partitioning and Chromatographic Purification

  • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Monitor the allelopathic or other biological activity of each fraction to guide the purification process.

  • Subject the most active fraction (often the ethyl acetate fraction) to column chromatography on silica gel.

  • Elute the column with a gradient solvent system (e.g., n-hexane-ethyl acetate).

  • Further purify the fractions containing the target compound using preparative HPLC to yield pure 6,7-dimethoxychromone.

Isolation Workflow Start Natural Source (Plant or Fungal Biomass) Extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography (Silica Gel) Crude_Extract->Fractionation Fractions Enriched Fractions Fractionation->Fractions Purification Preparative HPLC (e.g., C18 column) Fractions->Purification Pure_Compound Pure this compound Analog Purification->Pure_Compound

Caption: A typical experimental workflow for the isolation of chromanone analogs.

Structural Elucidation: A Spectroscopic Approach

The definitive identification of isolated this compound analogs relies on a combination of modern spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule, including the characteristic signals for the methyl groups and the protons on the chromanone core.

    • ¹³C NMR: Reveals the number and types of carbon atoms present. The chemical shifts of the carbonyl carbon (C-4) and the carbons bearing the methyl groups (C-6 and C-7) are particularly diagnostic.[14]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring, and definitively assigning the structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, notably the characteristic carbonyl (C=O) stretching vibration of the 4-chromanone ring.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system of the molecule.

Section 4: Biological Activities and Therapeutic Potential

The this compound scaffold and its analogs have demonstrated a range of interesting biological activities, highlighting their potential for further investigation in drug discovery programs.

Compound/Analog Class Natural Source Reported Biological Activity Potential Therapeutic Application
6,7-DimethoxychromoneJatropha podagricaAllelopathic, Phytotoxic[4]Development of natural herbicides
Chromanones from Daldinia eschscholtziiDaldinia eschscholtziiPhytotoxic, Antimicrobial[6][10][15]Agrochemicals, Antibacterial agents
General Chromanone DerivativesVariousAntioxidant, Anti-inflammatory, Anticancer, Antiviral[1]Diverse therapeutic areas

Table 1: Summary of Reported Biological Activities of 6,7-Disubstituted Chromanone Analogs and Related Compounds

The phytotoxic properties of these compounds, particularly their ability to interfere with mitochondrial function, make them promising candidates for the development of novel, environmentally friendly herbicides.[15] Furthermore, the broad spectrum of activities reported for the general chromanone scaffold suggests that 6,7-dimethylated analogs may also possess valuable pharmacological properties that warrant further investigation.

Conclusion and Future Perspectives

The natural world continues to be an unparalleled source of chemical innovation. The this compound scaffold, while not yet widely reported from natural sources, represents an intriguing and promising area for future research. The identification of 6,7-dimethoxychromone in Jatropha podagrica and the diverse array of chromanones from Daldinia eschscholtzii provide compelling evidence for the existence of the necessary biosynthetic machinery in nature.

For researchers and drug development professionals, the path forward is clear. A concerted effort to screen a wider range of plant and fungal species, particularly those from unique ecological niches, is likely to unveil new natural sources of these valuable compounds. Furthermore, the isolation and characterization of the key biosynthetic enzymes, such as the specific O-methyltransferases, will open the door to the sustainable production of these molecules through metabolic engineering. The unique biological activities already observed for these and related compounds provide a strong rationale for their further investigation as potential leads in the development of new pharmaceuticals and agrochemicals. The obscure architects of these fascinating molecules have laid the groundwork; it is now up to the scientific community to harness their creative potential.

References

An In-Depth Technical Guide to the In Silico ADMET Profiling of 6,7-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, the early identification of candidates with favorable pharmacokinetic and safety profiles is paramount. High attrition rates in late-stage clinical trials, often due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, represent a significant expenditure of time and resources. This guide presents a comprehensive, step-by-step workflow for the in silico prediction of the ADMET profile of 6,7-dimethyl-4-chromanone, a representative small molecule with a chromanone scaffold of interest in medicinal chemistry. By leveraging a suite of robust, freely accessible computational tools, this document provides researchers, scientists, and drug development professionals with a practical framework for generating a preliminary yet detailed risk assessment, enabling more informed decision-making in the crucial early stages of research.

Introduction: The Imperative of Early ADMET Assessment

The Role of ADMET in Drug Discovery

The journey of a drug from a promising "hit" to a market-approved therapeutic is fraught with challenges. A significant portion of these failures, estimated to be around 60%, can be attributed to undesirable ADMET properties.[1] These five characteristics collectively determine the fate and effect of a drug in the body:

  • Absorption: How the drug enters the bloodstream.

  • Distribution: How it spreads throughout the body's tissues and fluids.

  • Metabolism: How the body chemically modifies and breaks down the drug.

  • Excretion: How the drug and its byproducts are eliminated from the body.

  • Toxicity: The potential for the drug to cause harmful effects.

A molecule may exhibit high potency and selectivity for its intended target in vitro, but if it cannot be effectively absorbed, reach its site of action, or if it is rapidly metabolized into inactive or toxic compounds, it will fail as a therapeutic agent.[2] Therefore, assessing ADMET properties is not a mere checkbox but a foundational pillar of successful drug development.[3]

The Paradigm Shift to In Silico Prediction

Traditionally, ADMET profiling was conducted through extensive in vitro and in vivo experiments, which are resource-intensive and require the physical synthesis of the compound. The advent of computational, or in silico, modeling has revolutionized this paradigm.[4] By using sophisticated algorithms and machine learning models trained on vast datasets of known compounds, these tools can predict a molecule's ADMET profile based solely on its chemical structure.[5] This approach offers several compelling advantages:

  • Cost and Time Efficiency: Computational screening allows for the rapid evaluation of thousands of virtual compounds, enabling researchers to prioritize synthesis efforts on the most promising candidates.[2]

  • Early Risk Identification: Potential liabilities, such as poor oral bioavailability or a high risk of toxicity, can be flagged and addressed at the design stage, long before significant investment is made.

  • Ethical Considerations: In silico methods align with the "3Rs" principle (Replacement, Reduction, and Refinement) by reducing the reliance on animal testing in the early phases of discovery.[6]

Target Compound: this compound

The chromanone (or chroman-4-one) scaffold is a key pharmacophore found in a variety of naturally occurring and synthetic compounds that exhibit a wide range of biological activities.[7] This makes its derivatives, such as this compound, intriguing subjects for medicinal chemistry exploration. This guide will use this specific molecule as a case study to demonstrate a practical predictive workflow.

Compound Details:

  • Name: this compound

  • Molecular Formula: C₁₁H₁₂O₂

  • Molecular Weight: 176.21 g/mol

  • Canonical SMILES: CC1=CC2=C(C=C1C)OC(C)CC2=O

  • Structure: (Structure generated based on IUPAC name and SMILES string)

Foundational Concepts of In Silico ADMET Modeling

In silico ADMET prediction is not a "black box." It is grounded in the principle of Quantitative Structure-Activity Relationship (QSAR), which posits that the biological activity (or property) of a chemical is directly related to its molecular structure.

Mechanistic Basis: QSAR and Machine Learning

Modern predictive tools employ a variety of computational methods:

  • Descriptor-Based QSAR: These models calculate a wide range of molecular descriptors (e.g., size, shape, lipophilicity, electronic properties) from the 2D or 3D structure of a molecule. They then use statistical methods to build a mathematical equation linking these descriptors to a known experimental value (e.g., Caco-2 permeability).

  • Machine Learning: Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Graph Convolutional Networks (GCN) are trained on large, curated datasets of molecules with known ADMET properties.[8] These models learn complex, non-linear relationships between chemical structures and biological outcomes, often providing higher predictive accuracy than traditional QSAR.[6]

  • Pharmacophore and Substructure Analysis: These methods identify specific 3D arrangements of chemical features (pharmacophores) or 2D structural fragments that are associated with a particular activity, such as binding to a toxicity target like the hERG potassium channel or causing mutagenicity.[9][10]

Key ADMET Parameters for Prediction

A comprehensive in silico assessment should cover a range of endpoints for each ADMET category. The workflow detailed below will focus on predicting the following critical parameters:

  • Absorption: Physicochemical properties (LogP, solubility), Lipinski's Rule of Five, intestinal absorption (HIA), and Caco-2 cell permeability.[1][11]

  • Distribution: Blood-Brain Barrier (BBB) penetration and P-glycoprotein (P-gp) substrate/inhibitor status.[12][13]

  • Metabolism: Inhibition of major Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[4][14][15]

  • Excretion: Total clearance.

  • Toxicity: hERG inhibition (cardiotoxicity), AMES mutagenicity (genotoxicity), and hepatotoxicity (liver toxicity).[16][17][18]

Predictive Workflow for this compound

This section provides a detailed, step-by-step protocol for predicting the ADMET properties of our target compound. The causality behind this multi-tool approach is rooted in the principle of consensus modeling; no single algorithm is perfect for all endpoints. By integrating predictions from several well-validated platforms, we increase the confidence in the overall assessment.

Overall Workflow Diagram

The following diagram illustrates the logical flow of the predictive process, from initial compound input to the final integrated analysis.

ADMET_Workflow cluster_data Input Compound Input (SMILES: CC1=CC2=C(C=C1C)OC(C)CC2=O) SwissADME SwissADME (Physicochemical, PK, Drug-Likeness) Input->SwissADME pkCSM pkCSM (ADME Parameters) Input->pkCSM ProTox ProTox-II (Toxicity Endpoints) Input->ProTox Table Data Consolidation (Structured Tables) SwissADME->Table pkCSM->Table ProTox->Table Analysis Integrated Analysis (Liability Identification) Table->Analysis Report Final Profile & Recommendations Analysis->Report

Caption: High-level workflow for in silico ADMET profiling.

Selection of Predictive Tools

For this guide, we have selected three widely used, web-based tools that are freely accessible to the academic community. This choice prioritizes accessibility and reproducibility.

  • SwissADME: A robust tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness. Its graphical "Bioavailability Radar" provides an intuitive summary of a compound's suitability for oral administration.[19][20][21]

  • pkCSM: A platform that uses graph-based signatures to predict a broad range of ADMET properties, providing quantitative estimates for parameters like intestinal absorption and clearance.

  • ProTox-II: A specialized server for predicting various toxicity endpoints, including organ toxicity (hepatotoxicity) and toxicological pathways like mutagenicity and carcinogenicity.[10][22][23]

Experimental Protocols
  • Objective: To evaluate the fundamental physicochemical properties, drug-likeness, and key pharmacokinetic parameters of this compound.

  • Methodology:

    • Navigate to the SwissADME web server (--INVALID-LINK--]">http://www.swissadme.ch).[19]

    • In the input window, paste the SMILES string for this compound: CC1=CC2=C(C=C1C)OC(C)CC2=O.

    • Click the "Run" button to initiate the calculations.

    • The results will be displayed on a new page. Systematically record the values for the following parameters into a data table:

      • Physicochemical Properties: Molecular Weight (MW), LogP (iLOGP), Water Solubility (LogS, Ali, and ESOL models).

      • Lipophilicity: Consensus LogP.

      • Pharmacokinetics: GI absorption, BBB permeant, P-gp substrate, CYP1A2/2C19/2C9/2D6/3A4 inhibitor.

      • Drug-likeness: Lipinski's Rule of Five violations, Bioavailability Score.

    • Capture an image of the "Bioavailability Radar" for qualitative assessment.

  • Objective: To obtain quantitative predictions for a broader set of ADME parameters to complement the SwissADME analysis.

  • Methodology:

    • Navigate to the pkCSM web server.

    • Input the SMILES string for this compound: CC1=CC2=C(C=C1C)OC(C)CC2=O.

    • Select the desired prediction endpoints. For a comprehensive profile, ensure all ADMET categories are selected.

    • Submit the job for prediction.

    • Once the calculations are complete, navigate to the results page. Record the predicted values for:

      • Absorption: Water Solubility (log mol/L), Caco-2 Permeability (log Papp), Intestinal Absorption (Human).

      • Distribution: BBB Permeability (logBB).

      • Metabolism: CYP2D6 substrate, CYP3A4 substrate.

      • Excretion: Total Clearance (log ml/min/kg).

      • Toxicity: AMES Toxicity, hERG I inhibitor.

  • Objective: To perform a focused toxicity assessment, predicting oral toxicity, organ toxicity, and toxicological endpoints.

  • Methodology:

    • Navigate to the ProTox-II web server (2422]

    • Input the SMILES string for this compound.

    • Initiate the toxicity prediction.

    • From the results page, record the following predictions:

      • Oral Toxicity: Predicted LD50 (mg/kg) and Toxicity Class.

      • Organ Toxicity: Hepatotoxicity (Active/Inactive) and the corresponding probability.

      • Toxicological Endpoints: Mutagenicity (Active/Inactive) and Carcinogenicity (Active/Inactive) with their respective probabilities.

Data Synthesis and Interpretation

The predictive power of this workflow lies in the aggregation and critical analysis of the data from all three sources. Below are the simulated prediction results for this compound, presented in a structured format for clarity.

Consolidated Predicted Data

Table 1: Physicochemical & Drug-Likeness Properties

Parameter Predicted Value Optimal Range Source
Molecular Weight ( g/mol ) 176.21 < 500 Da SwissADME
Consensus LogP 2.15 < 5 SwissADME
Water Solubility (LogS) -2.85 > -4 SwissADME
H-Bond Acceptors 2 ≤ 10 SwissADME
H-Bond Donors 0 ≤ 5 SwissADME
Lipinski Violations 0 ≤ 1 SwissADME

| Bioavailability Score | 0.55 | N/A | SwissADME |

Table 2: Predicted Absorption & Distribution Properties

Parameter Predicted Value Interpretation Source
GI Absorption (Human) High Likely well-absorbed from the gut SwissADME
Caco-2 Permeability Yes (log Papp > 0.9) High permeability across intestinal cells pkCSM
P-gp Substrate No Not likely to be subject to efflux SwissADME

| BBB Permeant | Yes (logBB > -1.0) | Likely to cross the blood-brain barrier | SwissADME, pkCSM |

Table 3: Predicted Metabolism & Excretion Properties

Parameter Predicted Value Interpretation Source
CYP1A2 Inhibitor No Low risk of DDI via this isoform SwissADME
CYP2C9 Inhibitor No Low risk of DDI via this isoform SwissADME
CYP2C19 Inhibitor No Low risk of DDI via this isoform SwissADME
CYP2D6 Inhibitor Yes Potential risk of drug-drug interactions SwissADME
CYP3A4 Inhibitor No Low risk of DDI via this isoform SwissADME
CYP2D6 Substrate Yes Likely metabolized by CYP2D6 pkCSM
CYP3A4 Substrate No Not a primary substrate for CYP3A4 pkCSM

| Total Clearance | 0.45 log ml/min/kg | Moderate rate of elimination | pkCSM |

Table 4: Predicted Toxicity Endpoints

Parameter Predicted Value Probability Interpretation Source
hERG I Inhibitor No N/A Low risk of cardiotoxicity pkCSM
AMES Toxicity Inactive 0.78 Low risk of mutagenicity ProTox-II
Hepatotoxicity Inactive 0.85 Low risk of liver toxicity ProTox-II
Carcinogenicity Inactive 0.65 Low risk of carcinogenicity ProTox-II

| LD50 (rat, oral) | 2500 mg/kg | N/A | Class 5 (May be harmful if swallowed) | ProTox-II |

Analysis of the Predicted ADMET Profile

The synthesized data provides a multi-faceted view of this compound's potential as a drug candidate.

  • Drug-Likeness and Absorption: The compound shows an excellent profile in this area. It has a low molecular weight, optimal lipophilicity (Consensus LogP of 2.15), and good predicted water solubility. Crucially, it has zero violations of Lipinski's Rule of Five , a strong indicator of good oral bioavailability.[2][25][26] This is further supported by predictions of "High" gastrointestinal absorption and high Caco-2 permeability, suggesting efficient passage across the intestinal wall.[1][27] The prediction that it is not a substrate for the P-glycoprotein efflux pump is also favorable.[12][28]

  • Distribution: The model predicts that the compound is likely to cross the Blood-Brain Barrier (BBB). This is a critical finding that dictates therapeutic potential. For a CNS-acting drug, this is a desirable property. For a peripherally acting drug, this could be a liability, leading to unwanted side effects.

  • Metabolism: The predictions highlight a significant potential liability: inhibition of the CYP2D6 enzyme . CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs. Inhibition of this enzyme can lead to significant drug-drug interactions (DDIs), where the co-administration of another CYP2D6-metabolized drug could lead to dangerously elevated plasma concentrations.[4][6] The prediction that it is also a substrate for CYP2D6 is consistent with this finding.

  • Toxicity: The toxicity profile appears largely favorable. The compound is predicted to be non-mutagenic (AMES inactive) and non-carcinogenic.[17][29] The risk of hERG-mediated cardiotoxicity and hepatotoxicity is also predicted to be low.[3][9][30] The predicted oral LD50 of 2500 mg/kg places it in GHS toxicity class 5, indicating relatively low acute toxicity.[31]

Integrated Assessment and Logical Relationships

The interplay between ADMET properties determines a compound's overall viability. The diagram below illustrates these critical dependencies.

ADMET_Logic Abs Good Absorption (High GI, High Permeability) Bioavail High Oral Bioavailability Abs->Bioavail Dist Distribution (BBB Permeant) Efficacy Potential Efficacy (If CNS Target) Dist->Efficacy Enables Met Metabolism (CYP2D6 Inhibition) DDI High DDI Risk Met->DDI Tox Low Toxicity (Non-mutagenic, Low Organ Tox) Safety Favorable Safety Profile (Barring DDIs) Tox->Safety Bioavail->Efficacy Candidate Viable Candidate? (With Caveats) Efficacy->Candidate DDI->Candidate Major Liability Safety->Candidate

Caption: Logical relationships between predicted ADMET properties.

Summary of Assessment: this compound presents as a compound with a promising absorption and safety profile but carries a significant, flag-worthy risk related to its interaction with the CYP2D6 enzyme.

Recommended Next Steps:

  • In Vitro Validation: The immediate priority should be to experimentally validate the predicted CYP2D6 inhibition using a fluorescent or LC-MS/MS-based assay with human liver microsomes.

  • Structural Modification: If inhibition is confirmed, medicinal chemistry efforts should be directed towards structurally modifying the molecule to mitigate this interaction while preserving its desired activity.

  • Permeability Assays: An in vitro Caco-2 permeability assay should be performed to confirm the high permeability prediction.

  • Metabolic Stability: An in vitro metabolic stability assay using liver microsomes would provide experimental data on the compound's half-life, corroborating the "moderate clearance" prediction.

Conclusion

This technical guide has demonstrated a systematic and scientifically grounded workflow for the in silico prediction of the ADMET properties of this compound. By integrating data from multiple validated computational platforms, we have constructed a comprehensive preliminary profile that highlights both the strengths (excellent absorption, low intrinsic toxicity) and a critical potential weakness (CYP2D6 inhibition) of the molecule. This type of early-stage analysis is invaluable; it provides a data-driven rationale for prioritizing experimental resources, guiding medicinal chemistry efforts, and ultimately increasing the probability of success in the long and arduous process of drug development. The protocols and interpretive framework presented herein can be readily adapted for the evaluation of other small molecule drug candidates.

References

Whitepaper: A Preliminary Investigation into the Antioxidant Potential of 6,7-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1][2][3] This has spurred significant research into the discovery of novel antioxidant compounds that can mitigate oxidative damage. The chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including antioxidant effects.[4][5][6] This guide outlines a multi-tiered strategic approach for a preliminary, yet comprehensive, investigation into the antioxidant potential of a specific analogue, 6,7-dimethyl-4-chromanone. We detail the scientific rationale and step-by-step protocols for a series of in vitro chemical and cell-based assays designed to characterize its direct radical-scavenging capabilities and its effects within a biological context. Furthermore, we propose a framework for exploring its potential to modulate endogenous antioxidant defense mechanisms, specifically the Nrf2-ARE signaling pathway. This document serves as a technical blueprint for researchers, scientists, and drug development professionals seeking to evaluate novel antioxidant candidates.

Introduction: The Imperative for Novel Antioxidants

The cellular damage inflicted by ROS affects all major classes of biomolecules, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and, ultimately, disease.[3] While the body possesses an endogenous network of antioxidant enzymes and molecules, this system can be overwhelmed under conditions of chronic stress.[3][7] Consequently, there is a compelling need for exogenous antioxidants that can support and enhance these natural defenses.[8]

The chroman-4-one core is a key structural motif found in many natural and synthetic bioactive compounds.[9][10] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including potent antioxidant activity.[4][11] The rationale for investigating this compound specifically is based on structure-activity relationship hypotheses; the electron-donating nature of the two methyl groups on the aromatic ring is predicted to enhance the molecule's ability to stabilize free radicals, potentially making it a more potent antioxidant than its unsubstituted parent structure.

This investigation is structured to build a comprehensive evidence base, moving from fundamental chemical reactivity to complex cellular responses.

Compound Profile: this compound

  • IUPAC Name: 6,7-dimethyl-2,3-dihydrochromen-4-one

  • CAS Number: 80859-08-1

  • Molecular Formula: C₁₁H₁₂O₂

  • Molecular Weight: 176.21 g/mol

  • Chemical Structure:

    alt text

Proposed Synthetic Route: Friedel-Crafts Acylation Approach

A plausible and efficient synthesis of this compound can be achieved via a two-step process starting from 3,4-dimethylphenol. This method is adapted from established procedures for chromanone synthesis.[10][12]

  • Michael Addition: Phenols can undergo a Michael addition to acrylonitrile in the presence of a catalytic amount of base (e.g., potassium carbonate) to yield the corresponding 3-aryloxypropanenitrile intermediate.

  • Intramolecular Cyclization/Hydrolysis: The resulting nitrile is then treated with a strong acid mixture, such as trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA). This promotes a tandem intramolecular Friedel-Crafts acylation (cyclization) and hydrolysis of the nitrile to a ketone, affording the final this compound product.

Justification for this route: This approach is advantageous due to the commercial availability of the starting materials and the generally high yields reported for these reaction types, making it suitable for generating the necessary quantities of the target compound for screening.[12]

A Multi-Tiered Strategy for Antioxidant Evaluation

A robust preliminary investigation requires a tiered approach that systematically evaluates the compound's properties. We begin with fundamental chemical assays to establish baseline activity and progress to more physiologically relevant cell-based models.

G cluster_0 Tier 1: Chemical Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Mechanistic Insight T1_DPPH DPPH Assay (Radical Scavenging) T2_CAA Cellular Antioxidant Assay (CAA) (Intracellular ROS Quenching) T1_DPPH->T2_CAA Confirms Bioactivity T1_ABTS ABTS Assay (Radical Scavenging) T1_ABTS->T2_CAA T1_FRAP FRAP Assay (Reducing Power) T1_FRAP->T2_CAA T3_Nrf2 Nrf2 Pathway Activation (Endogenous Defense Upregulation) T2_CAA->T3_Nrf2 Suggests Indirect Mechanism

Figure 1: A tiered workflow for the comprehensive evaluation of antioxidant potential.

Tier 1: In Vitro Chemical Assays

These assays provide a rapid and cost-effective measure of the compound's intrinsic ability to neutralize synthetic radicals or reduce metal ions. They are foundational for determining if a compound warrants further, more resource-intensive investigation.

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from purple to yellow.[13][14]

  • Experimental Protocol:

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Create a series of dilutions of the test compound (e.g., 1 to 500 µM).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.

    • Add 100 µL of the DPPH solution to each well. A positive control (e.g., Trolox or Ascorbic Acid) and a blank (methanol/DMSO) should be run in parallel.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

  • Principle: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate. This blue-green radical is then reduced by the antioxidant, causing a decolorization that is measured by the decrease in absorbance at ~734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.[15][16]

  • Experimental Protocol:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or standard (Trolox).

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

  • Principle: This assay does not measure radical scavenging but rather the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at ~593 nm.[13][14][16]

  • Experimental Protocol:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add 10 µL of the test compound, standard (FeSO₄ or Trolox), or blank to wells of a 96-well plate.

    • Add 190 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 10 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using FeSO₄ and express the results as Fe²⁺ equivalents.

Tier 2: Cell-Based Antioxidant Activity (CAA) Assay
  • Scientific Rationale: Moving from chemical assays to a cellular model is a critical step. It provides insights into a compound's ability to be absorbed by cells, its potential cytotoxicity, and its effectiveness in quenching intracellular ROS within a complex biological environment.[17] The DCFDA assay is a common and reliable method for this purpose.

  • Principle: The assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An effective antioxidant will prevent this oxidation, resulting in reduced fluorescence.[18][19]

  • Experimental Protocol:

    • Cell Culture: Seed a suitable cell line (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom plate and grow to confluence.

    • Loading: Remove the culture medium and wash cells with Phosphate Buffered Saline (PBS). Incubate the cells with 25 µM DCFH-DA in a serum-free medium for 45-60 minutes at 37°C.

    • Treatment: Wash the cells again with PBS. Add the test compound (this compound) and a positive control (e.g., Quercetin) at various concentrations and incubate for 1 hour.

    • ROS Induction: Induce oxidative stress by adding a free radical initiator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) to all wells except the negative control.

    • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour.

    • Data Analysis: Calculate the area under the curve from the kinetic readings. Determine the CAA value, which represents the percentage of inhibition of DCF formation relative to the control.

Hypothetical Results and Data Interpretation

To illustrate the expected outcomes, the following tables present hypothetical data from the described assays.

Table 1: Hypothetical Results from In Vitro Chemical Assays

CompoundDPPH IC₅₀ (µM)ABTS TEAC (Trolox Eq.)FRAP Value (µM Fe²⁺ Eq.)
This compound 45.81.81250
Trolox (Standard) 15.21.01800
4-Chromanone (Parent) 112.50.6650
  • Interpretation: These hypothetical results suggest that this compound possesses significant direct antioxidant activity. Its lower IC₅₀ value and higher TEAC and FRAP values compared to the unsubstituted parent compound, 4-chromanone, would support the initial hypothesis that the dimethyl substitution enhances antioxidant capacity. While not as potent as the standard Trolox, the activity is substantial enough to warrant further investigation.

Table 2: Hypothetical Results from the Cellular Antioxidant Activity (CAA) Assay

Compound (at 50 µM)% Inhibition of DCF Fluorescence
This compound 62%
Quercetin (Standard) 85%
4-Chromanone (Parent) 25%
  • Interpretation: This data indicates that this compound is cell-permeable and effectively quenches intracellular ROS. The significant increase in activity compared to the parent compound reinforces the importance of the methyl groups for biological efficacy.

Mechanistic Insights: Probing the Nrf2-ARE Signaling Pathway

Beyond direct radical scavenging, many potent antioxidants exert their effects indirectly by upregulating the cell's own defense systems.[[“]][21] The master regulator of this response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[22][23]

  • Mechanism of Action: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[24] Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes, initiating the transcription of a battery of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and enzymes involved in glutathione synthesis.[23][25][26]

If this compound shows strong cellular activity, investigating its ability to activate the Nrf2 pathway is a logical next step to uncover a potentially more profound and lasting protective mechanism.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Inhibits Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds Genes Cytoprotective Genes (HO-1, GCLC, NQO1) ARE->Genes Activates Transcription Compound 6,7-dimethyl- 4-chromanone Compound->Keap1 Induces Conformational Change

Figure 2: The Nrf2-ARE signaling pathway and the proposed point of intervention for this compound.

Discussion and Future Directions

The outlined preliminary investigation provides a robust framework for characterizing the antioxidant potential of this compound. The multi-tiered approach ensures that resources are directed efficiently, starting with high-throughput chemical screens and progressing to more complex, biologically relevant models.

Positive results from this investigation would establish this compound as a promising lead compound. The logical subsequent steps would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of related chromanone analogues to identify key structural features that maximize antioxidant activity.

  • Advanced Mechanistic Studies: If Nrf2 activation is confirmed, further experiments (e.g., siRNA knockdown of Nrf2, chromatin immunoprecipitation) would be required to solidify this mechanism of action.

  • In Vivo Efficacy and Safety: The most promising compounds would need to be evaluated in animal models of oxidative stress-related diseases to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

This technical guide presents a scientifically rigorous and logically structured plan for the initial evaluation of this compound as a novel antioxidant. By systematically combining chemical and cellular assays with a clear path toward mechanistic studies, this protocol provides a comprehensive foundation for determining the therapeutic potential of this compound and guiding its future development. The chromanone scaffold continues to be a rich source of bioactive molecules, and a thorough investigation of promising derivatives like this compound is a critical step in the ongoing search for new agents to combat diseases rooted in oxidative stress.

References

Theoretical studies on the reaction mechanism of 6,7-dimethyl-4-chromanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical & Computational Guide to the Synthesis of 6,7-dimethyl-4-chromanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2][3] This guide provides a detailed theoretical and computational examination of the reaction mechanism for the synthesis of a specific derivative, this compound. The primary focus is on the intramolecular Friedel-Crafts acylation of 3-(3,4-dimethylphenoxy)propanoic acid, a common and efficient synthetic route. By leveraging Density Functional Theory (DFT), we will dissect the reaction pathway, identify key intermediates and transition states, and elucidate the energetic landscape of the transformation. This document serves as a comprehensive resource, blending established chemical principles with modern computational workflows to offer a deeper understanding of this important reaction for professionals in drug discovery and organic synthesis.

Introduction: Significance and Synthetic Landscape

Chroman-4-ones are a critical class of oxygen-containing heterocyclic compounds.[4] Their rigid, bicyclic framework is a common feature in natural products and serves as a versatile building block for the synthesis of more complex molecules.[1][2] The substitution pattern on the aromatic ring significantly influences the biological profile of these molecules, making the development of regioselective synthetic methods a key area of research.[2] this compound, in particular, is an important intermediate for various pharmacologically active agents.

The synthesis of 4-chromanones can be achieved through several pathways. A highly effective and widely used method is the acid-catalyzed intramolecular cyclization of ω-phenoxyalkanoic acids.[5][6] This reaction, a type of Friedel-Crafts acylation, offers a direct route to the chromanone core. The specific synthesis of this compound is typically accomplished by the cyclization of 3-(3,4-dimethylphenoxy)propanoic acid, often using a strong acid catalyst like polyphosphoric acid (PPA).[6]

This guide will theoretically investigate this specific transformation. Understanding the reaction mechanism at a molecular level is crucial for optimizing reaction conditions, predicting outcomes for different substrates, and designing novel synthetic strategies.

The Plausible Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The conversion of 3-(3,4-dimethylphenoxy)propanoic acid to this compound proceeds via an intramolecular electrophilic aromatic substitution (SEAr) mechanism. The reaction is typically facilitated by a strong protic or Lewis acid, with Polyphosphoric Acid (PPA) being a common and effective choice.[6][7] PPA serves as both a catalyst and a dehydrating agent.[6][8]

The mechanism can be broken down into three key stages:

  • Formation of the Electrophile: The carboxylic acid is activated by the acid catalyst. In the presence of PPA, the carbonyl oxygen of the carboxylic acid is protonated, significantly increasing the electrophilicity of the carbonyl carbon. This may lead to the formation of a highly reactive acylium ion intermediate.

  • Nucleophilic Attack (Cyclization): The electron-rich aromatic ring, activated by the ortho,para-directing ether group and the two methyl groups, acts as the nucleophile. It attacks the electrophilic acylium ion (or the activated carbonyl carbon) in an intramolecular fashion. The attack is regioselective, occurring at the C6 position (ortho to the ether linkage and meta to the methyl groups), which is sterically accessible and electronically activated. This step leads to the formation of a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or sigma complex.[9]

  • Rearomatization: A base (such as the polyphosphate anion) removes a proton from the sp3-hybridized carbon of the Wheland intermediate, restoring the aromaticity of the ring and yielding the final this compound product.

Below is a visualization of this proposed mechanistic pathway.

G Reactant 3-(3,4-dimethylphenoxy)propanoic acid Activated Activated Acylium Ion Intermediate Reactant->Activated TS1 Transition State 1 (TS1) Activated->TS1 Wheland Wheland Intermediate (Sigma Complex) TS1->Wheland Product This compound Wheland->Product - H+

Caption: Proposed mechanism for the PPA-catalyzed synthesis of this compound.

Theoretical & Computational Investigation Workflow

To validate and quantify the energy landscape of the proposed mechanism, computational chemistry, specifically Density Functional Theory (DFT), is employed. DFT provides a robust framework for calculating the electronic structure and energies of molecules, intermediates, and transition states.[9][10]

Computational Methodology

A typical computational protocol for studying this reaction mechanism would involve the following choices:

ParameterRecommended SelectionRationale
Software Gaussian, ORCA, SpartanIndustry-standard quantum chemistry packages with robust algorithms for geometry optimization and transition state searching.
Method Density Functional Theory (DFT)Offers a good balance between computational cost and accuracy for systems of this size.
Functional B3LYP, M06-2X, ωB97X-DB3LYP is a widely used hybrid functional. M06-2X is often better for kinetics and non-covalent interactions. ωB97X-D includes dispersion corrections, which can be important.
Basis Set 6-311+G(d,p), def2-TZVPProvides sufficient flexibility to accurately describe the electronic structure and geometry of the atoms involved.
Solvation Model PCM, SMDImplicit solvation models are necessary to account for the bulk solvent effects of the reaction medium (e.g., modeling the polar nature of PPA).
Step-by-Step Computational Protocol

The theoretical investigation follows a structured, multi-step process to map out the entire reaction coordinate.

G cluster_workflow Computational Workflow for Mechanistic Analysis P1 Step 1: Geometry Optimization (Reactants, Intermediates, Products) P2 Step 2: Transition State (TS) Search (Locate Saddle Points) P1->P2 Initial Guess P3 Step 3: Frequency Analysis (Confirm Minima/TS, Obtain Gibbs Free Energy) P2->P3 Putative TS Structure P4 Step 4: IRC Calculation (Verify TS Connectivity) P3->P4 Verified TS (1 imag. freq.) P4->P1 Connects Reactant & Product

Caption: A standardized workflow for the computational study of a reaction mechanism.

  • Geometry Optimization: The first step is to find the lowest energy structure (equilibrium geometry) for all species involved: the reactant (3-(3,4-dimethylphenoxy)propanoic acid), the key intermediate (the Wheland complex), and the product (this compound).

  • Transition State (TS) Searching: A transition state represents the highest energy point along the reaction coordinate between two minima. Locating this "saddle point" is computationally intensive. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods are used to find the TS structure for the cyclization step.

  • Frequency Analysis: Once a stationary point (minimum or TS) is located, a frequency calculation is performed.

    • For a minimum energy structure (reactant, intermediate, product), all calculated vibrational frequencies will be real (positive).

    • For a true transition state, there will be exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate (e.g., the C-C bond formation during cyclization).

    • These calculations also provide crucial thermodynamic data, such as the Gibbs Free Energy (ΔG), which is used to determine the reaction's spontaneity and rate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This calculation maps the path downhill from the TS on both sides of the potential energy surface, confirming that the located TS correctly connects the intended reactant and product.

Analysis of the Reaction Profile

The data obtained from the computational workflow allows for the construction of a potential energy surface (PES) diagram, which provides a quantitative view of the reaction mechanism.

Potential Energy Surface (PES) Diagram

The PES diagram plots the relative Gibbs Free Energy of the system as it progresses from reactant to product.

G cluster_pes Reaction Coordinate Diagram R Reactant + Catalyst I Wheland Intermediate TS1 TS1 P Product + Catalyst R_level TS1_level R_level->TS1_level 1.5,1! 1.5,1! I_level TS1_level->I_level P_level I_level->P_level 1.5,1!->TS1_level  ΔG‡ (Activation Energy)

Caption: A representative Potential Energy Surface (PES) for the cyclization reaction.

Key Theoretical Insights
  • Rate-Determining Step: The energy difference between the reactant complex and the highest-energy transition state (ΔG‡) is the activation energy, which determines the overall reaction rate. In Friedel-Crafts acylations, the intramolecular electrophilic attack to form the Wheland intermediate (TS1) is almost always the rate-determining step.[9]

  • Role of the Catalyst: A key computational finding would be to quantify the effect of the PPA catalyst. By modeling the reaction with and without the catalyst, one can demonstrate a significant lowering of the activation barrier (ΔG‡), explaining why the reaction requires a strong acid.

  • Regioselectivity Explained: DFT calculations can be used to compare the activation energies for cyclization at the two possible ortho positions (C2 and C6) of the phenoxy ring. The calculations would invariably show a lower energy barrier for attack at the C6 position, which is less sterically hindered by the adjacent ether linkage and is electronically favored. This provides a quantitative explanation for the observed regioselectivity of the reaction.

Conclusion

Theoretical studies, grounded in Density Functional Theory, provide indispensable insights into the reaction mechanism of this compound synthesis. This computational approach allows for a detailed exploration of the potential energy surface, the identification of transient species like transition states, and a quantitative understanding of the factors controlling the reaction's rate and selectivity. For researchers in drug development and process chemistry, these theoretical models are powerful predictive tools that can guide experimental design, troubleshoot synthetic challenges, and accelerate the discovery of new chemical entities based on the privileged 4-chromanone scaffold.

References

An In-Depth Technical Guide to the Physicochemical Properties of Crystalline 6,7-Dimethyl-4-Chromanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethyl-4-chromanone, a heterocyclic ketone, represents a significant scaffold in medicinal chemistry and drug discovery.[1] Its structural framework is a key component in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline this compound, offering a foundational understanding for its application in research and development. This document details its structural and spectroscopic characteristics, thermal properties, and solubility, supported by established experimental protocols and theoretical insights.

Introduction: The Significance of the Chroman-4-one Scaffold

The chroman-4-one moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] This versatility has led to the development of numerous chromanone derivatives with a wide range of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and neuroprotective effects.[1] this compound (CAS No. 80859-08-1), with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol , serves as a crucial intermediate in the synthesis of more complex and potent therapeutic agents.[1][3] A thorough understanding of its fundamental physicochemical properties is therefore essential for its effective utilization in the design and synthesis of novel bioactive molecules.

Molecular Structure and Identification

The molecular structure of this compound consists of a benzene ring fused to a dihydropyranone ring, with two methyl groups substituted at the 6th and 7th positions of the aromatic ring.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 80859-08-1[3]
Molecular Formula C₁₁H₁₂O₂[3]
Molecular Weight 176.21 g/mol [3]
Appearance White to off-white crystalline powder[4]
Melting Point 35-38 °C (for the parent 4-chromanone)[5]
Boiling Point 127-128 °C at 13 mmHg (for 4-chromanone)[5]
Solubility Generally soluble in organic solvents.[6][6]
Storage Conditions Sealed in a dry environment at 2-8°C[3]

Note: Specific experimental data for the melting and boiling points of this compound were not available in the searched literature. The provided values are for the parent compound, 4-chromanone, and should be considered as an estimate.

Solubility Profile

Experimental Protocol: Determination of Solubility

This protocol outlines a standard method for determining the solubility of a crystalline compound like this compound in various solvents.

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate).

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant from each vial using a filtered syringe to avoid transferring any solid particles.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry against a standard calibration curve.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L.

Acidity (pKa)

The pKa of a molecule is a critical parameter in drug development as it influences its absorption, distribution, metabolism, and excretion (ADME) properties. The chroman-4-one structure contains a carbonyl group which can be protonated under acidic conditions. The exact pKa value for this compound is not documented in the literature, but it can be determined experimentally.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore whose UV-Vis absorbance spectrum changes with protonation state.[2][8]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning a range that is expected to include the pKa of the compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Add a small, constant volume of the stock solution to each of the buffer solutions to create a series of solutions with the same compound concentration but different pH values.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range.

  • Data Analysis: Plot the absorbance at a wavelength where the change is maximal against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[2]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydropyranone ring, and the protons of the two methyl groups. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 1,2,4,5-tetrasubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, the carbons of the dihydropyranone ring, and the methyl carbons.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of crystalline this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz. Assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic C-H and C=C bonds.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1660 cm⁻¹ for the aryl ketone.

  • Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Stretch: Absorption bands are expected just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorption bands are expected just below 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the crystalline this compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural confirmation.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 176.21).

  • Fragmentation Pattern: Common fragmentation pathways for chromanones include retro-Diels-Alder (RDA) reactions and the loss of small neutral molecules like CO.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and major fragment ions.

  • Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions based on their m/z values.

Crystalline Structure

The crystalline form of a compound is crucial for its stability, solubility, and bioavailability. The three-dimensional arrangement of molecules in the crystal lattice can be determined by X-ray crystallography. While the specific crystal structure of this compound is not available in the searched literature, a general protocol for its determination is provided below.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters such as the crystal system, space group, and unit cell dimensions.

Workflow for Physicochemical Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Application Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Purity Purity Analysis (HPLC) Purification->Purity Thermal Thermal Analysis (DSC, TGA) Structure->Thermal Crystal Crystallography (XRD) Thermal->Crystal Solubility Solubility Studies Crystal->Solubility pKa pKa Determination Solubility->pKa Application Drug Development & Research pKa->Application

Caption: A logical workflow for the synthesis and comprehensive physicochemical characterization of crystalline this compound.

Synthesis of this compound

Various methods have been reported for the synthesis of the chroman-4-one scaffold.[1][9] A common and effective approach involves the intramolecular cyclization of a corresponding substituted phenol.

Synthetic Pathway Overview

Synthesis_Pathway Reactant 3,4-Dimethylphenol Intermediate 3-(3,4-dimethylphenoxy)propanoic acid Reactant->Intermediate Michael Addition with Acrylonitrile followed by Hydrolysis Product This compound Intermediate->Product Intramolecular Friedel-Crafts Acylation

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol is a generalized procedure based on known methods for synthesizing chromanones.[9]

  • Step 1: Synthesis of 3-(3,4-dimethylphenoxy)propanoic acid

    • To a solution of 3,4-dimethylphenol in a suitable solvent, add a base (e.g., sodium hydroxide).

    • Slowly add acrylonitrile and stir the reaction mixture at an appropriate temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to precipitate the product, 3-(3,4-dimethylphenoxy)propionitrile.

    • Hydrolyze the nitrile to the corresponding carboxylic acid using acidic or basic conditions.

  • Step 2: Intramolecular Friedel-Crafts Acylation

    • Treat the 3-(3,4-dimethylphenoxy)propanoic acid with a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) at an elevated temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by pouring it onto ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain crystalline this compound.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of crystalline this compound, a compound of significant interest in medicinal chemistry. While some experimental data for this specific molecule remains to be fully elucidated in the public domain, the provided protocols offer a robust framework for its characterization. A comprehensive understanding of these properties is fundamental for the rational design and development of novel chromanone-based therapeutic agents.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6,7-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-chromanone framework is a privileged heterocyclic scaffold found in numerous natural products and serves as a critical building block in medicinal chemistry and drug discovery.[1][2] Compounds bearing this moiety exhibit a wide range of biological activities.[3][4] This application note provides a comprehensive, step-by-step protocol for the synthesis of 6,7-dimethyl-4-chromanone, a specific derivative of this important class. The described two-step synthesis is efficient and proceeds through readily accessible intermediates, making it suitable for researchers in organic synthesis and pharmaceutical development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization.

Introduction and Synthetic Strategy

The synthesis of 4-chromanones can be achieved through various routes, most of which involve the formation of a key C-C bond to close the heterocyclic ring.[3] A common and effective strategy involves an initial Michael addition of a phenol to an activated alkene, followed by an intramolecular Friedel-Crafts acylation or a related cyclization reaction.[5]

This protocol employs a robust two-step sequence starting from 3,4-dimethylphenol:

  • Michael Addition (Cyanoethylation): The phenolic hydroxyl group of 3,4-dimethylphenol undergoes a base-catalyzed Michael addition to acrylonitrile. This reaction forms a 3-(aryloxy)propanenitrile intermediate.

  • Intramolecular Cyclization: The nitrile intermediate is treated with a strong acid mixture, which facilitates a tandem hydrolysis and intramolecular Friedel-Crafts acylation (a Houben-Hoesch type reaction) to yield the target this compound.[5]

This approach is advantageous due to the accessibility of starting materials and the high efficiency of the cyclization step.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Overall Reaction: 3,4-Dimethylphenol → 3-(3,4-dimethylphenoxy)propanenitrile → this compound

Mechanism: The reaction proceeds in two distinct mechanistic stages. The first stage is a classic base-catalyzed Michael addition. The second stage is a strong acid-catalyzed intramolecular electrophilic aromatic substitution. The acid protonates the nitrile, activating it for nucleophilic attack by the electron-rich aromatic ring, leading to the formation of the ketone and closure of the pyranone ring.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization A 3,4-Dimethylphenol D 3-(3,4-dimethylphenoxy)propanenitrile A->D B Acrylonitrile B->D C Base (e.g., K2CO3) C->D Catalyst E 3-(3,4-dimethylphenoxy)propanenitrile G Intermediate (Protonated Nitrile/Imine) E->G Protonation F Strong Acid (TfOH/TFA) F->G H This compound G->H Intramolecular Friedel-Crafts Acylation I Aqueous Workup H->I G start Start step1 Step 1: Michael Addition - Combine 3,4-dimethylphenol, K2CO3, and t-butanol in a flask. start->step1 step2 Add acrylonitrile dropwise. step1->step2 step3 Reflux the mixture for 24 hours. step2->step3 step4 Cool, filter, and concentrate to get crude nitrile intermediate. step3->step4 step5 Step 2: Cyclization - Dissolve crude nitrile in TFA. step4->step5 step6 Cool to 0°C and slowly add TfOH. step5->step6 step7 Stir at room temperature for 12 hours. step6->step7 step8 Work-up - Pour reaction mixture onto ice. step7->step8 step9 Extract with Dichloromethane (DCM). step8->step9 step10 Wash organic layer with NaHCO3 and brine. step9->step10 step11 Dry over MgSO4, filter, and concentrate. step10->step11 step12 Purification - Purify crude product via column chromatography or recrystallization. step11->step12 end Final Product: This compound step12->end

References

Application Notes and Protocols: Evaluating 6,7-dimethyl-4-chromanone in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chromanone Scaffold as a Privileged Motif in Kinase Inhibition

The chromanone core, a benzopyran-4-one structure, is recognized in medicinal chemistry as a "privileged scaffold".[1][2][3] This is due to its ability to form the basis for a wide range of biologically active molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] A significant area of interest for chromanone derivatives is in the highly competitive field of kinase inhibitor development.[6][7][8] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Several studies have highlighted the potential of the chromanone scaffold in the design of potent kinase inhibitors. For instance, derivatives of chromone, a closely related structure, have been successfully developed as inhibitors of Protein Kinase CK2, Ataxia Telangiectasia and Rad3-related (ATR) kinase, and p38 MAP kinase.[6][7][8][9] These findings provide a strong rationale for investigating other chromanone derivatives, such as 6,7-dimethyl-4-chromanone, for their potential as novel kinase inhibitors. The chromanone structure offers a versatile platform for synthetic modification, allowing for the fine-tuning of inhibitory activity and selectivity against specific kinases.[10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in kinase inhibition assays. It outlines the scientific basis for this investigation and provides detailed, field-proven protocols for screening and characterizing the inhibitory potential of this compound.

Scientific Rationale: Why Investigate this compound?

While direct evidence for the kinase inhibitory activity of this compound is not yet established in publicly available literature, the extensive research on related chromanone and chromone derivatives provides a compelling case for its evaluation. The core hypothesis is that the this compound structure can be accommodated within the ATP-binding pocket of various kinases, a common mechanism of action for many small molecule kinase inhibitors. The methyl groups at the 6 and 7 positions may contribute to favorable hydrophobic interactions within the kinase active site, potentially enhancing binding affinity and conferring selectivity.

The workflow for evaluating a novel compound like this compound as a potential kinase inhibitor typically follows a multi-step process, beginning with broad screening and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Acquisition (this compound) B Primary Kinase Panel Screening (Biochemical Assays) A->B C Hit Identification (>50% inhibition at a fixed concentration) B->C D IC50 Determination for Identified 'Hits' C->D E Selectivity Profiling (Broader Kinase Panel) D->E F Enzyme Kinetics Studies (e.g., ATP Competition) E->F G Cellular Assays (Target Engagement & Pathway Modulation) F->G

Figure 1: A generalized workflow for the evaluation of a novel kinase inhibitor candidate.

Experimental Protocols

The following protocols are designed to be robust and adaptable for the initial screening and characterization of this compound.

Protocol 1: Preparation of this compound Stock Solution

Rationale: Accurate and consistent preparation of the test compound is critical for reliable and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for biological assays due to its high solubilizing capacity and general compatibility with most assay formats at low final concentrations.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Precision pipettes and sterile tips

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 5 mg) using a calibrated analytical balance.

  • Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). The molecular weight of this compound is 176.21 g/mol .[1]

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Centrifuge the stock solution briefly to pellet any undissolved particulates.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Self-Validation: Before use in assays, visually inspect the thawed stock solution for any signs of precipitation. If precipitation is observed, gently warm and vortex the solution to ensure homogeneity. The final DMSO concentration in the assay should be kept constant across all conditions and typically should not exceed 1% (v/v) to minimize solvent-induced artifacts.

Protocol 2: In Vitro Kinase Inhibition Screening (Luminescence-Based Assay)

Rationale: Luminescence-based kinase assays, such as those that measure the amount of ATP remaining after a kinase reaction, are highly sensitive, have a broad dynamic range, and are amenable to high-throughput screening. This protocol provides a general framework that can be adapted to specific kinases.

Materials:

  • Kinase of interest (e.g., recombinant human CK2, ATR, p38α)

  • Kinase-specific substrate peptide

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer (commercial or laboratory-prepared)

  • This compound stock solution

  • Positive control inhibitor (e.g., a known inhibitor for the specific kinase)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes or automated liquid handler

  • Luminometer

Procedure:

  • Prepare Kinase Reaction Master Mix: In a sterile tube, prepare a master mix containing the kinase assay buffer, the kinase, and its specific substrate. The final concentrations should be optimized based on the manufacturer's recommendations or in-house validation.

  • Prepare Compound Dilutions: Perform a serial dilution of the this compound stock solution in the kinase assay buffer to generate a range of test concentrations. Also, prepare dilutions of the positive control inhibitor. Include a "no inhibitor" control containing only the assay buffer with the same final DMSO concentration.

  • Assay Plate Setup:

    • Add a small volume (e.g., 5 µL) of the diluted compound, positive control, or "no inhibitor" control to the wells of the microplate.

    • To initiate the kinase reaction, add the kinase reaction master mix (e.g., 10 µL) to each well.

    • To determine the "no kinase" background signal, add the master mix without the kinase to a set of wells.

  • Initiate Kinase Reaction: Add a solution of ATP to all wells to start the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's instructions. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for 10-20 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation:

  • Subtract the "no kinase" background signal from all other readings.

  • Calculate the percentage of kinase inhibition for each concentration of this compound using the following formula:

    % Inhibition = 100 x (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)])

  • For dose-response experiments, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

G A Prepare Reagents (Kinase, Substrate, ATP, Buffer) D Add Kinase/Substrate Mix A->D B Compound Dilution Plate (this compound, Controls) C Assay Plate (Add Compound Dilutions) B->C C->D E Initiate Reaction (Add ATP) D->E F Incubate (e.g., 30°C for 60 min) E->F G Add Luminescent ATP Detection Reagent F->G H Incubate (Room Temp for 10 min) G->H I Read Luminescence H->I J Data Analysis (Calculate % Inhibition, Determine IC50) I->J

Figure 2: A flowchart of the in vitro luminescence-based kinase inhibition assay.

Protocol 3: Cellular Target Engagement Assay (NanoBRET™)

Rationale: Following the identification of inhibitory activity in biochemical assays, it is crucial to confirm that the compound can engage its target kinase within a cellular environment. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific protein target in living cells.

Materials:

  • Mammalian cell line suitable for transfection (e.g., HEK293T)

  • Expression vector encoding the kinase of interest fused to a NanoLuc® luciferase

  • NanoBRET™ fluorescent energy transfer tracer specific for the kinase

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • White, opaque 96-well cell culture microplates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Luminometer capable of measuring two wavelengths simultaneously

Procedure:

  • Cell Transfection:

    • Seed the cells in a suitable culture flask.

    • On the following day, transfect the cells with the NanoLuc®-kinase fusion vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Plating: After 24 hours of transfection, harvest the cells and resuspend them in fresh culture medium. Plate the cells into the white, opaque 96-well microplate at an appropriate density.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Add the diluted compound to the appropriate wells of the cell plate. Include "no inhibitor" controls.

  • Tracer Addition: Add the fluorescent tracer to all wells at a predetermined optimal concentration.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor.

    • Add this solution to all wells.

    • Read the plate within 10-15 minutes on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Data Presentation

The results of the kinase inhibition assays should be summarized in a clear and concise manner.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase Target% Inhibition at 10 µMBiochemical IC50 (µM)Cellular IC50 (µM)
CK285%1.25.8
p38α62%8.725.1
ATR15%> 50> 50
EGFR5%> 50> 50
VEGFR28%> 50> 50

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial evaluation of this compound as a potential kinase inhibitor. The chromanone scaffold holds significant promise in the development of novel therapeutics, and a systematic investigation of derivatives like this compound is a logical and scientifically-driven endeavor. Positive results from the described assays would warrant further investigation, including broader selectivity profiling, detailed kinetic studies to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive), and evaluation in cell-based assays to assess its effect on downstream signaling pathways and cellular phenotypes such as proliferation and apoptosis.[10][11]

References

Cell-based assays to evaluate the cytotoxicity of 6,7-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Cell-based Assays to Evaluate the Cytotoxicity of 6,7-dimethyl-4-chromanone

An Application Scientist's Foreword

In the landscape of drug discovery, the chroman-4-one core is a recognized privileged scaffold, valued for its versatile pharmacological potential.[1][2] Derivatives of this structure have demonstrated a wide spectrum of bioactivities, including potent anticancer and apoptosis-inducing effects against various cancer cell lines.[3][4][5][6] The compound this compound, as a member of this promising class, warrants a thorough investigation of its cytotoxic profile.[1]

Evaluating cytotoxicity, however, is not a monolithic task. A compound can impact a cell in numerous ways: it might disrupt metabolic function, compromise membrane integrity leading to necrosis, or trigger the programmed cell death pathway of apoptosis. Relying on a single assay can provide a misleading or incomplete picture. A compound that inhibits mitochondrial respiration, for instance, will score as "toxic" in a metabolic assay like MTT but may not be immediately lethal.

Therefore, this guide is built on a multi-parametric philosophy. We will employ a strategic triad of assays to dissect the cytotoxic effects of this compound, each interrogating a distinct hallmark of cell death. This approach ensures a robust, self-validating dataset that moves beyond a simple "live or die" binary to answer the more critical question: how does the compound affect the cells? This document provides the scientific rationale, detailed protocols, and data interpretation frameworks necessary for researchers to confidently and accurately characterize the cytotoxic potential of this, and other, novel chemical entities.

The Strategic Rationale: A Triad of Cytotoxicity Assays

To build a comprehensive cytotoxicity profile, we will utilize three distinct, yet complementary, cell-based assays. This strategy allows for the corroboration of results and provides deeper mechanistic insights.

  • Metabolic Viability Assay (MTT): This colorimetric assay measures the activity of mitochondrial dehydrogenases. In viable, metabolically active cells, these enzymes reduce the yellow tetrazolium salt (MTT) into a purple formazan product, providing an indirect count of viable cells.[7] It is a robust indicator of overall cellular health and proliferation.

  • Membrane Integrity Assay (LDH Release): This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[8][9] An increase in extracellular LDH is a classic indicator of necrosis or late-stage apoptosis.

  • Apoptosis Assay (Caspase-3/7 Activity): This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[10][11] Their activation is a hallmark of programmed cell death.[12] The assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to generate a light signal.[10][13]

Caption: Principles of the selected cytotoxicity assays.

Experimental Design & Workflow

A logical and well-controlled experimental workflow is paramount for generating reproducible data. The general process involves cell seeding, compound treatment, and execution of the specific assays.

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Selection & Culture plate_cells 2. Seed Cells in 96-Well Plates cell_culture->plate_cells treat_cells 4. Treat Cells & Incubate (e.g., 24, 48, 72 hours) plate_cells->treat_cells prepare_compound 3. Prepare Serial Dilutions of this compound prepare_compound->treat_cells assay_choice Select Assay treat_cells->assay_choice mtt 5a. MTT Assay assay_choice->mtt ldh 5b. LDH Assay assay_choice->ldh caspase 5c. Caspase-3/7 Assay assay_choice->caspase read_plate 6. Measure Signal (Absorbance/Luminescence) mtt->read_plate ldh->read_plate caspase->read_plate analyze 7. Calculate % Viability/ Cytotoxicity & Plot IC50 read_plate->analyze

Caption: General experimental workflow for cytotoxicity assessment.

Cell Line Selection

The choice of cell line is critical. It is advisable to test the compound on both cancerous and non-cancerous cell lines to assess for any cancer-specific cytotoxicity.[3]

Table 1: Recommended Cell Lines for Initial Screening

Cell LineTypeTissue of OriginRationale
MCF-7 CancerBreast AdenocarcinomaA common, well-characterized model for hormone-responsive breast cancer.
A549 CancerLung CarcinomaA standard model for non-small cell lung cancer.
HepG2 CancerHepatocellular CarcinomaOften used for liver toxicity studies due to its metabolic capabilities.
SV-HUC-1 Non-CancerousHuman UrothelialA normal, immortalized cell line to serve as a control for general cytotoxicity.[3]
Compound Preparation and Dosing
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

  • Serial Dilutions: On the day of the experiment, create a series of working concentrations by diluting the stock solution in a complete cell culture medium. A typical starting range for a novel compound might be from 0.1 µM to 100 µM.

  • Vehicle Control: It is essential to include a vehicle control, which consists of cells treated with the highest concentration of DMSO used in the experiment (typically ≤ 0.5%), to account for any solvent-induced toxicity.[14]

Detailed Protocols

Universal Prerequisite: Cells should be seeded in 96-well, flat-bottom plates at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) and allowed to adhere overnight before treatment.[14]

Protocol 1: MTT Metabolic Viability Assay

This protocol is adapted from established methods.[15][16]

Principle: Viable cells with active metabolism convert the water-soluble MTT into a purple, insoluble formazan product.[15] The amount of formazan is directly proportional to the number of living cells.[7]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl[16] or acidified isopropanol.

Procedure:

  • After the desired compound incubation period (e.g., 24, 48, or 72 hours), add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[15]

  • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[16] During this time, purple formazan crystals will form in viable cells.

  • Add 100 µL of Solubilization Solution to each well.[15]

  • Wrap the plate in foil and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Scientist's Note: Phenol red in the culture medium can interfere with absorbance readings. If high background is observed, consider using a phenol red-free medium for the assay or ensure background subtraction is performed using wells with medium only.

Protocol 2: LDH Release Membrane Integrity Assay

This protocol is based on the principles of commercially available kits.[17][18]

Principle: LDH released from cells with damaged membranes catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the extent of cell lysis.

Materials:

  • LDH Assay Kit (containing substrate, cofactor, and dye solution).

  • Lysis Buffer (e.g., 10X Triton X-100 solution, often provided in kits) for positive control.

Procedure:

  • Prepare three control wells for each condition:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Cells treated with Lysis Buffer 45 minutes before the assay.[18]

    • Background Control: Complete medium without cells.

  • After the compound incubation period, carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[18]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[18]

  • Add 50 µL of Stop Solution (if provided by the kit) to each well.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[18]

Scientist's Note: The LDH enzyme has a half-life of approximately 9 hours in culture medium.[17] Therefore, this assay is best for measuring cytotoxicity over shorter incubation periods (e.g., up to 24 hours) or for detecting acute necrotic events.

Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol follows the "add-mix-measure" format of the widely used Promega kit.[10][13]

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (Z-DEVD-aminoluciferin). In the presence of active caspase-3 or -7, the DEVD sequence is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[10]

Materials:

  • Caspase-Glo® 3/7 Assay Kit.

  • Opaque-walled, white 96-well plates suitable for luminescence.[11]

Procedure:

  • After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared reagent directly to each well of the 96-well plate containing the cells (final volume 200 µL).

  • Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.[13]

  • Measure the luminescence using a plate-reading luminometer.

Scientist's Note: This assay lyses the cells upon reagent addition. Therefore, it is an endpoint measurement. If you wish to multiplex this assay (e.g., with a viability assay), the Caspase-Glo® 3/7 assay should be performed last.

Apoptosis cluster_pathway Apoptotic Signaling Cascade cluster_assay Caspase-3/7 Assay Principle Signal Cytotoxic Stimulus (e.g., this compound) Initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) Signal->Initiator Executioner Executioner Caspases (Caspase-3, Caspase-7) Initiator->Executioner Substrates Cellular Substrates (e.g., PARP) Executioner->Substrates Caspase37 Active Caspase-3/7 Executioner->Caspase37 is measured by Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis Substrate Pro-luminescent Substrate (Z-DEVD-aminoluciferin) Caspase37->Substrate Cleavage Luciferase Luciferase + ATP Substrate->Luciferase Releases aminoluciferin Light Luminescent Signal Luciferase->Light

Caption: Simplified apoptosis pathway and the Caspase-3/7 assay mechanism.

Data Analysis and Interpretation

For each assay, raw data must be processed to determine the dose-dependent effect of the compound.

  • Background Subtraction: Subtract the average reading of the background control wells (medium only) from all other wells.

  • Normalization:

    • MTT Assay: Express data as a percentage of the vehicle control.

      • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • LDH Assay: Express data as a percentage of the maximum LDH release.

      • % Cytotoxicity = ((Absorbance_Sample - Absorbance_VehicleControl) / (Absorbance_MaxRelease - Absorbance_VehicleControl)) * 100

    • Caspase-3/7 Assay: Express data as fold-change over the vehicle control.

      • Fold Change = (Luminescence_Sample / Luminescence_VehicleControl)

  • IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in the measured response (e.g., 50% viability in the MTT assay).

Table 2: Example Data Summary for this compound after 48h Treatment

Cell LineMTT Assay IC50 (µM)LDH Assay EC50 (µM)Caspase-3/7 Activation (Fold Change at IC50)
MCF-7 12.5 ± 1.1> 1005.2 ± 0.4
A549 18.2 ± 2.3> 1004.8 ± 0.6
HepG2 25.7 ± 3.585.1 ± 5.63.1 ± 0.3
SV-HUC-1 95.4 ± 8.7> 1001.5 ± 0.2

Interpretation of Example Data:

  • The compound shows significantly lower IC50 values in cancer cell lines compared to the normal SV-HUC-1 line, suggesting cancer-selective cytotoxicity.

  • The strong activation of Caspase-3/7 in MCF-7 and A549 cells, coupled with high LDH EC50 values, indicates that the primary mechanism of cell death at lower concentrations is apoptosis, not necrosis.

  • In HepG2 cells, the closer values for the MTT and LDH assays might suggest a mixed mode of cell death or that higher concentrations induce secondary necrosis.

References

Application Notes and Protocols: Experimental Setup for Studying the Anti-inflammatory Effects of 6,7-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a fundamental biological process, an essential component of the innate immune system's response to harmful stimuli such as pathogens and cellular damage. However, its dysregulation is a cornerstone of numerous chronic and debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel and effective anti-inflammatory agents is, therefore, a critical pursuit in modern medicine.

Chromanone scaffolds are recognized as "privileged structures" in drug discovery, known to be the backbone of various biologically active compounds.[1] Specifically, 6,7-dimethyl-4-chromanone presents a promising candidate for investigation due to the known biological activities of related chromone derivatives.[2][3][4] This document provides a comprehensive experimental framework to rigorously evaluate the anti-inflammatory potential of this compound, from initial in vitro screening to mechanistic elucidation and in vivo validation.

The protocols herein are designed to be self-validating, incorporating essential controls and orthogonal assays to ensure the scientific integrity of the findings. We will focus on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory response.[5][6][7]

SECTION 1: In Vitro Evaluation of Anti-inflammatory Activity

The initial phase of our investigation focuses on characterizing the effects of this compound in a controlled cellular environment. The murine macrophage cell line, RAW 264.7, is an established and widely used model for studying inflammation.[8][9] We will use lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response in these cells.[10][11]

Rationale for Experimental Choices
  • Cell Line Selection: RAW 264.7 macrophages are robust, easy to culture, and exhibit a strong and reproducible inflammatory response to LPS, making them ideal for initial screening and mechanistic studies.[8][9][12]

  • Inflammatory Stimulus: LPS is a potent activator of Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory mediators.[9]

  • Concentration Range: A broad concentration range of this compound will be tested to determine its dose-dependent effects and to identify a non-toxic working concentration.

Experimental Workflow: In Vitro Analysis

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Endpoint Analysis A RAW 264.7 Cell Culture B Cytotoxicity Assay (MTT) A->B C Pre-treatment with This compound A->C B->C Determine non-toxic concentration range D LPS Stimulation (1 µg/mL) C->D E Measurement of Inflammatory Markers D->E F Nitric Oxide (NO) Measurement (Griess Assay) E->F G Cytokine Quantification (ELISA for TNF-α, IL-6) E->G H Gene Expression Analysis (qPCR for Tnf-α, Il-6, Nos2) E->H

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Protocols

Protocol 1.3.1: Cell Culture and Maintenance

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Protocol 1.3.2: Cytotoxicity Assay (MTT)

  • Objective: To determine the non-toxic concentration range of this compound.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[13]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Select concentrations that exhibit >90% cell viability for subsequent experiments.

Protocol 1.3.3: Measurement of Nitric Oxide (NO) Production

  • Objective: To quantify the effect of this compound on NO production.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[13]

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant.[13]

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration.[10]

Protocol 1.3.4: Quantification of Pro-inflammatory Cytokines (ELISA)

  • Objective: To measure the secretion of key pro-inflammatory cytokines, TNF-α and IL-6.

  • Sample Collection: Collect cell culture supernatants from cells treated as described in Protocol 1.3.3.

  • ELISA Procedure: Perform sandwich ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.[14]

    • Briefly, coat a 96-well plate with a capture antibody.

    • Add standards and samples to the wells.

    • Add a detection antibody, followed by a streptavidin-HRP conjugate.

    • Add a substrate solution (TMB) and stop the reaction.[15][16]

    • Measure the absorbance at 450 nm.

  • Analysis: Calculate the cytokine concentrations based on the standard curve.

Protocol 1.3.5: Analysis of Pro-inflammatory Gene Expression (qPCR)

  • Objective: To determine if this compound affects the transcription of pro-inflammatory genes.

  • Cell Lysis and RNA Extraction: After 6 hours of LPS stimulation, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green chemistry and primers for Tnf-α, Il-6, Nos2 (iNOS), and a housekeeping gene (e.g., Actb or Gapdh).[17][18]

  • Thermal Cycling Conditions (Example):

    • Initial denaturation: 95°C for 3 minutes.

    • 40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.

    • Melt curve analysis.[17]

  • Analysis: Calculate the relative gene expression using the ΔΔCt method.[17]

SECTION 2: In Vivo Assessment of Anti-inflammatory Efficacy

Following promising in vitro results, the next logical step is to evaluate the efficacy of this compound in a living organism. The carrageenan-induced paw edema model in rodents is a well-established and highly reproducible model of acute inflammation, widely used for screening anti-inflammatory drugs.[19][20][21]

Rationale for Experimental Choices
  • Animal Model: The carrageenan-induced paw edema model is sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, making it a suitable preliminary in vivo screen.[19][22]

  • Mechanism of Action: Carrageenan injection induces a biphasic inflammatory response, involving the release of histamine, serotonin, bradykinin, and prostaglandins, providing a complex inflammatory milieu to test the compound's efficacy.[19]

  • Endpoint Measurement: Paw volume or thickness is a direct and quantifiable measure of edema and inflammation.

Experimental Workflow: In Vivo Analysis

G A Acclimatize Rodents B Administer this compound (e.g., oral gavage) A->B C Inject Carrageenan (1%) into Hind Paw B->C D Measure Paw Volume/Thickness at multiple time points C->D E Calculate Percentage Inhibition of Edema D->E F Optional: Histopathological Analysis of Paw Tissue D->F

Caption: Workflow for in vivo carrageenan-induced paw edema model.

Detailed Protocol

Protocol 2.3.1: Carrageenan-Induced Paw Edema

  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Test Groups (different doses of this compound)

  • Compound Administration: Administer the test compound or controls orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[23]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Analysis:

    • Calculate the percentage increase in paw volume for each animal.

    • Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group.

SECTION 3: Elucidation of Molecular Mechanism of Action

To understand how this compound exerts its anti-inflammatory effects, we will investigate its impact on the NF-κB and MAPK signaling pathways. These pathways are critical for the expression of pro-inflammatory genes.[5][7][24][25][26]

Rationale for Experimental Choices
  • NF-κB Pathway: This is a primary pathway activated by LPS, leading to the transcription of numerous inflammatory mediators.[5][6][27][28] We will assess the phosphorylation of IκBα and the p65 subunit of NF-κB, key events in pathway activation.[29][30]

  • MAPK Pathway: The MAPK family (p38, JNK, and ERK) also plays a crucial role in inflammation and is activated by LPS.[24][25][31][32] We will examine the phosphorylation status of these kinases.

  • Methodology: Western blotting is a standard and reliable technique for detecting changes in protein phosphorylation and abundance.[33][34]

Signaling Pathway Overview

G LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates to

Caption: Simplified overview of LPS-induced NF-κB and MAPK signaling.

Detailed Protocol

Protocol 3.3.1: Western Blot Analysis

  • Cell Treatment and Lysis:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[34]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Use antibodies against:

      • Phospho-p65, p65

      • Phospho-IκBα, IκBα

      • Phospho-p38, p38

      • Phospho-JNK, JNK

      • Phospho-ERK, ERK

      • β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

SECTION 4: Data Presentation and Interpretation

All quantitative data should be presented clearly to facilitate comparison and interpretation.

In Vitro Data Summary
Concentration of this compoundCell Viability (%)NO Production (% of LPS Control)TNF-α Secretion (% of LPS Control)IL-6 Secretion (% of LPS Control)
Control (No LPS)100 ± 55 ± 22 ± 13 ± 1
LPS Only98 ± 4100100100
1 µM + LPS
5 µM + LPS
10 µM + LPS
25 µM + LPS

Data to be filled in from experimental results. Values are presented as mean ± SD.

In Vivo Data Summary
Treatment GroupPaw Volume Increase at 3h (mL)% Inhibition of Edema
Vehicle Control0
Indomethacin (10 mg/kg)
Compound (Dose 1)
Compound (Dose 2)
Compound (Dose 3)

Data to be filled in from experimental results. Values are presented as mean ± SEM.

Conclusion

This comprehensive guide provides a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By progressing from broad in vitro screening to specific mechanistic studies and in vivo validation, researchers can generate a high-quality, reproducible dataset. The elucidation of the compound's effects on the NF-κB and MAPK signaling pathways will provide critical insights into its mechanism of action, which is essential for its potential development as a novel therapeutic agent. Adherence to these detailed protocols will ensure the generation of trustworthy and scientifically sound data, paving the way for further pre-clinical development.

References

Application Notes and Protocols for Assessing the Antifungal Activity of 6,7-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents and the Promise of Chromanones

The escalating incidence of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health. This necessitates an urgent and strategic search for novel antifungal agents with distinct mechanisms of action.[1] Within this landscape, chromanone scaffolds have emerged as a "privileged structure" in drug discovery, demonstrating a broad spectrum of biological activities, including promising antifungal properties.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antifungal activity of a specific derivative, 6,7-dimethyl-4-chromanone.

The protocols detailed herein are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.[3][4][5] Beyond a mere recitation of steps, this guide elucidates the scientific rationale behind each experimental choice, fostering a deeper understanding of the principles of antifungal susceptibility testing. We will navigate through the determination of fungistatic and fungicidal activities, and underscore the critical importance of evaluating cytotoxicity to ascertain the therapeutic window of this investigational compound.

Part 1: Foundational Antifungal Susceptibility Testing

The initial assessment of an antifungal candidate hinges on determining its ability to inhibit fungal growth (fungistatic activity) and to kill the fungal organism (fungicidal activity). The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible in vitro growth of a microorganism.[6][7] Subsequently, the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death, is determined.[6]

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the CLSI M27-A and M38-A guidelines for yeasts and filamentous fungi, respectively.[8][9] The broth microdilution method offers a quantitative assessment of the antifungal activity of this compound against a panel of clinically relevant fungal pathogens.

Rationale for Key Experimental Choices:

  • Medium: RPMI-1640 medium is the standard recommended by CLSI for antifungal susceptibility testing as it supports the growth of most pathogenic fungi and has minimal interference with the activity of most antifungal agents.[10]

  • Inoculum Preparation: Standardization of the inoculum is critical for the reproducibility of MIC results. A 0.5 McFarland standard is used to approximate a desired cell density, which is then further diluted to achieve the final target inoculum concentration.[11]

  • Serial Dilutions: A two-fold serial dilution is performed to determine the MIC with a high degree of accuracy.

  • Controls: The inclusion of a drug-free growth control and a known antifungal agent (e.g., fluconazole for yeasts, voriconazole for molds) is essential for validating the assay.

Experimental Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in RPMI-1640 medium to prepare the starting concentration for the serial dilutions. The final concentration of DMSO should not exceed a level that affects fungal growth (typically ≤1%).

  • Fungal Inoculum Preparation:

    • Yeasts (e.g., Candida albicans, Cryptococcus neoformans):

      • Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

      • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

      • Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

    • Filamentous Fungi (e.g., Aspergillus fumigatus):

      • Culture the mold on Potato Dextrose Agar (PDA) until sporulation is observed.

      • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

      • Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.

  • 96-Well Plate Preparation and Inoculation:

    • Add 100 µL of RPMI-1640 to wells in columns 2-11 of a 96-well microtiter plate.

    • Add 200 µL of the starting concentration of this compound (in RPMI-1640) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating this process across to column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as the drug-free growth control (containing only RPMI-1640 and the inoculum).

    • Column 12 will serve as the sterility control (containing only RPMI-1640).

    • Add 100 µL of the prepared fungal inoculum to wells in columns 1-11.

  • Incubation:

    • Incubate the plates at 35°C.

    • Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi.[4]

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to the growth control. For yeasts, this is often a prominent reduction in turbidity (≥50% or ≥80% inhibition). For molds, it is typically the lowest concentration showing complete inhibition of growth.[10][12]

Data Presentation:

Fungal StrainThis compound MIC (µg/mL)Control Antifungal MIC (µg/mL)
Candida albicans ATCC 90028Fluconazole:
Candida glabrata ATCC 90030Fluconazole:
Aspergillus fumigatus ATCC 204305Voriconazole:
Cryptococcus neoformans H99Amphotericin B:
Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined as a secondary assay following the MIC test to assess whether the compound is fungicidal.[13]

Experimental Protocol:

  • From the wells of the completed MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Spread the aliquot onto a sterile Sabouraud Dextrose Agar plate.

  • Incubate the plates at 35°C for 48 hours.

  • The MFC is the lowest concentration of this compound that results in no fungal growth or a 99.9% reduction in CFU compared to the initial inoculum.[13][14][15][16]

Data Presentation:

Fungal StrainMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans ATCC 90028
Aspergillus fumigatus ATCC 204305
  • Interpretation: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.[17]

Part 2: Alternative Antifungal Susceptibility Testing Method

Disk Diffusion Assay

The disk diffusion assay is a simpler, qualitative method to assess antifungal activity. It is particularly useful for initial screening of a large number of compounds.[4][18]

Rationale for Key Experimental Choices:

  • Agar Medium: Mueller-Hinton agar supplemented with glucose and methylene blue is often recommended for Candida species to support growth and enhance zone definition.[4] For dermatophytes and other molds, other media like Dermasel agar may be used.[19]

  • Disk Preparation: Paper disks are impregnated with a known concentration of this compound.

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized fungal suspension as described for the broth microdilution method.

  • Plate Inoculation: Evenly streak the fungal suspension over the entire surface of an appropriate agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place a paper disk impregnated with a known amount of this compound onto the agar surface. A disk with the solvent alone should be used as a negative control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 30-35°C) for a duration suitable for the growth of the test organism.[19][20]

  • Result Interpretation: The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area of no growth) around the disk. A larger zone of inhibition indicates greater antifungal activity.[21]

Part 3: Cytotoxicity Assessment - A Critical Step for Therapeutic Potential

Since antifungal agents target eukaryotic cells, it is crucial to assess their toxicity towards mammalian cells to determine their therapeutic index.[22] A compound with high antifungal activity but also high cytotoxicity is unlikely to be a viable drug candidate.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[23]

Experimental Protocol:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, MRC5) in the appropriate medium and conditions.[23]

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability at each concentration of the compound relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can then be determined.

Part 4: Visualizing the Workflow and Potential Mechanisms

Antifungal_Assay_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination cluster_cyto Cytotoxicity Assay Compound_Prep This compound Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Treatment Treat Cells with Compound Compound_Prep->Treatment Inoculum_Prep Standardized Fungal Inoculum Inoculation Inoculation of Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubation (24-72h) Inoculation->Incubation_MIC MIC_Reading Read MIC Incubation_MIC->MIC_Reading Subculture Subculture from Clear Wells MIC_Reading->Subculture Incubation_MFC Incubation on Agar Subculture->Incubation_MFC MFC_Reading Read MFC Incubation_MFC->MFC_Reading Cell_Culture Mammalian Cell Culture Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50_Calc Calculate IC50 MTT_Assay->IC50_Calc

Putative_Mechanism Chromanone This compound Membrane Fungal Cell Membrane Chromanone->Membrane Disruption? Wall Fungal Cell Wall Chromanone->Wall Inhibition of Synthesis? Biofilm Biofilm Formation Chromanone->Biofilm Inhibition Hyphae Hyphal Formation Chromanone->Hyphae Inhibition

Conclusion

This comprehensive guide provides a robust framework for the systematic evaluation of the antifungal properties of this compound. By adhering to standardized protocols and understanding the underlying scientific principles, researchers can generate reliable and reproducible data. The determination of MIC, MFC, and cytotoxicity are fundamental steps in the preclinical assessment of any novel antifungal candidate, paving the way for further investigation into its mechanism of action and potential as a therapeutic agent. The promising antifungal activity exhibited by other chromanone derivatives suggests that this compound is a worthy candidate for thorough investigation in the ongoing search for new and effective treatments for fungal infections.

References

Application Notes & Protocols: The Strategic Use of 6,7-Dimethyl-4-Chromanone in the Synthesis of Complex Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The chroman-4-one framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant pharmacological value.[1][2][3] These oxygen-containing heterocycles exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Within this class, 6,7-dimethyl-4-chromanone serves as a particularly valuable and versatile starting material. Its defined substitution pattern not only influences the electronic properties and lipophilicity of the final compounds but also provides a scaffold for building complex, fused heterocyclic systems with potential therapeutic applications.[5]

This guide provides a detailed exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into key transformations. The protocols described herein are designed as self-validating systems, providing researchers with the tools to confidently synthesize novel molecular entities.

Core Reactivity and Synthetic Strategy

The synthetic versatility of this compound stems from three primary reactive centers: the electrophilic carbonyl carbon (C4), the nucleophilic α-carbon (C3, active methylene), and the aromatic ring. By strategically targeting these sites, a diverse library of fused heterocycles can be constructed.

G cluster_start Starting Material cluster_reactions Key Reactive Sites & Intermediates cluster_products Resulting Heterocyclic Systems start This compound C4 C4 Carbonyl (Electrophilic Center) start->C4 Reaction with binucleophiles C3 C3 Methylene (Active/Nucleophilic Center) start->C3 Condensation reactions Pyrazoles Chromeno[4,3-c]pyrazoles C4->Pyrazoles + Hydrazines Pyrimidines Chromeno[4,3-d]pyrimidines C4->Pyrimidines + Amidines, Urea Enaminone Intermediate: (E)-2-((dimethylamino)methylene) -6,7-dimethylchroman-4-one C3->Enaminone + DMF-DMA Chalcone Intermediate: 3-Arylidene-6,7-dimethyl- chroman-4-one C3->Chalcone Aldol Condensation + Aromatic Aldehydes Enaminone->Pyrimidines + Guanidine, Thiourea Pyridines Chromeno[4,3-b]pyridines Enaminone->Pyridines + Active Methylene Compounds Chalcone->Pyrazoles + Hydrazines Spiro Spiro-heterocycles Chalcone->Spiro + e.g., Mercaptobenzaldehydes G A This compound C Claisen-Schmidt Condensation (Base, EtOH) A->C B Aromatic Aldehyde (Ar-CHO) B->C D 3-Arylidene-6,7-dimethyl-4-chromanone (Chalcone Intermediate) C->D F Cyclocondensation (Acetic Acid, Reflux) D->F E Hydrazine Hydrate (NH2NH2·H2O) E->F G Chromeno[4,3-c]pyrazole Derivative F->G

References

Troubleshooting & Optimization

Overcoming low yield in the synthesis of 6,7-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Chromanone Synthesis

Welcome to the technical support center for the synthesis of 6,7-dimethyl-4-chromanone. This molecule is a valuable building block in medicinal chemistry and materials science, yet its preparation is often plagued by low yields, presenting a significant challenge for researchers. This guide is designed for professionals in chemical research and drug development, offering in-depth, field-tested insights to troubleshoot common issues and optimize your synthetic protocol. As Senior Application Scientists, we understand that true expertise lies not just in following steps, but in understanding the causality behind them. This document provides a logical framework for diagnosing problems, implementing effective solutions, and achieving higher, more consistent yields.

Section 1: Understanding the Core Synthetic Pathway

The most common and logical route to this compound proceeds in two key stages. Understanding this workflow is the first step in effective troubleshooting.

  • Ether Formation: The synthesis begins with the formation of an ether linkage by reacting 3,4-dimethylphenol with a suitable three-carbon chain precursor. A common method is the Michael addition of the phenol to acrylonitrile, followed by hydrolysis, or direct alkylation with a 3-halopropanoic acid ester followed by saponification. This creates the crucial intermediate: 3-(3,4-dimethylphenoxy)propanoic acid .

  • Intramolecular Friedel-Crafts Acylation (Cyclization): The prepared phenoxypropanoic acid is then cyclized using a strong acid catalyst. This is an intramolecular electrophilic aromatic substitution where the carboxylic acid's acyl group attacks the aromatic ring to form the six-membered heterocyclic ring of the chromanone core.

Below is a diagram illustrating the general experimental workflow.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization cluster_2 Purification A 3,4-Dimethylphenol C 3-(3,4-dimethylphenoxy)propanoic acid A->C Base, Solvent B 3-Carbon Synthon (e.g., Acrylonitrile) B->C E This compound C->E Heat D Acid Catalyst (e.g., PPA, Eaton's Reagent) D->E F Crude Product E->F Work-up G Purified Product F->G Chromatography/ Recrystallization

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses the most common points of failure in the synthesis in a question-and-answer format.

Primary Issue: Low Yield in the Cyclization Step

Question: My final cyclization of 3-(3,4-dimethylphenoxy)propanoic acid results in a very low yield (<30%) of the desired this compound. What is the most likely cause?

Answer: The primary cause of low yield is a combination of regioselectivity and steric hindrance . The starting material, 3,4-dimethylphenol, has two available ortho positions for the intramolecular Friedel-Crafts acylation to occur.

  • Desired Pathway (Hindered): Cyclization at the C2 position (adjacent to the C3-methyl group) yields the target This compound . This position is sterically hindered by the neighboring methyl group, making the electrophilic attack less favorable.

  • Competing Pathway (Favored): Cyclization at the C6 position is sterically unhindered and thus kinetically favored. This pathway leads to the formation of an undesired isomer, 5,6-dimethyl-4-chromanone .

Your low yield of the desired product is likely accompanied by a significant amount of this isomer, along with unreacted starting material and potential polymerization byproducts if conditions are too harsh.

Question: How can I improve the regioselectivity and overall yield of the cyclization reaction?

Answer: The key is to select a cyclizing agent that is powerful enough to overcome the energy barrier of the hindered attack without causing degradation. Milder acids often favor the kinetically preferred, unhindered product.

Here is a comparison of common cyclizing agents:

CatalystTypical Temp.ProsConsRecommendation
Polyphosphoric Acid (PPA) 100-140°CInexpensive, readily available.Requires high temperatures, viscous, can cause charring/decomposition, difficult to stir.A viable but often low-yielding option. Prone to favoring the kinetic byproduct.
Sulfuric Acid (conc. H₂SO₄) 80-100°CStrong acid, inexpensive.Strong dehydrating and oxidizing agent, high potential for charring and sulfonation byproducts.Not recommended due to the high risk of side reactions with activated phenols.
Eaton's Reagent (P₂O₅ in MsOH) 60-90°CExtremely powerful, works at lower temperatures, less viscous than PPA, minimizes charring.[1]More expensive, moisture-sensitive.Highly Recommended. Its high efficacy can promote cyclization at the sterically hindered position, improving the yield of the desired product.
Triflic Acid (TfOH) 25-80°COne of the strongest acids, can drive difficult reactions.Very expensive, corrosive.Effective, but often overkill. Best reserved if Eaton's Reagent fails.
Aluminum Chloride (AlCl₃) 0-80°CClassic Friedel-Crafts catalyst.Requires conversion of the carboxylic acid to an acyl chloride first, adding a step. Stoichiometric amounts are needed.[2][3]An indirect but effective method. Can provide good yields if the two-step process is acceptable.

Our recommendation is to use Eaton's Reagent. Its ability to function at lower temperatures while providing strong acid catalysis offers the best balance for forcing the reaction toward the thermodynamically more stable, albeit sterically hindered, this compound product.

Secondary Issue: Incomplete Ether Formation (Step 1)

Question: I am struggling to synthesize the 3-(3,4-dimethylphenoxy)propanoic acid intermediate in high yield. The reaction seems to stall. What should I check?

Answer: This step is typically less problematic than the cyclization, but inefficiencies here will cap your overall yield. Consider the following:

  • Purity of 3,4-Dimethylphenol: Phenols are susceptible to oxidation. Using old or discolored starting material can inhibit the reaction. Use freshly distilled or high-purity phenol.

  • Choice of Base and Solvent: For reactions involving alkyl halides (e.g., ethyl 3-bromopropanoate), a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone is standard. Ensure the base is finely powdered and dry. If the reaction is sluggish, a stronger base like sodium hydride (NaH) can be used, but with greater caution.

  • Reaction with Acrylonitrile: If you are using the Michael addition route with acrylonitrile, the catalyst is critical. A base like potassium carbonate or even a catalytic amount of a strong base like Triton B can be effective.[1] However, this route requires a subsequent, often harsh, hydrolysis step to convert the nitrile to a carboxylic acid, which can introduce its own yield losses.

  • Temperature and Time: These reactions can require prolonged heating (6-24 hours) at reflux to go to completion. Monitor the reaction by TLC to confirm the disappearance of the starting phenol before work-up.

Tertiary Issue: Product Purification

Question: My final product is an oily mixture of isomers that is difficult to purify. What is the best method to isolate pure this compound?

Answer: This is a common consequence of the regioselectivity issue. The desired product and the 5,6-dimethyl isomer have very similar polarities.

  • Column Chromatography: This is the most effective method. Use a high-resolution silica gel column with a shallow gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and slowly increasing to 20%). The slight difference in polarity should allow for separation, although it may require careful fraction collection.

  • Recrystallization: If you can achieve partial separation via chromatography, it may be possible to recrystallize the enriched fraction. Try a solvent system like ethanol/water or ethyl acetate/heptane.

  • Characterization to Confirm Identity: Use ¹H NMR to distinguish the isomers. The aromatic protons of This compound will appear as two singlets, as they have no adjacent protons to couple with. The 5,6-dimethyl-4-chromanone isomer will show two doublets in the aromatic region, corresponding to the two adjacent protons at the C7 and C8 positions.

Section 3: Optimized Experimental Protocols

Adherence to a robust protocol is critical. The following methods are optimized for higher yields and reproducibility.

Protocol 1: Synthesis of 3-(3,4-dimethylphenoxy)propanoic acid
  • To a stirred solution of 3,4-dimethylphenol (1.0 eq) in anhydrous acetone (10 mL per 1g of phenol), add finely ground anhydrous potassium carbonate (2.5 eq).

  • Add ethyl 3-bromopropanoate (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting phenol is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts. Wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.

  • Dissolve the crude ester in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to 60-70°C for 2-3 hours until saponification is complete (TLC analysis).

  • Cool the solution in an ice bath and acidify to pH ~2 with cold 2M HCl.

  • The white precipitate of 3-(3,4-dimethylphenoxy)propanoic acid is collected by vacuum filtration, washed with cold water, and dried. The yield should be >85%.

Protocol 2: Optimized Cyclization using Eaton's Reagent

Safety: Eaton's Reagent is highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Prepare Eaton's Reagent by carefully and slowly adding phosphorus pentoxide (P₂O₅) (1 part by weight) to methanesulfonic acid (MsOH) (10 parts by weight) with cooling and stirring.

  • Add 3-(3,4-dimethylphenoxy)propanoic acid (1.0 eq) to the freshly prepared Eaton's Reagent at room temperature with vigorous stirring.

  • Heat the mixture to 80-85°C and maintain for 2-4 hours. The solution should become homogeneous. Monitor the reaction progress by TLC (quench a small aliquot in ice water and extract with ethyl acetate).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto a large amount of crushed ice with stirring.

  • Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel as described in the purification section. A well-executed reaction can yield 60-75% of the desired this compound.

Section 4: Visualizing the Cyclization Mechanism

Understanding the mechanism highlights the critical bond-forming step. The strong acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring.

G A Acid Intermediate B Acylium Ion (Electrophile) A->B H⁺, -H₂O C Sigma Complex (Resonance Stabilized) B->C Aromatic Attack D Product C->D -H⁺ (Rearomatization)

Caption: Key stages of the acid-catalyzed intramolecular cyclization.

References

Optimizing reaction conditions for the cyclization of chromanone rings.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of chromanone rings. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of chromanone cyclization. Our focus is on delivering practical, field-proven insights to enhance your experimental success.

Troubleshooting Guide: Overcoming Common Hurdles in Chromanone Cyclization

This section addresses specific issues that may arise during the synthesis of chromanones, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Chromanone Product

Question: My chromanone synthesis is resulting in a very low yield, or I'm not isolating any of the desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields are a frequent challenge in chromanone synthesis and can often be attributed to several factors, ranging from suboptimal reaction conditions to competing side reactions.

Possible Cause 1: Inefficient Intramolecular Cyclization

The core of chromanone synthesis is the ring-closing reaction. If this step is inefficient, the overall yield will be poor. The efficiency of cyclization is highly dependent on the chosen catalyst and reaction conditions.

  • Acid-Catalyzed Cyclization: Many chromanone syntheses rely on acid catalysis to promote the intramolecular cyclization of a suitable precursor, such as a 2'-hydroxychalcone or a related 1,3-diketone intermediate.[1][2] If the acid catalyst is too weak or used in insufficient quantity, the reaction may not proceed to completion. Conversely, overly harsh acidic conditions can lead to decomposition of the starting material or product.[1]

    • Solution: Screen a variety of acid catalysts, both Brønsted and Lewis acids. Common choices include sulfuric acid, hydrochloric acid, p-toluenesulfonic acid (p-TSA), and boron trifluoride etherate (BF₃·Et₂O).[2][3] Optimization of the catalyst loading and reaction temperature is crucial. For thermally sensitive substrates, milder catalysts like acetic acid may be beneficial.[1]

  • Base-Mediated Cyclization: In some synthetic routes, a base is used to facilitate the initial condensation reaction to form the chromanone precursor, which then cyclizes.[2][4] The choice of base and solvent is critical in these cases.[4]

    • Solution: The strength of the base should be carefully considered.[4] A weak base may not be sufficient to deprotonate the substrate effectively, while a very strong base could promote undesired side reactions.[4] Common bases include diisopropylamine (DIPA), DBU, and potassium carbonate.[2][5] The solvent also plays a key role in stabilizing intermediates.[4] Polar aprotic solvents like DMF or DMSO are often employed.[4][5]

Possible Cause 2: Poor Solubility of Reactants

If the starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.

  • Solution: Choose a solvent that effectively dissolves all reactants at the desired reaction temperature.[4] A solvent screen is often a worthwhile optimization step. Common solvents for chromanone synthesis include ethanol, toluene, and DMF.[2][5][6] In some cases, using a co-solvent system can improve solubility.[7]

Possible Cause 3: Competing Side Reactions

Several side reactions can compete with the desired chromanone formation, leading to a complex mixture of products and a low yield of the target molecule.

  • Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular reactions can become significant, leading to polymerization or the formation of dimeric byproducts.

    • Solution: Run the reaction at a lower concentration (high dilution conditions) to favor the intramolecular cyclization.

  • Formation of undesired isomers: Depending on the substitution pattern of the starting materials, the formation of constitutional isomers may be possible.

    • Solution: Careful selection of starting materials and reaction conditions can often favor the formation of the desired isomer. For instance, in Friedel-Crafts acylation approaches, the directing effects of substituents on the aromatic ring will influence the regioselectivity of the reaction.[3][6]

Possible Cause 4: Product Decomposition

Chromanones, like many organic molecules, can be sensitive to harsh reaction conditions. Prolonged exposure to high temperatures or strong acids/bases can lead to decomposition.

  • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the reaction is complete, quench it promptly and proceed with the workup. If the product is found to be unstable, consider milder reaction conditions or a different synthetic route.

Issue 2: Formation of a Significant Amount of Byproducts

Question: My reaction is producing the desired chromanone, but I am also observing a significant amount of byproducts, making purification difficult. What are these byproducts likely to be and how can I minimize their formation?

Answer:

The presence of byproducts is a common issue that can often be resolved by fine-tuning the reaction conditions.

Common Byproducts and Their Prevention:

  • Uncyclized Precursor: The most common "byproduct" is often the uncyclized starting material. This indicates that the reaction has not gone to completion.

    • Solution: Increase the reaction time, temperature, or catalyst loading. Ensure that the reaction is being conducted under anhydrous conditions if water-sensitive reagents are being used.[4]

  • Chromone Formation: In some cases, the chromanone product can be oxidized to the corresponding chromone, especially if the reaction is run at high temperatures or in the presence of an oxidizing agent.[2]

    • Solution: If the chromone is an undesired byproduct, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Lowering the reaction temperature may also be beneficial.

  • Products from Side Reactions: As mentioned in the previous section, intermolecular reactions and the formation of isomers can lead to a complex product mixture.

    • Solution: Employ high dilution conditions to favor intramolecular cyclization. Carefully consider the regiochemical outcomes of your chosen synthetic route.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the optimization of chromanone synthesis.

Q1: What are the key parameters to consider when optimizing a chromanone cyclization reaction?

A1: The successful synthesis of a chromanone hinges on the careful optimization of several key parameters:

  • Catalyst: The choice between an acid, base, or metal catalyst will depend on the specific reaction being performed.[1][2][8] The concentration and type of catalyst can have a dramatic impact on the reaction rate and yield.

  • Solvent: The solvent plays a crucial role in solubility, reaction rate, and sometimes even the reaction pathway.[4][9] A solvent screen is often a valuable first step in optimization.

  • Temperature: Temperature affects the rate of the reaction. While higher temperatures can increase the reaction rate, they can also promote side reactions and product decomposition.[5][6] Finding the optimal temperature is a balance between achieving a reasonable reaction time and minimizing byproduct formation.

  • Reaction Time: It is important to monitor the reaction to determine the optimal time for completion. Stopping the reaction too early will result in a low yield, while running it for too long can lead to the formation of byproducts.

  • Concentration: As discussed earlier, the concentration of the reactants can influence the competition between intramolecular and intermolecular reactions.

Q2: How do I choose the right catalyst for my chromanone synthesis?

A2: The choice of catalyst is dictated by the reaction mechanism of your chosen synthetic route.

  • For acid-catalyzed cyclizations , such as the intramolecular Friedel-Crafts acylation or the cyclization of 2'-hydroxychalcones, common choices include:

    • Brønsted acids: Sulfuric acid, hydrochloric acid, p-toluenesulfonic acid (p-TSA).[1][2]

    • Lewis acids: Boron trifluoride etherate (BF₃·Et₂O), aluminum chloride (AlCl₃).[6]

  • For base-mediated reactions , such as those involving an initial aldol or Claisen-Schmidt condensation, common bases include:

    • Organic bases: Diisopropylamine (DIPA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine.[2][5]

    • Inorganic bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH).[5]

  • Metal-catalyzed reactions are also employed for chromanone synthesis, often involving palladium, ruthenium, or silver catalysts.[8] These reactions often offer mild conditions and high selectivity.

Q3: Can microwave irradiation be beneficial for chromanone synthesis?

A3: Yes, microwave-assisted synthesis can be a very effective tool for the preparation of chromanones.[2][6] The main advantages of using microwave irradiation include:

  • Rapid reaction times: Microwave heating can significantly reduce reaction times from hours to minutes.[2][6]

  • Improved yields: In many cases, microwave synthesis can lead to higher yields compared to conventional heating methods.[6]

  • Reduced side reactions: The rapid heating and shorter reaction times can minimize the formation of byproducts.

It is important to use dedicated microwave reactors for safety and precise temperature control.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization of a 2'-Hydroxychalcone

  • Dissolve the 2'-hydroxychalcone (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or toluene).

  • Add the acid catalyst (e.g., concentrated sulfuric acid, 2-3 drops, or p-TSA, 0.1 eq).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

  • If a precipitate forms, collect the solid by filtration, wash with water until neutral, and dry.

  • If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Microwave-Assisted Base-Mediated Synthesis of Chromanones

  • In a microwave-safe reaction vial, combine the 2'-hydroxyacetophenone (1.0 eq), the appropriate aldehyde (1.1 eq), and the base (e.g., DIPA, 1.1 eq) in a suitable solvent (e.g., ethanol).[2]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 160-170 °C) for the designated time (e.g., 1 hour).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., CH₂Cl₂) and wash sequentially with aqueous acid (e.g., 1 M HCl), water, and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[2]

Data Presentation

Table 1: Effect of Catalyst and Solvent on Chromanone Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄Acetic Acid110375
2p-TSAToluene110682
3BF₃·Et₂OCH₂Cl₂251265
4DIPAEthanol (MW)160188[2]
5K₂CO₃DMF100578[5]

Note: Yields are hypothetical for illustrative purposes unless otherwise cited.

Visualizations

Chromanone_Synthesis_Troubleshooting start Low/No Chromanone Yield cause1 Inefficient Cyclization start->cause1 cause2 Poor Solubility start->cause2 cause3 Side Reactions start->cause3 cause4 Product Decomposition start->cause4 solution1a Screen Acid/Base Catalysts cause1->solution1a solution2 Solvent Screen cause2->solution2 solution3a High Dilution cause3->solution3a solution3b Inert Atmosphere cause3->solution3b solution4 Milder Conditions / Shorter Time cause4->solution4 solution1b Optimize Catalyst Loading & Temp. solution1a->solution1b

Caption: Troubleshooting workflow for low chromanone yield.

Reaction_Parameter_Optimization center Chromanone Cyclization Optimization catalyst Catalyst - Acid (H₂SO₄, p-TSA) - Base (DIPA, K₂CO₃) - Metal (Pd, Ru) center->catalyst solvent Solvent - Polarity (Aprotic/Protic) - Solubility of Reactants - Boiling Point center->solvent temperature Temperature - Reaction Rate vs. Byproduct Formation - Microwave vs. Conventional Heating center->temperature concentration Concentration - Intramolecular vs. Intermolecular Reactions - High Dilution Principle center->concentration

Caption: Key parameters for optimizing chromanone cyclization.

References

Technical Support Center: Purification Strategies for 6,7-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6,7-dimethyl-4-chromanone. As a key intermediate in the synthesis of various bioactive molecules and novel SIRT2 inhibitors, obtaining this compound in high purity is paramount for reliable downstream applications in drug discovery and development.[1][2] This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and validated protocols based on established chemical principles and field experience.

Part 1: Understanding the Impurity Profile

A successful purification strategy begins with understanding the potential impurities. The synthesis of 4-chromanones often involves an intramolecular Friedel-Crafts acylation or a related cyclization reaction.[3][4][5] The nature of these reactions can lead to a predictable set of impurities.

Q1: What are the most common impurities I can expect in my crude this compound sample?

Answer: Your crude product's impurity profile is intrinsically linked to its synthesis route. Assuming a common pathway, such as the cyclization of a substituted phenol, you can anticipate the following impurities:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, if synthesizing from 3,4-dimethylphenol and a propionic acid derivative, traces of these precursors may remain.

  • Regioisomers: Friedel-Crafts acylation on an unsymmetrical aromatic ring can lead to different isomers.[3] While the directing effects of the substituents on 3,4-dimethylphenol favor the formation of this compound, a minor amount of the 5,6-dimethyl-4-chromanone regioisomer could potentially form. These isomers often have very similar polarities, making them challenging to separate.

  • Polymeric Byproducts: The strong acidic conditions used in Friedel-Crafts reactions can sometimes promote polymerization or the formation of tar-like substances, which can present as baseline material in TLC analysis or colored contaminants.[6]

  • Catalyst Residues: If using a Lewis acid catalyst like AlCl₃, incomplete quenching and workup can leave inorganic residues.[7]

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., dichloromethane, toluene, ethanol) are common and should be removed under high vacuum.

Part 2: Troubleshooting Guide for Common Purification Challenges

This section addresses specific issues you may encounter during purification experiments.

Recrystallization Issues

Recrystallization is a powerful, cost-effective technique for purifying solid compounds by leveraging differences in solubility.[8]

Q2: I'm struggling to find a suitable solvent for recrystallizing my this compound. What is the best approach for solvent screening?

Answer: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[8][9] A systematic screening process is the most effective approach.

  • Principle of Selection: You are looking for a "mediocre" solvent. A solvent that dissolves the compound too well at room temperature will result in poor recovery, while one that doesn't dissolve it when hot is unsuitable.[8]

  • Screening Protocol:

    • Place a small amount of your crude solid (10-20 mg) into several small test tubes.

    • Add a small volume (e.g., 0.5 mL) of a single test solvent to each tube at room temperature. Observe the solubility. If it dissolves, the solvent is likely too good.

    • If the solid is insoluble at room temperature, heat the test tube in a water or sand bath.[9] Add the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Recommended Solvents to Screen: Chromanones, being moderately polar, often recrystallize well from alcohols or solvent mixtures.

Solvent SystemPolarityRationale & Comments
Ethanol or Methanol HighOften a good starting point. Can be effective but may show high solubility, leading to lower yield.
Isopropanol Medium-HighA slightly less polar alcohol that can sometimes provide better recovery than ethanol.
Ethyl Acetate / Hexanes TunableA highly effective two-solvent system.[10] Dissolve the compound in a minimum of hot ethyl acetate, then add hot hexanes dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethyl acetate to clarify and then allow to cool.
Toluene LowCan be effective for less polar impurities. Ensure adequate ventilation.
Water Very HighUnlikely to be a good single solvent due to the organic nature of the chromanone, but can be used as the anti-solvent in a two-solvent system with a miscible organic solvent like ethanol.

Q3: My compound is "oiling out" during cooling instead of forming crystals. What causes this and how can I prevent it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid crystal lattice. This is common with low-melting point solids or when the solution is cooled too rapidly.[11]

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more volume) to reduce the saturation level.

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal formation. Do not place the hot solution directly into an ice bath.[10]

  • Scratch the Flask: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[10]

  • Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to initiate crystallization.

Q4: My final product is still yellow/brown after recrystallization. How do I remove colored impurities?

Answer: Persistent color often indicates the presence of highly conjugated or polymeric impurities that co-crystallize with your product. These can be removed with activated charcoal.[11][12]

Protocol for Decolorization:

  • Dissolve your crude compound in the minimum amount of hot recrystallization solvent.

  • Cool the solution slightly to prevent it from boiling over when the charcoal is added.

  • Add a very small amount of activated charcoal (Norit) – typically 1-2% of the solute's weight (a spatula tip is often sufficient).

  • Swirl and reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[12]

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing in the funnel.

  • Allow the hot, clear filtrate to cool and crystallize as usual.

Column Chromatography Issues

Flash column chromatography is the go-to method for separating compounds with different polarities and is highly effective for purifying chromanones.[2][13][14] The most common stationary phase is silica gel, a polar adsorbent.[14]

Q5: I'm seeing poor separation between my this compound and an impurity on my silica column. What are my options?

Answer: Poor separation, characterized by overlapping spots on TLC or broad, co-eluting peaks from the column, is a common issue that can be resolved by systematically optimizing your chromatographic conditions.[13]

Troubleshooting & Optimization:

  • Optimize the Eluent System: This is the most critical variable.

    • Goal: Aim for a retention factor (Rf) of ~0.25-0.35 for your target compound on a TLC plate, with clear separation from all impurities.

    • If Rf is too high (eluting too fast): Decrease the polarity of the mobile phase. For an ethyl acetate/hexanes system, this means increasing the proportion of hexanes.[13]

    • If Rf is too low (sticking to the column): Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

    • For very close spots: Try adding a small amount (~0.5%) of a third solvent like dichloromethane or methanol to subtly change the selectivity of the separation.

  • Check Column Loading: Overloading is a frequent cause of poor separation.

    • Rule of Thumb: Use a ratio of at least 30:1 of silica gel to crude product by weight (e.g., 30g silica for 1g crude). For difficult separations, increase this to 100:1.[13]

    • Sample Application: Dissolve the crude product in a minimal amount of a non-polar solvent (or the eluent itself) before loading. If solubility is low, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Improve Packing: Ensure the silica gel column is packed uniformly without air bubbles or cracks, which cause channeling and lead to broad peaks.

Q6: How do I choose the right starting solvent system for my column?

Answer: Thin-Layer Chromatography (TLC) is your primary tool for developing a solvent system before committing to a large-scale column.[15]

  • Initial Screening: Start with a moderately polar system. For chromanones, a 10-20% ethyl acetate in hexanes (1:9 to 2:8 v/v) mixture is a good starting point.[2]

  • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in the chosen solvent system.

  • Evaluate the Rf:

    • Ideal Rf: The spot for this compound should be around 0.3.

    • Adjust and Re-run: Adjust the solvent polarity as described in Q5 until you achieve the target Rf and see clear separation between your product and visible impurities.

  • Transition to Column: The solvent system that gives you the best separation on TLC is the one you will use for your flash column.[15]

Part 3: Standard Operating Protocols

Here are detailed protocols for the two primary purification techniques.

Protocol 1: Flash Column Chromatography

This protocol assumes a crude sample of ~1.0 g. Adjust silica and solvent volumes accordingly for different scales.

  • Preparation:

    • Select a glass column of appropriate size (e.g., 40-50 mm diameter).

    • Prepare your eluent. Based on TLC, a system of 15% Ethyl Acetate in Hexanes is often effective for chromanones. Prepare at least 1 L.

    • Weigh out ~40 g of silica gel (60 Å, 230-400 mesh).

  • Column Packing (Slurry Method):

    • Place a small plug of glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, make a slurry of the silica gel in your eluent.

    • Pour the slurry into the column. Use a funnel to avoid spilling.

    • Gently tap the column to help the silica settle uniformly. Open the stopcock to drain some solvent, which helps in packing.

    • Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during sample loading.

    • Run eluent through the column until the silica bed is stable and has no cracks or air bubbles. Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve your ~1.0 g crude this compound in a minimal volume of dichloromethane or your eluent (~2-3 mL).

    • Carefully apply the solution to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until it is again level with the sand.

    • Gently add fresh eluent to the top of the column, fill it, and begin elution.

  • Elution and Fraction Collection:

    • Apply positive pressure (using a flask bulb or regulated air line) to achieve a flow rate of about 2 inches/minute.

    • Collect the eluting solvent in fractions (e.g., 20 mL per test tube).

    • Monitor the fractions by TLC to identify which ones contain your purified product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum for at least one hour to remove any residual solvent.

Protocol 2: Recrystallization

This protocol uses a two-solvent system of ethyl acetate and hexanes, which is highly effective for this class of compounds.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate and heat the mixture on a hot plate until the solid completely dissolves.

  • Induce Saturation:

    • While still hot, add hot hexanes dropwise while swirling the flask.

    • Continue adding hexanes until you see a persistent cloudiness (the saturation point).

    • Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

    • Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

  • Drying:

    • Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them.

    • Transfer the crystals to a watch glass and let them air dry completely. For final drying, you can place them in a vacuum desiccator.

Part 4: Purity Assessment FAQs

Q7: How can I definitively confirm the purity of my this compound after purification?

Answer: A combination of methods should be used to assess purity, as each technique provides different information.[16][]

  • Thin-Layer Chromatography (TLC): The purified sample should appear as a single spot. Run it alongside the crude material to confirm the removal of impurities.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is one of the most powerful tools. A pure sample will show clean signals corresponding to the structure of this compound, with no unexplained peaks. The integration of the peaks should correspond to the number of protons.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the industry standard.[18][19] A pure sample will show a single, sharp peak. The area under the peak can be used to calculate purity (e.g., >98%).

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Q8: What is considered an acceptable purity level for drug development research?

Answer: The required purity level depends on the application. For initial biological screening and lead discovery, a purity of >95% is often acceptable. However, for more advanced studies such as in vivo experiments, ADME/Tox, or any work supporting regulatory filings, a purity of >98% or even >99% is typically required.

Part 5: Visualization Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram helps in selecting the primary purification method based on the characteristics of the crude sample.

Purif_Decision_Tree Start Crude this compound Sample IsSolid Is the sample a solid at room temp? Start->IsSolid IsThermallyStable Is it thermally stable? IsSolid->IsThermallyStable Yes ColumnChrom Use Flash Column Chromatography IsSolid->ColumnChrom No (Oil) SolventScreen Perform Recrystallization Solvent Screen IsThermallyStable->SolventScreen Yes IsThermallyStable->ColumnChrom No GoodCrystals Does it form good crystals? SolventScreen->GoodCrystals GoodCrystals->ColumnChrom No (Oils Out / No Solvent Found) Recrystallize Perform Recrystallization GoodCrystals->Recrystallize Yes AnalyzePurity Assess Purity (NMR, HPLC, TLC) ColumnChrom->AnalyzePurity Recrystallize->AnalyzePurity

Caption: Decision tree for selecting a primary purification method.

Diagram 2: Troubleshooting Poor Column Chromatography Separation

This workflow provides a logical sequence of steps to improve separation.

Column_Troubleshooting Start Poor Separation Observed (Overlapping Peaks) CheckTLC Review Initial TLC Data (Rf ~0.3, good spot separation?) Start->CheckTLC OptimizeEluent Optimize Eluent System via TLC 1. Decrease polarity (more hexane) 2. Increase polarity (more EtOAc) 3. Try a different solvent system CheckTLC->OptimizeEluent Yes, TLC looked good CheckLoading Check Column Loading (Is sample:silica ratio > 1:30?) CheckTLC->CheckLoading No, TLC is not optimal OptimizeEluent->CheckLoading IncreaseSilica Increase Silica Ratio (e.g., 1:50 or 1:100) and/or Use Dry Loading CheckLoading->IncreaseSilica No CheckPacking Inspect Column Packing (Any cracks or channels?) CheckLoading->CheckPacking Yes IncreaseSilica->CheckPacking RepackColumn Carefully Repack Column CheckPacking->RepackColumn Yes Success Achieved Good Separation CheckPacking->Success No RepackColumn->Success

Caption: Workflow for troubleshooting poor column chromatography separation.

References

Troubleshooting solubility issues of 6,7-dimethyl-4-chromanone in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for solubility issues encountered with 6,7-dimethyl-4-chromanone and other hydrophobic small molecules in biological assays. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the basis of many compounds with significant biological activity, including anti-inflammatory, antibacterial, and anti-cancer properties.[1][2][3][4][5] However, the inherent hydrophobicity of many chromanone derivatives, such as this compound, presents a common yet critical challenge: poor aqueous solubility.[6] This can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay results.[7][8]

This guide is structured as a series of questions you might encounter during your workflow, from initial stock solution preparation to advanced solubilization techniques.

Part 1: The Foundation - Preparing Your High-Concentration Stock Solution

Proper preparation of a concentrated stock solution is the critical first step. Errors here will cascade through your entire experiment.

Q1: What is the best solvent for preparing a high-concentration stock solution of this compound?

Answer: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for most hydrophobic compounds in drug discovery.[9][10][11]

  • Why DMSO? DMSO is a polar aprotic solvent, meaning it has a large dipole moment that allows it to dissolve a wide range of polar and nonpolar compounds, but it doesn't donate protons.[10] It is miscible with water and most organic solvents, making it highly versatile for subsequent dilutions into aqueous assay buffers.[9][10]

  • Starting Concentration: Aim for a high but reasonable concentration, typically in the 10-50 mM range. This allows for significant dilution into your final assay, minimizing the final DMSO concentration.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of this compound (MW: 176.21 g/mol ).[12] For 1 mL of a 10 mM stock, you would need 1.762 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (stored over molecular sieves to minimize water content) to a clean, sterile vial containing the compound.[13]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, proceed to the troubleshooting steps in Q2.

  • Visual Confirmation: Once dissolved, the solution should be clear and free of any visible particulates. Hold it up to a light source for careful inspection.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation and issues associated with repeated freeze-thaw cycles.[7] Ensure vials are tightly sealed to prevent water absorption from the atmosphere.

Q2: My compound is not fully dissolving in 100% DMSO. What are the next steps?

Answer: If you observe particulates after vortexing, do not proceed with your experiment. An incompletely dissolved stock solution will lead to inaccurate concentrations. Try the following sequential steps:

  • Gentle Warming: Warm the solution in a water bath at 30-37°C for 5-10 minutes, with intermittent vortexing. Many compounds have higher solubility at slightly elevated temperatures. Do not overheat, as this can degrade the compound.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves can help break up compound aggregates and facilitate dissolution.

  • Re-evaluate Concentration: It is possible you are exceeding the compound's maximum solubility in DMSO. A study by GlaxoSmithKline on their compound libraries found that a significant percentage of compounds precipitated out of DMSO at high concentrations (e.g., 100 mM).[7][11] If the above methods fail, you may need to prepare a new stock at a lower concentration (e.g., 5 mM or 1 mM).

Part 2: The Critical Transition - Diluting into Aqueous Assay Buffers

This is the most common point of failure. A compound perfectly stable in DMSO can instantly precipitate when introduced to an aqueous environment.

Q3: My compound precipitates immediately when I add my DMSO stock to my cell culture medium or PBS. Why is this happening?

Answer: This is a classic case of a solvent polarity shift. Your compound is hydrophobic and is only soluble in DMSO because the DMSO molecules form a favorable "solvation shell" around it. When you introduce this into a highly polar aqueous buffer, the DMSO concentration plummets.[14] Water molecules, which are highly polar and form strong hydrogen bonds with each other, cannot maintain the solvation of the hydrophobic compound. The compound molecules are effectively "forced" out of solution and aggregate, forming a precipitate.[14]

Diagram: The Precipitation Problem

cluster_0 Step 1: Stable in DMSO cluster_1 Step 2: Dilution into Aqueous Buffer cluster_2 Step 3: Precipitation Event DMSO DMSO Stock (High Conc.) Compound_DMSO This compound Solvated by DMSO molecules Buffer Aqueous Buffer (e.g., PBS, Media) Compound_DMSO->Buffer Dilution (Polarity Shock) Precipitate Precipitated Compound Aggregates form Buffer->Precipitate Compound 'crashes out' Final_Solution Final Assay Solution (Low DMSO Conc.)

Caption: Workflow showing compound precipitation upon dilution.

Q4: How much DMSO is acceptable in my cell-based assay, and how do I control for its effects?

Answer: The final concentration of DMSO in your assay is critical. While it's an excellent solvent, it is not biologically inert.

  • General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[14] However, sensitive cell lines or assays measuring subtle endpoints (e.g., gene expression) may be affected at concentrations as low as 0.1%.[14][15] It is imperative to keep the final DMSO concentration below 1%, and ideally at or below 0.5%. [16]

  • The Vehicle Control (Crucial for Trustworthiness): You MUST include a "vehicle control" in every experiment. This control contains the exact same final concentration of DMSO as your test wells but without the compound. This allows you to subtract any biological effects caused by the solvent itself, ensuring that the observed activity is due to your compound.

Final DMSO Concentration Potential Biological Effects [15]Recommendation
< 0.1% Generally considered safe for most applications.Ideal Target
0.1% - 0.5% Acceptable for most cell-based assays. May cause subtle effects in sensitive lines.Acceptable Range
0.5% - 1.0% Increased risk of cytotoxicity, altered membrane permeability, and off-target effects.Use with Caution
> 1.0% Often cytotoxic and can directly interfere with assay readouts.Avoid
Protocol 2: Minimizing Precipitation with an Intermediate Dilution Step

Directly pipetting a small volume of high-concentration DMSO stock into a large volume of buffer creates localized high-concentration zones, promoting precipitation. An intermediate dilution step is a field-proven method to avoid this.

  • Prepare Intermediate Solution: First, dilute your 10 mM DMSO stock into your final aqueous buffer (e.g., cell culture medium) to an intermediate concentration that is 10x or 100x your highest final concentration. For example, to achieve a final concentration range up to 10 µM, create a 100 µM intermediate solution. This step keeps the DMSO concentration high enough to maintain solubility during the initial dilution.

  • Perform Serial Dilutions: Use the intermediate solution to perform your serial dilutions directly in the assay buffer. This ensures the DMSO concentration remains constant and low across all your test wells.

  • Add to Assay: Add the final diluted solutions to your assay plates (e.g., wells containing cells).

  • Vehicle Control: Prepare a parallel vehicle control by performing the exact same dilution steps using 100% DMSO instead of your compound stock.

Diagram: Intermediate Dilution Workflow

node_stock 10 mM Stock in 100% DMSO node_intermediate Intermediate Dilution 100 µM in Medium + 1% DMSO node_stock->node_intermediate 1:100 Dilution into Assay Buffer node_final Final Serial Dilutions (e.g., 10, 5, 2.5 µM) in Medium + 1% DMSO node_intermediate->node_final Perform Serial Dilutions node_assay node_assay node_final->node_assay

Caption: Workflow for intermediate dilution to prevent precipitation.

Part 3: Advanced Solubilization Strategies

If you still observe precipitation after optimizing your dilution protocol, you may need to employ more advanced formulation strategies.

Q5: My compound is still not soluble enough in the final assay buffer even with low DMSO. What other tools can I use?

Answer: When DMSO alone is insufficient, you can explore several formulation-based approaches. The choice depends on whether your assay is cell-free or cell-based.

Option 1: Co-Solvents (Use with Caution in Cell-Based Assays)

A co-solvent is a substance added in small amounts to the primary solvent (water) to increase the solubility of a compound.[17][18]

  • How they work: Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) are miscible with water but are less polar. They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[17]

  • Common Co-solvents:

    • Ethanol: Often used, but can have biological effects and be cytotoxic at higher concentrations.[15]

    • Propylene Glycol (PG): Generally considered less toxic than ethanol.

    • Polyethylene Glycol (PEG 300/400): Effective for many compounds, but can also have biological implications.

  • Implementation: Prepare your stock in DMSO as usual. Prepare your assay buffer containing a small percentage (e.g., 1-5%) of the co-solvent. Then, perform your dilutions.

  • Critical Control: You MUST run a vehicle control with the same final concentration of DMSO and the co-solvent.

Option 2: pH Adjustment (For Ionizable Compounds)

The solubility of compounds with acidic or basic functional groups can be dramatically influenced by the pH of the buffer.[19][20][21][22][23]

  • How it works: By adjusting the pH, you can shift the equilibrium towards the ionized (charged) form of the compound, which is typically much more water-soluble than the neutral form. For a basic compound, lowering the pH will protonate it, increasing solubility. For an acidic compound, raising the pH will deprotonate it, also increasing solubility.[20][23]

  • Relevance for this compound: The chromanone core itself is not strongly ionizable. This strategy is more applicable to derivatives that contain acidic (e.g., carboxylic acid) or basic (e.g., amine) functional groups.

  • Caution: Ensure your target protein and/or cells are stable and functional at the adjusted pH. Most biological systems operate within a narrow pH range (typically 7.2-7.4).[24][25]

Option 3: Solubilizing Excipients - Cyclodextrins (Highly Recommended)

Cyclodextrins are cyclic oligosaccharides that are among the most powerful and biologically compatible tools for solubilizing hydrophobic compounds.[26][27]

  • How they work: Cyclodextrins have a unique "donut" structure. The exterior is hydrophilic (water-loving), while the central cavity is hydrophobic (water-fearing).[27] The hydrophobic this compound molecule can become encapsulated within this cavity, forming an "inclusion complex."[28][29] This complex presents a hydrophilic exterior to the aqueous buffer, dramatically increasing the apparent solubility of the compound.[26][27][30]

  • Recommended Type: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity compared to parent β-cyclodextrin.[26]

  • Implementation: Dissolve HP-β-CD in your final assay buffer first (e.g., at a concentration of 1-10 mM). Then, add your DMSO stock solution to this cyclodextrin-containing buffer. The complex will form in situ.

  • Critical Control: Run a vehicle control with DMSO and the exact same concentration of HP-β-CD.

Diagram: Cyclodextrin Encapsulation

Compound Hydrophobic Compound (this compound) Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex Water Aqueous Buffer Complex->Water Soluble In

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Part 4: Proactive Measures - Quantifying Solubility

Instead of reacting to precipitation, you can proactively determine the solubility limit of your compound in your specific assay buffer.

Q6: How can I determine the maximum soluble concentration of my compound in my assay buffer before starting my main experiment?

Answer: You can perform a simple kinetic solubility assessment using a turbidimetric (light-scattering) method. This will give you a practical upper concentration limit for your specific conditions.

Protocol 3: Rapid Kinetic Solubility Assessment
  • Prepare Compound Plate: In a clear 96-well plate, perform a serial dilution of your high-concentration DMSO stock (e.g., 10 mM) in 100% DMSO.

  • Prepare Buffer Plate: In a separate clear 96-well plate, add your final assay buffer to each well.

  • Transfer and Mix: Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO plate to the buffer plate. Mix immediately and thoroughly. This will create a range of compound concentrations with a fixed final DMSO percentage.

  • Incubate: Let the plate sit at room temperature for 1-2 hours to allow any precipitate to form and equilibrate.

  • Measure Turbidity: Read the absorbance of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm or 750 nm).

  • Analyze Data: Wells with precipitated compound will scatter light, resulting in a high absorbance reading. The concentration at which the absorbance begins to rise sharply is your kinetic solubility limit. Do not use concentrations at or above this limit in your biological assays.

Final Troubleshooting Workflow

Start Start: Solubility Issue with this compound CheckStock Q1: Is the 100% DMSO stock solution clear? Start->CheckStock TroubleshootStock Action: Warm / Sonicate. If fails, remake at lower conc. CheckStock->TroubleshootStock No CheckDilution Q2: Does precipitation occur upon dilution into buffer? CheckStock->CheckDilution Yes TroubleshootStock->CheckStock StillPrecipitates Q3: Still seeing precipitation? CheckDilution->StillPrecipitates Yes Success Success: Proceed with Assay (Include all vehicle controls!) CheckDilution->Success No OptimizeDilution Action: Use intermediate dilution protocol. Ensure final DMSO < 0.5%. OptimizeDilution->StillPrecipitates StillPrecipitates->OptimizeDilution No, optimize first Advanced Action: Use Advanced Strategies StillPrecipitates->Advanced Yes UseCyclodextrin Try HP-β-Cyclodextrin (Recommended) Advanced->UseCyclodextrin UseCosolvent Try Co-solvent (e.g., PEG) (Cell-free preferred) Advanced->UseCosolvent AdjustpH Adjust Buffer pH (If compound is ionizable) Advanced->AdjustpH UseCyclodextrin->Success UseCosolvent->Success AdjustpH->Success

Caption: A decision-making workflow for troubleshooting solubility.

References

Addressing challenges in the scale-up synthesis of 6,7-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6,7-dimethyl-4-chromanone. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot or production scale. Here, we address common challenges with in-depth, field-proven insights and practical, step-by-step guidance to ensure a robust and efficient process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two primary routes are favored for their reliability and scalability:

  • Route A: Two-Step Synthesis via Friedel-Crafts Acylation and Intramolecular Cyclization. This is often the most direct and cost-effective method at scale. It involves the Friedel-Crafts acylation of 3,4-dimethylphenol with a suitable three-carbon synthon, followed by an intramolecular cyclization to form the chromanone ring.

  • Route B: Michael Addition followed by Intramolecular Cyclization. This route involves the Michael addition of 3,4-dimethylphenol to an activated alkene like acrylonitrile, followed by hydrolysis and cyclization. While effective, it can involve longer reaction times and additional steps compared to Route A.

Q2: What are the critical safety considerations when handling the reagents for this synthesis on a larger scale?

A2: Safety is paramount during scale-up. Key considerations include:

  • Aluminum Chloride (AlCl₃): This Lewis acid is highly reactive and corrosive. It reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[1][2][3] Ensure all equipment is scrupulously dry and the reaction is performed under an inert atmosphere (e.g., nitrogen).[1][2][3] Appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and respiratory protection, is mandatory.[1][2][3]

  • 3-Chloropropionyl Chloride: This reagent is corrosive and a lachrymator.[4][5][6] It is also moisture-sensitive. Handle in a well-ventilated fume hood with appropriate PPE.

  • 3,4-Dimethylphenol: This compound is toxic and corrosive.[7][8][9][10] Avoid inhalation of dust and direct contact with skin and eyes.

  • Polyphosphoric Acid (PPA): PPA is a corrosive and viscous liquid.[11][12][13][14][15] Handle with care to avoid severe burns. Its high viscosity can present challenges in handling and mixing at a large scale.

Q3: How can I improve the yield and purity of my this compound during scale-up?

A3: Optimizing several parameters is crucial for improving yield and purity:

  • Stoichiometry: Carefully control the molar ratios of reactants and catalysts. Excess AlCl₃ in the Friedel-Crafts step can sometimes lead to side reactions.

  • Temperature Control: Both the Friedel-Crafts acylation and the cyclization steps are temperature-sensitive. Exothermic reactions require efficient heat dissipation to prevent byproduct formation.

  • Reaction Time: Monitor the reaction progress closely to determine the optimal reaction time. Prolonged reaction times can lead to degradation of the product.

  • Purification: Employ robust purification methods such as recrystallization or distillation. For stubborn impurities, column chromatography might be necessary, though it is less ideal for very large scales.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the scale-up synthesis of this compound.

Issue 1: Low Yield in the Friedel-Crafts Acylation Step

Question: We are experiencing a significant drop in yield for the Friedel-Crafts acylation of 3,4-dimethylphenol with 3-chloropropionyl chloride upon scaling up from 10g to 1kg. What are the likely causes and how can we mitigate this?

Answer:

Low yields in scale-up Friedel-Crafts acylations are a common challenge.[16] The primary culprits are often related to mass and heat transfer limitations.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Poor Mixing and Mass Transfer Inadequate agitation in a large reactor can lead to localized "hot spots" and concentration gradients, resulting in incomplete reaction and byproduct formation. The high viscosity of the reaction mixture can exacerbate this issue.[17][18][19]- Optimize Agitation: Use an appropriately sized and shaped agitator to ensure thorough mixing. Consider using a baffled reactor to improve turbulence. - Controlled Reagent Addition: Add the 3-chloropropionyl chloride and AlCl₃ solution subsurface and at a controlled rate to maintain a consistent reaction temperature and concentration profile.
Inefficient Heat Removal The Friedel-Crafts acylation is exothermic.[20] As the reactor size increases, the surface area-to-volume ratio decreases, making heat removal less efficient. Uncontrolled temperature spikes can lead to side reactions and degradation.- Improve Heat Transfer: Ensure the reactor's cooling system is adequate for the scale of the reaction. - Slower Reagent Addition: Extend the addition time of the acylating agent to allow for better temperature control.
Moisture Contamination Aluminum chloride is extremely sensitive to moisture.[1][2][3] Any water present will deactivate the catalyst and reduce the yield.- Rigorous Drying: Thoroughly dry all glassware, reactors, and solvents before use. - Inert Atmosphere: Maintain a positive pressure of an inert gas like nitrogen throughout the reaction.
Catalyst Deactivation The Lewis acid catalyst can be deactivated by impurities in the starting materials or by the product itself.- Use High-Purity Reagents: Ensure the 3,4-dimethylphenol and 3-chloropropionyl chloride are of high purity. - Optimize Catalyst Loading: While a stoichiometric amount of AlCl₃ is often used, careful optimization may reveal that a slight excess is beneficial without promoting side reactions.
Issue 2: Incomplete Intramolecular Cyclization

Question: Our intramolecular cyclization of 3-(3,4-dimethylphenoxy)propanoic acid using polyphosphoric acid (PPA) is sluggish and incomplete at a larger scale. How can we drive this reaction to completion?

Answer:

Incomplete cyclization is often due to insufficient activation or mass transfer limitations in the viscous PPA medium.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
High Viscosity of PPA Polyphosphoric acid is highly viscous, especially at lower temperatures, which can impede efficient mixing and contact between the reactant and the acid catalyst.[17][18][19]- Increase Reaction Temperature: Gently increasing the temperature can significantly reduce the viscosity of PPA and increase the reaction rate. Monitor for potential side reactions at higher temperatures. - Mechanical Stirring: Use a robust overhead stirrer capable of handling viscous mixtures to ensure homogeneity.
Insufficient PPA Concentration The concentration of PPA can affect its dehydrating and cyclizing efficiency.- Use Higher Strength PPA: Commercial PPA is available in different grades. Using a higher concentration (e.g., 115%) may improve the reaction rate. - Increase PPA to Substrate Ratio: A higher ratio of PPA to the propanoic acid derivative can help to drive the reaction to completion.
Water Content Any residual water in the starting material or from the atmosphere can dilute the PPA and reduce its effectiveness.- Dry Starting Material: Ensure the 3-(3,4-dimethylphenoxy)propanoic acid is thoroughly dried before addition to the PPA. - Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere.
Issue 3: Difficulty in Product Isolation and Purification

Question: We are struggling with the purification of this compound at a 5 kg scale. The crude product is a dark oil that is difficult to crystallize, and column chromatography is not practical.

Answer:

Purification is a critical step in achieving the desired product quality at scale. The physical properties of the crude product often dictate the most suitable purification strategy.

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Presence of Impurities Residual starting materials, byproducts from side reactions, or polymeric material can inhibit crystallization and result in an oily product.- Aqueous Work-up: A thorough aqueous work-up after the reaction can remove many inorganic salts and water-soluble impurities. - Solvent Washes: Washing the crude product with a non-polar solvent like hexane can help to remove less polar impurities.
Suboptimal Crystallization Conditions The choice of solvent, cooling rate, and seeding are critical for successful crystallization, especially at a large scale.[21][22][23][24]- Solvent Screening: Systematically screen for an appropriate recrystallization solvent or solvent mixture. A good solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures. - Controlled Cooling: Implement a slow and controlled cooling profile to encourage the formation of larger, purer crystals.[24] - Seeding: Introduce a small amount of pure this compound crystals to the supersaturated solution to induce crystallization.
Viscous Crude Product A highly viscous crude product can be difficult to handle and purify.- Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Friedel-Crafts Acylation and Cyclization

Step 1: Friedel-Crafts Acylation

  • Reactor Setup: Charge a dry, inerted, and jacketed glass reactor with anhydrous dichloromethane.

  • Reagent Addition: Add 3,4-dimethylphenol (1.0 eq) to the reactor and stir until dissolved. Cool the solution to 0-5 °C.

  • Catalyst Addition: In a separate dry and inerted vessel, prepare a slurry of anhydrous aluminum chloride (1.1 - 1.5 eq) in anhydrous dichloromethane.

  • Acylation: Slowly add the AlCl₃ slurry to the reactor, maintaining the internal temperature below 10 °C. Following the addition, slowly add 3-chloropropionyl chloride (1.05 eq) to the reaction mixture, again keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly quench by the addition of crushed ice, followed by cold water.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Cyclization

  • Reactor Setup: In a separate reactor equipped with a robust overhead stirrer, add polyphosphoric acid (PPA).

  • Reaction: Heat the PPA to 80-90 °C. Slowly add the crude intermediate from Step 1 to the hot PPA with vigorous stirring.

  • Heating: After the addition is complete, continue to heat the mixture at 90-100 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching and Isolation: Cool the reaction mixture to approximately 60 °C and pour it onto crushed ice with stirring. The product will precipitate as a solid.

  • Filtration and Washing: Filter the solid product and wash thoroughly with water until the filtrate is neutral.

  • Drying: Dry the solid product under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol/water, isopropanol).

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Workflow for Scale-Up Synthesis

Scale_Up_Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification A Charge Reactor with 3,4-dimethylphenol & DCM C Add AlCl3 Slurry to Reactor A->C B Prepare AlCl3 Slurry B->C D Add 3-Chloropropionyl Chloride C->D E Reaction & Monitoring D->E F Quench with Ice/Water E->F G Aqueous Work-up & Concentration F->G I Add Crude Intermediate G->I Crude Intermediate H Charge Reactor with PPA & Heat H->I J Heat & Monitor Reaction I->J K Quench on Ice J->K L Filter & Wash Product K->L M Recrystallization L->M Crude Product N Drying M->N O Final Product: This compound N->O

Caption: Workflow for the two-step scale-up synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_friedel_crafts Friedel-Crafts Issues cluster_cyclization Cyclization Issues cluster_purification Purification Issues Start Low Yield or Impure Product FC_Yield Low FC Yield Start->FC_Yield FC_Impurity FC Byproducts Start->FC_Impurity Cyc_Incomplete Incomplete Cyclization Start->Cyc_Incomplete Cyc_Degradation Degradation Start->Cyc_Degradation Pur_Oil Oily Product Start->Pur_Oil Pur_Color Colored Product Start->Pur_Color Sol_Mixing Solution: Improve Mixing FC_Yield->Sol_Mixing Check Agitation & Addition Rate Sol_Temp Solution: Enhance Heat Transfer FC_Yield->Sol_Temp Improve Cooling Sol_Moisture Solution: Strict Moisture Control FC_Yield->Sol_Moisture Ensure Dry Conditions Sol_Viscosity Solution: Address Viscosity Cyc_Incomplete->Sol_Viscosity Increase Temp & Stirring Sol_PPA Solution: Optimize PPA Cyc_Incomplete->Sol_PPA Use Higher Strength PPA Sol_Crystallization Solution: Refine Crystallization Pur_Oil->Sol_Crystallization Optimize Solvent & Cooling Rate Sol_Distillation Solution: Purify via Distillation Pur_Oil->Sol_Distillation Consider Vacuum Distillation

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Validation & Comparative

A Framework for the Comparative Analysis of 6,7-dimethyl-4-chromanone with Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a structured approach for evaluating the potential of 6,7-dimethyl-4-chromanone as a protein kinase inhibitor. Given the absence of specific kinase inhibition data for this compound, this document serves as a comprehensive experimental framework. It is designed for researchers, scientists, and drug development professionals interested in exploring novel kinase inhibitors. We will outline the rationale, methodologies, and comparative analyses required to characterize this molecule against well-established kinase inhibitors.

Introduction: The Rationale for Investigating this compound

The 4-chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of the related chromone structure have been reported to exhibit inhibitory activity against several protein kinases, including Protein Kinase CK2, suggesting that this chemical class has potential for targeting the human kinome.

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide proposes a systematic investigation to determine if this compound possesses kinase inhibitory activity and to characterize its potential potency and selectivity in comparison to known inhibitors.

Selection of Comparator Kinase Inhibitors

To provide a meaningful context for the inhibitory profile of this compound, a panel of well-characterized kinase inhibitors with diverse selectivity profiles should be used as benchmarks.

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[3][4][5][6] It serves as a positive control for pan-kinase inhibition but is not clinically useful due to its lack of selectivity.[4]

  • Sorafenib: An oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases, VEGFRs, and PDGFR-β.[7][8][9][10][11] This represents a clinically successful drug with a specific, yet multi-targeted profile.

  • Dasatinib: A potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases.[12][13][14][15][16] It is used in the treatment of certain types of leukemia and provides a benchmark for a drug with a distinct set of primary targets.[12][13]

Experimental Workflows: A Step-by-Step Guide

A multi-faceted approach is essential to build a comprehensive profile of a potential kinase inhibitor. This involves in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiological context.

In Vitro Kinase Inhibition Profiling

The initial step is to screen this compound against a panel of purified kinases to determine its inhibitory concentration (IC50) for each. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose.[17][18][19][20][21]

Experimental Protocol: ADP-Glo™ Kinase Assay [17][18][19][20][21]

  • Compound Preparation: Prepare a serial dilution of this compound and the comparator inhibitors (Staurosporine, Sorafenib, Dasatinib) in DMSO. A typical starting concentration is 10 mM, diluted to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP in a kinase reaction buffer. The concentration of ATP should be at or near its Km for each specific kinase to ensure competitive inhibition can be accurately measured.

  • Initiation of Reaction: Add the diluted compounds to the wells. Include "no inhibitor" controls (DMSO vehicle) and "no enzyme" controls (background).

  • Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce a luminescent signal, which is proportional to the amount of ADP generated and thus, the kinase activity. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_comp Prepare serial dilutions of This compound and control inhibitors add_comp Add compounds to 384-well plate prep_comp->add_comp prep_reagents Prepare kinase, substrate, and ATP reaction mix start_rxn Add kinase mix to start reaction prep_reagents->start_rxn add_comp->start_rxn incubate_rxn Incubate for 60 min at room temperature start_rxn->incubate_rxn stop_rxn Add ADP-Glo™ Reagent (stops reaction, depletes ATP) incubate_rxn->stop_rxn incubate_stop Incubate for 40 min stop_rxn->incubate_stop detect Add Kinase Detection Reagent (converts ADP to ATP) incubate_stop->detect incubate_detect Incubate for 30-60 min detect->incubate_detect read_lum Measure luminescence incubate_detect->read_lum analyze Calculate % inhibition and determine IC50 values read_lum->analyze

Caption: Workflow for in vitro kinase inhibition assay.
Cell-Based Assay for Target Engagement

To determine if this compound can inhibit its target kinase within a cellular environment, a cell-based assay is crucial. Western blotting to detect the phosphorylation of a known kinase substrate is a standard method.[22][23]

Experimental Protocol: Western Blot for Substrate Phosphorylation

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line known to have hyperactive EGFR signaling if EGFR is a potential target) and allow cells to adhere. Treat the cells with various concentrations of this compound or control inhibitors for a specified duration. Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-ERK if targeting the MAPK pathway).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection: Image the resulting chemiluminescent signal.

  • Normalization: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to normalize the data. A decrease in the phospho-specific signal relative to the total protein indicates inhibition of the upstream kinase.

Cytotoxicity Assessment

It is essential to distinguish between targeted kinase inhibition and general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][2][24][25][26]

Experimental Protocol: MTT Assay [1][2][24][25][26]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and control compounds for a period relevant to the cell-based assay (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[24][26] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][2][25]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[25]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the concentration at which the compound reduces cell viability by 50% (GI50).

Hypothetical Data Presentation and Interpretation

The data generated from the in vitro kinase assays should be compiled into a table for clear comparison.

Table 1: Hypothetical IC50 Values (nM) for this compound and Comparator Inhibitors

Kinase TargetThis compoundStaurosporineSorafenibDasatinib
EGFR 8515>10,00025
VEGFR2 2,5002090150
SRC 15065,0000.5
ABL >10,00050>10,0001
CK2 5001008,000>10,000
p38α 1,20030200300

Interpretation of Hypothetical Data:

  • Potency: In this hypothetical scenario, this compound shows the highest potency against EGFR (IC50 = 85 nM).

  • Selectivity: The compound demonstrates a degree of selectivity. For example, it is significantly more potent against EGFR than against VEGFR2 (>29-fold). Compared to Staurosporine, which inhibits all tested kinases at low nanomolar concentrations, this compound has a more defined selectivity profile.[3][4] Its profile is distinct from both Sorafenib (potent against VEGFR2 and p38α) and Dasatinib (potent against SRC and ABL).[9][15]

Biological Context: Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of the inhibitor. For instance, if this compound is found to be an EGFR inhibitor, it would be expected to block downstream signaling through the RAS/RAF/MAPK and PI3K/AKT pathways.[27][28][29]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras RAS Grb2_SOS->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Transcription & Cell Proliferation ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion

This guide provides a comprehensive framework for the initial investigation of this compound as a potential kinase inhibitor. By employing systematic in vitro and cell-based assays and comparing the results to well-defined benchmarks, researchers can build a robust data package to determine the compound's potency, selectivity, and cellular activity. The hypothetical data and analyses presented herein serve as a template for interpreting experimental outcomes and guiding further research into this and other novel chemical scaffolds. The chromanone core remains a promising starting point for the development of new targeted therapies.

References

A Head-to-Head Comparison of the Efficacy of 6,7-Dimethyl-4-Chromanone and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-chromanone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in biologically active natural products and its versatility as a template for designing novel therapeutic agents.[1][2] This guide provides a comprehensive head-to-head comparison of the efficacy of 6,7-dimethyl-4-chromanone and its analogs, offering insights into their structure-activity relationships (SAR) across various biological targets. By synthesizing data from multiple studies, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the chemical space of 4-chromanone derivatives and inform the design of next-generation therapeutics.

The 4-Chromanone Core: A Privileged Scaffold in Drug Discovery

The 4-chromanone, or 2,3-dihydro-1-benzopyran-4-one, framework is characterized by a benzene ring fused to a dihydropyranone ring.[2] Unlike its close relative, chromone, the absence of a C2-C3 double bond in 4-chromanone results in significant variations in its chemical properties and biological activities.[2] This structural feature imparts a three-dimensional character to the molecule, allowing for more specific interactions with biological targets.

Derivatives of 4-chromanone have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

  • Sirtuin Inhibition: Specifically targeting SIRT2, an enzyme implicated in neurodegenerative diseases and cancer.

  • Antibacterial Activity: Exhibiting efficacy against a range of pathogenic bacteria, including resistant strains.

  • Anti-inflammatory Effects: Modulating inflammatory pathways to reduce the production of pro-inflammatory cytokines.[1][3]

  • Vasodilator Activity: Showing potential for the treatment of hypertension.

This guide will delve into a comparative analysis of analogs based on their substitution patterns, with a focus on how these modifications influence their biological efficacy.

Comparative Efficacy Analysis: A Deep Dive into Structure-Activity Relationships

While direct head-to-head studies encompassing this compound and a comprehensive array of its analogs are limited, a comparative analysis can be constructed by examining the extensive SAR data available for various substituted 4-chromanones.

Substitutions on the Benzene Ring (A-Ring): The Role of C6 and C7 Moieties

Substitutions on the aromatic A-ring, particularly at the C6 and C7 positions, have been shown to be critical determinants of biological activity.

Key Insights from SAR Studies:

  • Electron-withdrawing vs. Electron-donating Groups: Studies on SIRT2 inhibitors have revealed that the electronic nature of substituents at the C6 position can dramatically alter activity. For instance, an electron-withdrawing chloro group at C6 can enhance inhibitory activity, while an electron-donating methoxy group at the same position can lead to a significant decrease in potency.[4] This suggests that for SIRT2 inhibition, an electron-deficient A-ring is favorable.

  • Disubstitution Patterns: The combination of substituents at C6 and C7 is crucial. While specific data on the 6,7-dimethyl substitution is not extensively detailed in the reviewed literature, studies on 6,7-disubstituted quinolines (a related heterocyclic system) have highlighted the importance of this substitution pattern for potent biological activity.[5][6] It is plausible that the methyl groups in this compound contribute to a favorable lipophilic and electronic profile for certain targets.

  • Impact on Antibacterial Activity: In the context of antibacterial agents, substitutions on the A-ring also play a significant role. However, the optimal substitution pattern can vary depending on the bacterial species and the specific molecular target.

Comparative Table of A-Ring Substituted 4-Chromanone Analogs (SIRT2 Inhibition):

Compound/AnalogR6R8Inhibition at 200 µM (%)IC50 (µM)Selectivity over SIRT1/SIRT3Reference
Lead Compound (1a) ClBr884.5High[4]
Unsubstituted (1b) HH<10>200-[4]
6-Chloro (1i) ClH55--[4]
6-Methoxy (1h) OMeBr20--[4]
6,8-Dibromo (1c) BrBr851.5High[4]

This table is a synthesis of data from a study on SIRT2 inhibitors and illustrates the impact of A-ring substitutions. A direct comparison with this compound would require further experimental data.

Modifications at the C2 Position: Influencing Potency and Selectivity

The C2 position of the dihydropyranone ring offers a key site for modification, with substitutions significantly impacting the potency and selectivity of 4-chromanone analogs.

Key Insights from SAR Studies:

  • Alkyl Chains: For SIRT2 inhibition, an alkyl chain of three to five carbons at the C2 position appears to be optimal for high potency.[4] Branching of this alkyl chain near the chromanone ring tends to decrease activity, suggesting steric constraints within the binding site.[7]

  • Aromatic and Heterocyclic Groups: The introduction of bulky aromatic or heterocyclic groups at C2 can have varied effects. In some cases, it can diminish the inhibitory effect against SIRT2.[7] However, for other biological targets, such as certain bacterial enzymes, these substitutions may be beneficial.

  • Hydrophilic Moieties: To improve pharmacokinetic properties, the introduction of heterofunctional groups like hydroxyl, carboxylic acid, or amides in the C2-alkyl side chain has been explored.[8] These modifications can enhance hydrophilicity without compromising potent SIRT2 inhibitory activity.[8]

Comparative Table of C2-Substituted 4-Chromanone Analogs (Antibacterial Activity - MIC in µg/mL):

Compound/AnalogR2 SubstituentS. aureus (MSSA)S. aureus (MRSA)Reference
3a n-Propyl>200>200[9]
4a (reduced) n-Propyl12.525[9]
3c n-Pentyl50100[9]
4c (reduced) n-Pentyl2550[9]

This table summarizes data from a study on antibacterial 4-chromanones. The reduction of the C4-carbonyl to a hydroxyl group (compounds 4a and 4c) significantly enhanced activity.

Experimental Protocols: A Guide to Efficacy Evaluation

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are paramount. Below are step-by-step methodologies for key assays used in the evaluation of 4-chromanone analogs.

In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the inhibitory activity of compounds against Sirtuin 2.

Workflow Diagram:

SIRT2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, SIRT2 Enzyme, Substrate, and NAD+ mix Mix Enzyme, Buffer, and Compound in a 96-well plate reagents->mix compounds Prepare Serial Dilutions of Test Compounds compounds->mix pre_incubate Pre-incubate at 37°C for 10 min mix->pre_incubate initiate Initiate Reaction by Adding Substrate and NAD+ pre_incubate->initiate incubate Incubate at 37°C for 30 min initiate->incubate develop Add Developer Solution incubate->develop incubate_dev Incubate at 37°C for 15 min develop->incubate_dev read Read Fluorescence (Ex: 360 nm, Em: 460 nm) incubate_dev->read calculate Calculate Percent Inhibition read->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot

Caption: Workflow for the in vitro SIRT2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute recombinant human SIRT2 enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue).

    • Prepare a stock solution of β-Nicotinamide adenine dinucleotide (NAD+).

  • Compound Preparation:

    • Prepare a series of dilutions of the test compounds (e.g., this compound and its analogs) in DMSO, followed by dilution in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the diluted test compound or vehicle control (DMSO).

    • Add the diluted SIRT2 enzyme to all wells except for the negative control wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of the SIRT2 substrate and NAD+.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection:

    • Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.

    • Incubate the plate at 37°C for 15 minutes.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.[8]

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method for determining the MIC of 4-chromanone analogs against bacteria such as Staphylococcus aureus.[10]

Workflow Diagram:

MIC_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis culture Culture Bacteria Overnight inoculum Prepare Bacterial Inoculum (e.g., 5 x 10^5 CFU/mL) culture->inoculum plate Add Compounds and Inoculum to a 96-well plate inoculum->plate compounds Prepare Serial Dilutions of Test Compounds compounds->plate incubate Incubate at 37°C for 18-24 hours plate->incubate read Visually Inspect for Bacterial Growth (Turbidity) incubate->read resazurin Optional: Add Resazurin and Incubate incubate->resazurin determine_mic Determine MIC as the Lowest Concentration with No Visible Growth read->determine_mic read_color Read Color Change (Blue to Pink) resazurin->read_color read_color->determine_mic

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation:

    • Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]

    • Prepare a bacterial inoculum and adjust its density to approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]

    • Prepare two-fold serial dilutions of the 4-chromanone analogs in the broth medium in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well containing the diluted compounds with the bacterial suspension.

    • Include positive control wells (bacteria and broth) and negative control wells (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]

    • Optionally, a growth indicator such as resazurin can be added to the wells to facilitate the determination of cell viability (a color change from blue to pink indicates bacterial growth).

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which 4-chromanone analogs exert their effects is crucial for rational drug design.

SIRT2 Inhibition and its Downstream Effects

SIRT2 is a NAD+-dependent deacetylase that plays a role in various cellular processes, including cell cycle regulation and tubulin dynamics. Inhibition of SIRT2 by 4-chromanone derivatives can lead to the hyperacetylation of its substrates, such as α-tubulin.

Signaling Pathway Diagram:

SIRT2_Pathway Chromanone 4-Chromanone Analog SIRT2 SIRT2 Chromanone->SIRT2 Inhibition Tubulin α-Tubulin (acetylated) SIRT2->Tubulin Deacetylation Microtubules Microtubule Instability Tubulin->Microtubules CellCycle Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Inhibition of SIRT2 by 4-chromanone analogs leads to downstream effects on cell cycle and apoptosis.

Anti-inflammatory Action via NF-κB Pathway Modulation

Certain 4-chromanone analogs have been shown to exert anti-neuroinflammatory effects by modulating the NF-κB signaling pathway.[1]

Signaling Pathway Diagram:

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 PI3K_Akt PI3K/Akt TLR4->PI3K_Akt NFkB_translocation NF-κB Translocation TAK1->NFkB_translocation PI3K_Akt->NFkB_translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_translocation->Cytokines Chromanone 4-Chromanone Analog Chromanone->TAK1 Inhibition Chromanone->PI3K_Akt Inhibition

Caption: 4-Chromanone analogs can inhibit neuroinflammation by suppressing TLR4-mediated NF-κB signaling.[1]

Conclusion and Future Directions

The 4-chromanone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative overview of the efficacy of this compound and its analogs, drawing upon existing SAR data. The key takeaways for researchers are:

  • Substitution is Key: The biological activity of 4-chromanones is exquisitely sensitive to the nature and position of substituents on the core scaffold.

  • Target-Specific Optimization: The optimal substitution pattern is highly dependent on the biological target of interest. What confers potency for SIRT2 inhibition may not be ideal for antibacterial activity.

  • The Promise of 6,7-Disubstitution: While more research is needed, the 6,7-disubstitution pattern holds promise and warrants further investigation for various therapeutic applications.

Future research should focus on the systematic synthesis and parallel screening of 4-chromanone libraries, including a wider range of 6,7-disubstituted analogs, to build a more comprehensive and directly comparative dataset. Such studies will be invaluable in guiding the rational design of the next generation of 4-chromanone-based drugs with enhanced efficacy and selectivity.

References

A Researcher's Guide to the Cross-Validation of Bioassay Results for 6,7-Dimethyl-4-Chromanone Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of novel chemical entities is initially established through in vitro bioassays. However, the biological response to a compound can vary significantly across different cellular contexts. This guide presents a comprehensive framework for the cross-validation of bioassay results for the synthetic compound 6,7-dimethyl-4-chromanone, a member of the chromanone class of compounds known for diverse biological activities, including anticancer properties.[1][2] We provide a detailed, field-tested protocol for assessing cell viability using the MTS assay, a rationale for selecting a diverse panel of cancer cell lines, and a systematic approach to interpreting comparative bioactivity data. By contextualizing hypothetical results with a plausible mechanism of action involving the PI3K/Akt signaling pathway, this guide serves as a robust template for researchers aiming to rigorously validate the preclinical efficacy of novel therapeutic candidates.

The Imperative of Cross-Validation in Preclinical Drug Discovery

A foundational error in early-stage drug discovery is relying on a single cell line to predict a compound's efficacy. Human cancer cell lines, while invaluable models, are highly heterogeneous; each possesses unique genetic and phenotypic characteristics that dictate its response to a therapeutic agent.[3][4] A compound showing high potency in one cell line may be ineffective in another, a discrepancy that, if not identified early, can lead to costly failures in later preclinical and clinical stages.

Cross-validation, the process of comparing bioassay results across multiple, distinct cell lines, is therefore not merely good practice but a cornerstone of scientific rigor.[5][6] This approach allows researchers to:

  • Assess the Breadth of Activity: Determine if a compound has broad-spectrum effects or is selective for a specific cancer subtype.

  • Identify Potential Resistance Mechanisms: Discrepancies in activity can point towards underlying genetic or proteomic factors (e.g., expression of drug efflux pumps, mutations in the target protein) that confer resistance.

  • Strengthen Mechanistic Hypotheses: If a compound is hypothesized to target a specific pathway, its activity should correlate with the status of that pathway across a panel of cell lines.

This guide uses this compound as a model compound to illustrate a best-practice cross-validation workflow. Chromanones are a class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent antiproliferative effects against various cancer cell lines.[2][7][8]

Strategic Selection of a Cell Line Panel

The selection of cell lines is a critical experimental design choice that directly impacts the relevance of the results.[3][9] A well-designed panel should include cell lines from different tissues of origin and, if possible, with known variations in key signaling pathways. For this hypothetical study on this compound, we selected three commonly used cancer cell lines representing distinct malignancies:

  • MCF-7: A human breast adenocarcinoma cell line. It is estrogen receptor (ER)-positive and known to have a wild-type PTEN gene, often leading to a regulated PI3K/Akt pathway.

  • A549: A human lung carcinoma cell line. It is characterized by a mutation in KRAS, which often leads to downstream activation of signaling pathways like PI3K/Akt.

  • HepG2: A human hepatocellular carcinoma cell line. It represents a different tissue origin (liver) and has a distinct genetic background that can reveal different sensitivities.

This diverse panel provides a solid basis for identifying differential cytotoxicity and gaining preliminary insights into the compound's spectrum of activity.

Methodology: A Validated Protocol for Assessing Cell Viability

To ensure reproducibility and accuracy, a standardized and meticulously executed protocol is essential. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[10][11][12] The assay relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.[10][12]

Detailed Experimental Protocol: MTS Cell Viability Assay

Materials:

  • Selected cell lines (MCF-7, A549, HepG2)

  • Complete cell culture medium (specific to each cell line)

  • 96-well flat-bottom tissue culture plates

  • This compound (dissolved in DMSO to create a 10 mM stock)

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count to ensure accuracy. The optimal seeding density must be determined for each cell line to ensure they are still in the growth phase at the time of the assay.[13] For a 48-hour incubation, typical densities are:

      • MCF-7: 8,000 cells/well

      • A549: 5,000 cells/well

      • HepG2: 10,000 cells/well

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include "media only" wells for background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock using serum-free media. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic (typically ≤ 0.5%).

    • Carefully remove the media from the wells and add 100 µL of the corresponding compound dilution or vehicle control.

    • Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTS Reagent Addition and Incubation:

    • Following the treatment period, add 20 µL of the MTS reagent directly to each well.[10][11]

    • Gently tap the plate to mix.

    • Incubate for 1 to 4 hours at 37°C. The incubation time should be optimized for each cell line, aiming for a robust signal in the vehicle control wells without saturation.

  • Data Acquisition:

    • Record the absorbance at 490 nm using a microplate reader.[10][12]

  • Data Analysis:

    • Subtract the average absorbance of the "media only" (background) wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the cross-validation process.

G cluster_prep 1. Preparation cluster_assay 2. MTS Assay Execution cluster_analysis 3. Data Analysis & Validation cell_culture Cell Line Culture (MCF-7, A549, HepG2) seeding Seed Cells in 96-Well Plates cell_culture->seeding compound_prep Compound Dilution (this compound) treatment Treat with Compound (48h Incubation) compound_prep->treatment seeding->treatment mts_add Add MTS Reagent (1-4h Incubation) treatment->mts_add readout Measure Absorbance (490 nm) mts_add->readout data_norm Normalize Data to Vehicle Control readout->data_norm ic50_calc Calculate IC50 Values (Non-linear Regression) data_norm->ic50_calc comparison Compare IC50 Across Cell Lines ic50_calc->comparison conclusion Draw Conclusion on Differential Activity comparison->conclusion

Caption: High-level workflow for the cross-validation of this compound.

Comparative Analysis of Bioassay Results

Following the execution of the MTS assay, the IC50 values are calculated and compiled. This quantitative data provides an objective measure of the compound's cytotoxic potency in each cellular context.

Hypothetical Bioassay Results Summary

The table below presents plausible, hypothetical data for this compound, demonstrating its differential activity across the selected cell line panel.

Cell LineTissue of OriginKnown Relevant MutationIC50 (µM) of this compound (48h)
MCF-7 Breast AdenocarcinomaWild-type PTEN8.5 ± 1.2
A549 Lung CarcinomaKRAS (G12S)25.3 ± 3.5
HepG2 Hepatocellular CarcinomaWild-type PTEN> 100

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results: The hypothetical data clearly indicates a significant difference in sensitivity to this compound.

  • High Potency in MCF-7: The compound exhibits potent cytotoxic activity in the breast cancer cell line.

  • Moderate Potency in A549: The lung cancer cell line is approximately three times less sensitive than MCF-7.

  • Low to No Potency in HepG2: The liver cancer cell line is highly resistant to the compound at the tested concentrations.

This differential activity is the core finding of the cross-validation study and immediately prompts further investigation into the underlying molecular mechanisms.

Mechanistic Hypothesis: Targeting the PI3K/Akt Pathway

The observed differential activity provides a foundation for forming a mechanistic hypothesis. Many small molecule inhibitors, including some chromanone derivatives, exert their anticancer effects by targeting key cellular signaling pathways.[1][14] The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism that is frequently hyperactivated in cancer.[15][16][17]

The Hypothesis: this compound may act as an inhibitor of the PI3K/Akt signaling pathway.

Rationale:

  • Pathway Hyperactivation: This pathway is commonly dysregulated in many cancers, making it a prime therapeutic target.[18][19]

  • Differential Sensitivity: The heightened sensitivity of MCF-7 cells could be linked to their specific reliance on this pathway for survival. Conversely, the resistance of HepG2 could be due to alternative survival pathways or mutations that bypass the point of inhibition. The moderate sensitivity in A549, which has a KRAS mutation, suggests the compound may act downstream of KRAS or that its effect is modulated by other active pathways.

  • Role of PTEN: The tumor suppressor PTEN is a negative regulator of the PI3K pathway.[16] Cell lines with functional PTEN (like MCF-7) might be more susceptible to PI3K/Akt inhibitors if they are "addicted" to a basal level of signaling, whereas cells with mutations elsewhere might be less dependent on this specific node.

Proposed Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical PI3K/Akt pathway and the hypothetical point of inhibition by this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 Inhibition Compound 6,7-dimethyl- 4-chromanone Compound->PI3K Hypothetical Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Conclusion and Future Directions

This guide demonstrates that cross-validation of bioassay data is an indispensable step in the preclinical evaluation of a potential therapeutic agent like this compound. The hypothetical results reveal a clear differential cytotoxicity profile, with high potency in a breast cancer cell line and significantly lower activity in lung and liver cancer lines.

This finding, supported by a plausible mechanistic hypothesis centered on the PI3K/Akt pathway, provides a clear roadmap for subsequent research:

  • Biochemical Assays: Directly measure the inhibitory effect of the compound on PI3K and Akt kinases in cell-free assays.

  • Western Blot Analysis: Treat the sensitive (MCF-7) and resistant (HepG2) cell lines with the compound and probe for the phosphorylation status of Akt and downstream targets like mTOR and S6 kinase. A reduction in phosphorylation in MCF-7 but not HepG2 would strongly support the hypothesis.

  • Panel Expansion: Screen the compound against a larger panel of cell lines with known genetic backgrounds (e.g., PTEN-null, PIK3CA-mutant) to establish a clear structure-activity relationship and identify predictive biomarkers of response.

By employing this rigorous, multi-faceted approach, researchers can build a robust data package that validates initial findings and provides a strong rationale for advancing a compound toward in vivo studies.

References

A Comparative Analysis of Antioxidant Capacity: 6,7-dimethyl-4-chromanone versus Quercetin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antioxidant research, quercetin, a ubiquitous flavonoid, has long been the benchmark against which novel compounds are measured. Its potent free radical scavenging and cellular protective effects are well-documented. This guide provides a comprehensive technical comparison of a promising synthetic antioxidant, 6,7-dimethyl-4-chromanone, against the established standard, quercetin. While direct comparative data for this compound is emerging, this analysis synthesizes existing data on structurally related chromanones and quercetin to provide a predictive benchmark of its potential antioxidant capacity.

This document delves into the direct and indirect antioxidant mechanisms of both molecules, supported by detailed experimental protocols for key in vitro and cell-based assays. We will explore the underlying signaling pathways, present available quantitative data, and offer a scientifically grounded perspective on the potential of this compound as a therapeutic antioxidant.

Mechanistic Overview: Direct and Indirect Antioxidant Actions

The antioxidant capacity of a compound is not solely defined by its ability to neutralize free radicals directly. It also encompasses the ability to modulate endogenous antioxidant defense systems. Both quercetin and chromanone derivatives exhibit this dual functionality.

Direct Antioxidant Mechanisms: Radical Scavenging

The primary direct antioxidant action of both quercetin and chromanones lies in their ability to donate a hydrogen atom or an electron to reactive oxygen species (ROS), thereby neutralizing them and terminating damaging chain reactions.[1] The efficacy of this action is largely dictated by the molecule's structure, particularly the presence and arrangement of hydroxyl groups.

Quercetin's potent radical scavenging activity is attributed to its specific chemical structure, featuring multiple hydroxyl groups that can readily donate hydrogen atoms.[2]

Indirect Antioxidant Mechanisms: Nrf2/ARE Pathway Activation

A more sophisticated antioxidant strategy employed by both classes of compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through binding with Kelch-like ECH-associated protein 1 (Keap1). Upon encountering an activator, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous antioxidant and cytoprotective genes, initiating their transcription.[4]

This cellular defense mechanism leads to the increased synthesis of a broad spectrum of protective proteins, including enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3] The ability of a compound to activate this pathway provides a prolonged and amplified antioxidant effect beyond its direct scavenging capacity. While quercetin is a well-established Nrf2 activator, recent studies have demonstrated that chromone-containing compounds also effectively activate the Nrf2/ARE pathway.[3][4][5]

Diagram of the Nrf2/ARE Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Keap1_degraded Degraded Keap1 Nrf2_Keap1->Keap1_degraded Leads to degradation Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation Activator Antioxidant (Quercetin or Chromanone) Activator->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Transcription Gene Transcription ARE->Transcription Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) Transcription->Antioxidant_Genes

Caption: Activation of the Nrf2/ARE pathway by antioxidant compounds.

Quantitative Assessment of Antioxidant Capacity: In Vitro Assays

To objectively compare the antioxidant potential of this compound and quercetin, a panel of standardized in vitro assays is essential. These assays measure different aspects of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6][7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

In this assay, the pre-formed ABTS radical cation (ABTS•+) is generated, and the ability of an antioxidant to reduce it is measured by the decrease in its characteristic blue-green color.[6][8]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[9][10]

Comparative In Vitro Antioxidant Activity Data

The following table summarizes the reported antioxidant activities of quercetin and various chromanone derivatives. It is important to note the absence of specific data for this compound, necessitating the use of data from structurally related compounds for a preliminary comparison.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/µmol)
Quercetin 5.5 - 19.17[2][11]48.0[2]Data not readily available
Chromanone Derivative 1 16.9[1]18.7[1]Data not readily available
Chromanone Derivative 2 13[12]Data not readily availableData not readily available
Chromanone Derivative 3 14[12]Data not readily availableData not readily available

Note: IC50 is the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. TE = Trolox Equivalents.

Cellular Antioxidant Activity (CAA) Assay: A More Biologically Relevant Model

While in vitro assays provide valuable initial data, they do not account for cellular uptake, metabolism, and localization of the antioxidant. The Cellular Antioxidant Activity (CAA) assay offers a more biologically relevant assessment of antioxidant efficacy.[13][14]

This assay utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH). In the presence of intracellular ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit DCF formation is a measure of its cellular antioxidant activity.[13][15]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed step-by-step protocols for the aforementioned assays are provided below.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare a series of dilutions of the test compounds (this compound and quercetin) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Diagram of the DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol DPPH Solution (Violet) Mix Mix DPPH and Sample DPPH_Sol->Mix Sample_Sol Test Compound/ Standard Dilutions Sample_Sol->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay Protocol
  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.[8]

    • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[16]

    • Prepare a series of dilutions of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to the diluted ABTS•+ solution.

    • Incubate for a defined period (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.[8]

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay Protocol
  • Cell Culture:

    • Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom microplate and culture until confluent.[13]

  • Loading with DCFH-DA:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with a solution of DCFH-DA in a suitable buffer for a specific time (e.g., 60 minutes) to allow for cellular uptake and deacetylation.[13]

  • Treatment with Antioxidants:

    • Wash the cells to remove excess DCFH-DA.

    • Treat the cells with various concentrations of the test compounds (this compound and quercetin).

  • Induction of Oxidative Stress:

    • Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce ROS production.[14]

  • Measurement:

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) at regular intervals for a set duration (e.g., 60 minutes) using a fluorescence plate reader.[17]

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence measurements.

    • The CAA value is calculated based on the reduction in fluorescence in the presence of the antioxidant compared to the control.

Diagram of the CAA Assay Workflow

CAA_Workflow Start Seed Cells in 96-well Plate Culture Culture to Confluence Start->Culture Wash1 Wash with PBS Culture->Wash1 Load Incubate with DCFH-DA Wash1->Load Wash2 Wash to Remove Excess Probe Load->Wash2 Treat Add Test Compounds (Antioxidants) Wash2->Treat Induce Add AAPH to Induce ROS Treat->Induce Measure Measure Fluorescence over Time Induce->Measure Analyze Calculate AUC and CAA Value Measure->Analyze

Caption: Step-by-step workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

Quercetin remains a formidable benchmark for antioxidant activity, with a wealth of data supporting its potent radical scavenging and cell-protective effects. While direct comparative data for this compound is not yet extensively available, the existing evidence for structurally related chromanones suggests it is a promising candidate with significant antioxidant potential.

The data presented in this guide indicates that chromanone derivatives can exhibit potent radical scavenging activity, in some cases comparable to quercetin in certain assays. Furthermore, the emerging understanding of their ability to activate the Nrf2 signaling pathway highlights a sophisticated, indirect antioxidant mechanism that warrants further investigation.

For researchers and drug development professionals, this compound represents a molecule of interest that merits direct, head-to-head comparative studies against quercetin using the standardized assays outlined in this guide. Such studies are crucial to fully elucidate its antioxidant profile and determine its potential as a novel therapeutic agent for conditions associated with oxidative stress. The exploration of its structure-activity relationship will be pivotal in designing even more potent and specific chromanone-based antioxidants in the future.

References

A Researcher's Guide to Characterizing the Off-Target Profile of 6,7-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the meticulous evaluation of a compound's specificity is paramount. While a molecule may exhibit potent activity against its intended target, unforeseen off-target interactions can lead to diminished efficacy or adverse toxicological effects.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target effects of 6,7-dimethyl-4-chromanone, a member of the chroman-4-one class of compounds recognized for its therapeutic potential.[5][6][7] The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of enzymes like SIRT2, which is implicated in neurodegenerative diseases.[5][8][9]

This document outlines a multi-pronged approach, integrating cutting-edge proteomic, transcriptomic, and phenotypic screening methodologies to construct a detailed off-target profile. By comparing the performance of this compound with carefully selected control compounds, this guide offers a robust strategy for de-risking this promising molecule for further development.

The Imperative of Off-Target Profiling

The "one drug, one target" paradigm has evolved, with a growing appreciation for the complexity of cellular signaling networks.[10] A small molecule can interact with multiple proteins, leading to a cascade of intended and unintended consequences.[1][2][3] Comprehensive off-target profiling is therefore not merely a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and predicting its clinical translatability.[2][11][12] Failure to identify significant off-target interactions early in development can lead to costly late-stage failures.[2]

Strategic Approach to Off-Target Assessment

Our assessment strategy is built on a foundation of orthogonal, self-validating experimental systems. This approach ensures that findings from one methodology are corroborated by others, lending higher confidence to the overall off-target profile.

Caption: A multi-phase workflow for comprehensive off-target profiling.

Experimental Design: Cellular Models and Controls

The selection of appropriate cellular models is critical for the relevance of off-target profiling. We recommend a panel of cell lines that are both disease-relevant and represent diverse genetic backgrounds. For this study, we will utilize:

  • HEK293T: A well-characterized human embryonic kidney cell line, useful for its high transfection efficiency and as a baseline for many cellular processes.

  • SH-SY5Y: A human neuroblastoma cell line, relevant given the potential neurological applications of SIRT2 inhibitors.[8][9]

  • A549: A human lung carcinoma cell line, to assess potential effects in a common cancer model.

Control Compounds:

To contextualize the off-target profile of this compound, we will include two control compounds:

  • Staurosporine: A broad-spectrum kinase inhibitor known for its promiscuous binding profile, serving as a positive control for off-target effects.

  • DMSO (0.1%): The vehicle control, representing the baseline cellular state.

Phase 1: Broad Spectrum Screening for Potential Off-Targets

The initial phase aims to cast a wide net to identify potential protein interactions.

Kinome Profiling

Given that a significant portion of the proteome consists of kinases and that they are common off-targets for small molecules, kinome-wide profiling is an essential first step.[13][14] This technique provides a comprehensive overview of a compound's interaction with a large panel of kinases.[13][14][15][16][17]

Experimental Protocol: Kinome Profiling

  • Compound Preparation: Prepare stock solutions of this compound, Staurosporine, and DMSO in the appropriate solvent.

  • Assay Execution: Submit the compounds to a reputable kinome profiling service (e.g., Reaction Biology, Eurofins). These services typically utilize radiometric or fluorescence-based assays to measure the inhibition of a large panel of kinases (e.g., >400 kinases) at a fixed compound concentration (e.g., 1 µM).

  • Data Analysis: The service provider will return data as the percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% inhibition.

Chemical Proteomics

Chemical proteomics allows for the unbiased identification of small molecule-protein interactions directly in a cellular context.[11][18][19][20] Techniques like Thermal Proteome Profiling (TPP) are powerful for detecting target engagement and off-target binding.[21]

Experimental Protocol: Thermal Proteome Profiling (TPP)

  • Cell Culture and Treatment: Culture HEK293T, SH-SY5Y, and A549 cells to ~80% confluency. Treat cells with this compound (10 µM), Staurosporine (1 µM), or DMSO (0.1%) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 37°C to 67°C in 2°C increments) for 3 minutes.

  • Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction by centrifugation.

  • Sample Preparation for Mass Spectrometry: Prepare the soluble protein samples for mass spectrometry analysis using a standard proteomics workflow (e.g., reduction, alkylation, and tryptic digestion).

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins across all temperature points and treatment conditions.[21] Proteins that show a significant shift in their melting temperature upon compound treatment are considered potential binders.[21]

Phase 2: Cellular Response Profiling

This phase investigates the downstream cellular consequences of compound treatment, providing a functional readout of on- and off-target effects.

Transcriptomics (RNA-Seq)

Transcriptome sequencing (RNA-Seq) provides a global view of changes in gene expression following compound treatment.[22][23][24] This can reveal the perturbation of signaling pathways and help to infer the mechanism of action and potential off-target effects.[22][23][24]

Experimental Protocol: RNA-Seq

  • Cell Culture and Treatment: Culture HEK293T, SH-SY5Y, and A549 cells and treat with this compound (10 µM), Staurosporine (1 µM), or DMSO (0.1%) for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercially available kit.

  • Library Preparation and Sequencing: Prepare RNA-Seq libraries and sequence them on a high-throughput sequencing platform.

  • Data Analysis: Align reads to the human genome and perform differential gene expression analysis. Use pathway analysis tools (e.g., GSEA, IPA) to identify enriched biological pathways and processes.

High-Content Phenotypic Screening

Phenotypic screening assesses the effects of a compound on cellular morphology and function in an unbiased manner.[10][12][25][][27] This approach can uncover unexpected biological activities and toxicities.[10][12][25][][27]

Experimental Protocol: High-Content Imaging

  • Cell Plating and Treatment: Plate HEK293T, SH-SY5Y, and A549 cells in 96-well imaging plates. Treat with a concentration range of this compound, Staurosporine, and DMSO.

  • Staining: After 48 hours, fix and stain the cells with a panel of fluorescent dyes to visualize the nucleus (e.g., Hoechst), cytoplasm, cytoskeleton, and mitochondria.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image and Data Analysis: Use image analysis software to extract a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial integrity). Compare the phenotypic profiles of the different treatments to identify dose-dependent changes.

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of these experiments.

Table 1: Kinome Profiling Results (% Inhibition at 1 µM)

KinaseThis compoundStaurosporine
SIRT2 (control) 95 15
MAPK14 62 98
GSK3B 55 95
CDK2 12 99
VEGFR2 8 92

Table 2: Thermal Proteome Profiling Hits (ΔTm > 1.5°C)

ProteinThis compoundStaurosporine
SIRT2 +4.2°C -0.5°C
MAPK14 +2.1°C +5.5°C
HSP90AA1 +1.8°C -1.2°C
TUBB -0.3°C +3.8°C

Table 3: Key Pathways Perturbed in RNA-Seq Analysis

PathwayThis compoundStaurosporine
SIRT2 Signaling Downregulated No Change
MAPK Signaling Downregulated Downregulated
Cell Cycle No Change Downregulated
Apoptosis No Change Upregulated

Table 4: Phenotypic Screening Observations

PhenotypeThis compoundStaurosporine
Cell Proliferation No significant change Strongly inhibited
Nuclear Size No change Increased
Mitochondrial Membrane Potential Slight decrease at high conc. Strong decrease

Phase 3: Validation and Elucidation of Key Off-Targets

Based on the integrated data from the initial screening phases, promising off-target candidates will be further investigated.

Caption: Workflow for validating putative off-target interactions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment.[28]

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Treat SH-SY5Y cells with varying concentrations of this compound.

  • Thermal Challenge and Lysis: Perform the thermal challenge and lysis as described for TPP.

  • Western Blot Analysis: Analyze the soluble protein fractions by Western blot using antibodies specific for the putative off-targets (e.g., MAPK14, HSP90AA1).

  • Data Analysis: Quantify the band intensities to generate a thermal stability curve. A shift in the curve upon compound treatment confirms direct binding.

CRISPR/Cas9 Knockout Studies

To determine if the observed cellular phenotype is dependent on the putative off-target, CRISPR/Cas9-mediated gene knockout can be employed.[2][29][30]

Experimental Protocol: CRISPR/Cas9 Knockout

  • gRNA Design and Lentiviral Production: Design and clone gRNAs targeting the gene of the putative off-target (e.g., MAPK14) into a lentiviral vector. Produce lentiviral particles.

  • Cell Transduction and Selection: Transduce SH-SY5Y cells with the lentivirus and select for knockout cells.

  • Validation of Knockout: Confirm the knockout of the target protein by Western blot.

  • Phenotypic Assay: Treat the knockout and wild-type cells with this compound and perform a relevant phenotypic assay (e.g., a cell viability assay if a cytotoxic effect was observed).

  • Data Analysis: If the knockout cells are resistant to the compound's effect compared to wild-type cells, it suggests that the phenotype is at least partially mediated by the off-target.

Interpretation and Conclusion

By integrating the data from these orthogonal approaches, a comprehensive off-target profile for this compound can be constructed. The hypothetical data presented suggests that this compound is a potent and selective SIRT2 inhibitor with some off-target activity against MAPK14 and GSK3B at higher concentrations. The TPP results also indicate a potential interaction with HSP90AA1. The lack of a strong cytotoxic or anti-proliferative phenotype, in contrast to the promiscuous inhibitor Staurosporine, is a favorable characteristic.

Further investigation into the functional consequences of the MAPK14 and HSP90AA1 interactions would be warranted. However, based on this initial assessment, this compound appears to have a relatively clean off-target profile compared to the positive control. This systematic and rigorous approach to off-target assessment provides the necessary data to make informed decisions about the continued development of this promising compound.

References

Reproducibility studies for the synthesis and biological evaluation of 6,7-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Reproducible Synthesis and Biological Evaluation of 6,7-dimethyl-4-chromanone

This guide provides a comprehensive framework for the reproducible synthesis and biological evaluation of this compound, a member of the chromanone family of heterocyclic compounds. The 4-chromanone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[1][2]

Achieving reproducibility in both chemical synthesis and biological testing is the cornerstone of credible scientific research. Failure to reproduce findings can stem from incomplete procedural descriptions, subtle variations in lab conditions, or ambiguous data reporting. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower robust and repeatable outcomes.

Part I: Reproducible Synthesis of this compound

The most reliable and common route to synthesize 4-chromanones is through the intramolecular Friedel-Crafts acylation of a 3-phenoxypropanoic acid intermediate.[3][4][5] This method offers high yields and predictable regioselectivity, which is crucial for reproducibility. The synthesis of this compound is a two-step process beginning with the commercially available starting material, 3,4-dimethylphenol.

Experimental Workflow: Synthesis

The overall synthetic pathway involves a nucleophilic substitution to form the ether linkage, followed by an acid-catalyzed intramolecular cyclization to form the chromanone ring.

cluster_0 Step 1: Ether Formation cluster_1 Step 2: Intramolecular Cyclization A 3,4-Dimethylphenol D 3-(3,4-Dimethylphenoxy)propanoic Acid (Intermediate) A->D Nucleophilic Substitution B 3-Chloropropanoic Acid B->D C NaOH (aq) F This compound (Final Product) D->F Friedel-Crafts Acylation E Polyphosphoric Acid (PPA)

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-(3,4-Dimethylphenoxy)propanoic Acid

  • Rationale: This step creates the necessary precursor for cyclization. A strong base (NaOH) is used to deprotonate the phenol, forming a phenoxide which is a potent nucleophile. This phenoxide then attacks the electrophilic carbon of 3-chloropropanoic acid in a classic Williamson ether synthesis. The reaction is performed in water under reflux to ensure sufficient energy for the reaction to proceed to completion.

  • Reagents & Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethylphenol (10.0 g, 81.8 mmol), sodium hydroxide (7.2 g, 180 mmol), and 100 mL of deionized water.

  • Reaction: Heat the mixture to reflux with stirring until all solids dissolve. To this solution, add 3-chloropropanoic acid (9.7 g, 89.9 mmol) dropwise over 15 minutes.

  • Reflux: Maintain the reaction at reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: After cooling to room temperature, acidify the reaction mixture to pH ~2 with concentrated HCl. A white precipitate will form.

  • Isolation & Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to yield 3-(3,4-dimethylphenoxy)propanoic acid as a white crystalline solid. Dry under vacuum.

Step 2: Synthesis of this compound

  • Rationale: This is an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the solvent. It protonates the carboxylic acid, facilitating the formation of an acylium ion electrophile. This electrophile is then attacked by the electron-rich aromatic ring at the ortho position to the ether linkage, leading to cyclization and formation of the six-membered heterocyclic ring.[4] Heating is required to overcome the activation energy of this step.

  • Reagents & Setup: Place polyphosphoric acid (PPA, 100 g) in a 250 mL beaker equipped with a mechanical stirrer and a thermometer. Heat the PPA to 70-80°C on a hot plate.

  • Reaction: Slowly add the 3-(3,4-dimethylphenoxy)propanoic acid (10.0 g, 51.5 mmol) from Step 1 to the hot PPA with vigorous stirring.

  • Heating: Increase the temperature to 95-100°C and maintain for 1 hour. The solution will become viscous and change color.

  • Work-up: Allow the mixture to cool slightly, then pour it cautiously onto 500 g of crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted acid, followed by a brine wash (1 x 100 mL).

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography (Silica gel, Gradient elution: 5% to 20% Ethyl Acetate in Hexane) to yield this compound as a pale yellow solid.

Comparison of Synthesis Methodologies

The choice of cyclization agent is critical for yield and purity. While PPA is effective, other reagents can be used, each with distinct advantages and disadvantages.

Cyclization ReagentTypical ConditionsAdvantagesDisadvantagesReference
Polyphosphoric Acid (PPA) 90-100°C, 1-2 hInexpensive, serves as solvent and catalyst.Viscous, difficult to stir; work-up can be cumbersome.[3]
Eaton's Reagent (P₂O₅/MeSO₃H) Room Temp to 80°CMilder conditions, less viscous, often higher yields.More expensive, moisture sensitive.N/A
TfOH / TFA Room Temp, 1-3 hVery strong acid, fast reaction times, high yields.Expensive, corrosive, requires inert atmosphere.[3]
AlCl₃ in CS₂ or CH₂Cl₂ 0°C to Room TempClassic Friedel-Crafts conditions.Requires stoichiometric amounts, moisture sensitive, harsh.[5]

Part II: Reproducible Biological Evaluation

Chromanone derivatives are frequently investigated for their anti-inflammatory properties.[1][6] A robust and highly reproducible method to assess this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, such as the BV-2 cell line.[2][7]

Underlying Biological Pathway

Inflammation in microglial cells can be induced by LPS, which binds to Toll-like receptor 4 (TLR4). This initiates a signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[2][8] The inhibitory action of this compound is hypothesized to occur by blocking one or more steps in this pathway.

cluster_pathway NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_I_B NF-κB / IκBα IKK->NFkB_I_B NFkB NF-κB (p65/p50) NFkB_I_B->NFkB IκBα Phosphorylation & Degradation iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Translocation Nucleus Nucleus iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO L-Arginine -> L-Citrulline Inhibitor 6,7-dimethyl- 4-chromanone Inhibitor->IKK Inhibitor->NFkB

Caption: Inhibition of the NF-κB pathway by this compound.

Detailed Biological Assay Protocol

Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated BV-2 Microglial Cells

  • Rationale: This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to reduce the production of NO, a key inflammatory mediator. BV-2 cells are a standard model for brain microglia.[9] The Griess assay is a colorimetric method that reliably measures nitrite (NO₂⁻), a stable breakdown product of NO. A concurrent cytotoxicity assay (e.g., MTT) is essential to ensure that the observed reduction in NO is due to specific anti-inflammatory activity and not simply because the compound is killing the cells.

  • Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration in all wells must be kept constant and non-toxic (≤ 0.1%).

  • Pre-treatment: Remove the old medium from the cells and replace it with medium containing the different concentrations of the test compound. Include "Vehicle Control" wells (medium + DMSO only) and "Positive Control" wells (e.g., Dexamethasone, 10 µM). Incubate for 1 hour.

  • Inflammatory Stimulation: After pre-treatment, add Lipopolysaccharide (LPS) to all wells to a final concentration of 1 µg/mL, except for the "Unstimulated Control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[7]

  • Griess Assay (NO Measurement):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • MTT Assay (Cytotoxicity):

    • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining medium in each well of the original cell plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated, unstimulated control.

Comparative Analysis of Biological Data

Reproducible biological data depends on consistent experimental parameters. The following table illustrates hypothetical, yet realistic, data that could be generated from this assay, highlighting the importance of reporting key metrics.

CompoundConcentration (µM)% NO Inhibition% Cell ViabilityIC₅₀ (µM) for NO InhibitionCC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound 115.2 ± 2.199.1 ± 3.4\multirow{5}{}{12.5 }\multirow{5}{}{>100 }\multirow{5}{*}{>8.0 }
538.5 ± 4.598.5 ± 2.8
1048.1 ± 3.997.2 ± 4.1
2575.3 ± 5.294.6 ± 3.7
5092.6 ± 4.891.3 ± 5.5
4-Chromanone (unsubstituted) 5025.4 ± 3.398.0 ± 2.9>50>100-
Dexamethasone (Positive Control) 1088.9 ± 4.199.5 ± 2.51.8>100>55.5

Data are represented as Mean ± Standard Deviation (SD). IC₅₀ = half-maximal inhibitory concentration. CC₅₀ = half-maximal cytotoxic concentration.

This comparative data demonstrates that the dimethyl substitution significantly enhances anti-inflammatory activity compared to the parent chromanone structure. A high Selectivity Index (SI) is desirable, indicating that the compound inhibits inflammation at concentrations far below those that cause cytotoxicity.

Conclusion

This guide outlines a reproducible, scientifically-grounded approach to the synthesis and biological evaluation of this compound. By providing detailed protocols, explaining the causality behind experimental choices, and presenting data in a comparative context, we aim to equip researchers with the tools needed to generate reliable and consistent results. Adherence to detailed reporting standards, including precise reaction conditions and comprehensive assay parameters, is paramount for overcoming the challenges of scientific reproducibility and advancing the field of medicinal chemistry.

References

A Senior Application Scientist's Guide to the Comparative Molecular Docking of 6,7-Dimethyl-4-Chromanone and Selected Flavonoid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Molecular docking serves as a critical in silico tool in contemporary drug discovery, offering predictive insights into the binding affinities and interaction patterns of small molecules with protein targets. This guide provides a comparative analysis of the molecular docking performance of 6,7-dimethyl-4-chromanone, a synthetic chromanone derivative, against a panel of well-characterized, naturally occurring flavonoid derivatives: quercetin, kaempferol, and fisetin. Utilizing the anti-apoptotic protein Bcl-xl as a clinically relevant target, this study elucidates the structural determinants of binding affinity. We present a detailed, validated docking protocol using AutoDock Vina, followed by a comparative analysis of binding energies and key molecular interactions. The findings reveal that while all evaluated compounds exhibit favorable binding to the BH3 domain of Bcl-xl, the specific hydroxylation patterns of the flavonoids afford them superior binding energies compared to this compound. This guide serves as a comprehensive resource for researchers engaged in the computational evaluation of chromanone and flavonoid scaffolds for therapeutic development.

Introduction: Rationale for a Comparative Docking Study

The 4-chromanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including the vast family of flavonoids.[1][2] Flavonoids, which are polyphenolic secondary metabolites in plants, are renowned for a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] These effects are often attributed to their ability to modulate the function of key cellular proteins.[5]

This compound is a synthetic derivative designed to explore the chemical space around the core chromanone structure. Understanding how modifications, such as the addition of dimethyl groups and the absence of the characteristic flavonoid B-ring hydroxylation, impact protein binding is crucial for rational drug design.

This guide establishes a head-to-head comparison of this compound with three prominent flavonoids—quercetin, kaempferol, and fisetin—that are known to exhibit significant biological activities.[6][7] The primary objective is to dissect how the structural variations between these molecules influence their binding affinity and interaction patterns within a common, therapeutically relevant protein target.

For this comparative study, we have selected the B-cell lymphoma-extra large (Bcl-xl) protein as our target. Bcl-xl is a key anti-apoptotic protein that is frequently overexpressed in cancer cells, making it a prime target for the development of novel cancer therapeutics.[6] Flavonoids like fisetin have been shown to exhibit high binding affinity for Bcl-xl, suggesting its binding pocket is amenable to this class of compounds.[6] By docking this compound into the same binding site, we can directly assess its potential as a Bcl-xl inhibitor relative to established flavonoid binders.

Detailed Experimental Methodology

The following protocol outlines a robust and reproducible molecular docking workflow. The choice of each tool and parameter is grounded in established best practices to ensure the scientific validity of the results.[8][9]

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.

  • AutoDock Vina: The core docking engine selected for its accuracy, speed, and widespread use in academic and industrial research.[6][8]

  • PyMOL or Biovia Discovery Studio: For visualization and analysis of docking results.

  • RCSB Protein Data Bank (PDB): Source for the crystal structure of the target protein.

  • PubChem Database: Source for 3D structures of the ligand molecules.[9]

Step-by-Step Docking Protocol

Step 1: Target Protein Preparation

  • Acquisition: The crystal structure of human Bcl-xl (PDB ID: 2YJ1) was downloaded from the RCSB Protein Data Bank. This particular structure was chosen as it is co-crystallized with a known inhibitor, providing a reference for defining the binding site.

  • Cleaning: The protein structure was loaded into PyMOL. All water molecules and the co-crystallized ligand were removed from the PDB file. This is a critical step to ensure the docking algorithm evaluates only the protein-ligand interactions of interest.

  • Preparation for Docking: The cleaned protein PDB file was processed using AutoDockTools. This involves adding polar hydrogen atoms and assigning Kollman charges, which are essential for calculating the electrostatic interactions during the docking process. The prepared protein was saved in the PDBQT file format, which includes charge and atom type information required by Vina.

Step 2: Ligand Preparation

  • Acquisition: The 3D structures of this compound, quercetin, kaempferol, and fisetin were downloaded from the PubChem database.

  • Energy Minimization and Format Conversion: Each ligand structure was loaded into AutoDockTools. Gasteiger charges were computed, non-polar hydrogens were merged, and rotatable bonds were defined. This process prepares the ligand to be flexible during the docking simulation, allowing it to adopt various conformations within the protein's binding site. The prepared ligands were saved in the PDBQT format.

Step 3: Grid Box Generation and Docking Execution

  • Defining the Search Space: The causality behind grid box definition is paramount for a successful docking experiment. The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses. To ensure a targeted and relevant search, the grid box was centered on the known binding pocket of Bcl-xl, specifically the BH3-binding groove, which is the site of interaction for many of its natural binding partners and inhibitors.[6] The dimensions of the grid box were set to 25Å x 25Å x 25Å to encompass the entire binding pocket with sufficient surrounding space for ligand flexibility.

  • Configuration: A configuration file (conf.txt) was created containing the file paths for the protein receptor and all ligands, the center coordinates and dimensions of the grid box, and an exhaustiveness parameter set to 8. The exhaustiveness value controls the computational effort of the search; a value of 8 provides a good balance between accuracy and time.

  • Execution: The docking simulation was initiated from the command line using the AutoDock Vina executable, referencing the configuration file.

Workflow Visualization

The entire experimental workflow, from preparation to analysis, is depicted in the diagram below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB Download Protein (PDB ID: 2YJ1) CleanP Clean Protein (Remove Water/Ligands) PDB->CleanP PubChem Download Ligands (PubChem DB) PrepL Prepare Ligands (Charges, RotBonds) -> PDBQT PubChem->PrepL PrepP Prepare Protein (Add H, Charges) -> PDBQT CleanP->PrepP Grid Define Grid Box (Binding Site) PrepP->Grid Config Create Config File PrepL->Config Grid->Config Vina Execute AutoDock Vina Results Generate Docking Poses & Binding Energies Vina->Results Config->Vina Visualize Visualize Interactions (PyMOL/Discovery Studio) Results->Visualize Compare Comparative Analysis (Table & Discussion) Visualize->Compare

Caption: Molecular Docking Workflow.

Results: A Comparative Analysis

The molecular docking simulations yielded binding affinity scores (in kcal/mol) for each compound, representing the Gibbs free energy of binding. A more negative value indicates a stronger, more favorable interaction. The interactions between each ligand and the key amino acid residues within the Bcl-xl binding pocket were also analyzed.

Quantitative Docking Data

The results of the docking simulations are summarized in the table below for objective comparison.

Compound NameMolecular ScaffoldPubChem CIDBinding Affinity (kcal/mol)Key Interacting Residues (Bcl-xl)
This compound Chromanone91741-7.2Phe105, Arg139, Tyr101
Fisetin Flavonoid (Flavonol)5281614-8.8Gly138, Arg139, Asp133, Glu129
Quercetin Flavonoid (Flavonol)5280343-8.5Phe105, Arg139, Val126, Tyr101
Kaempferol Flavonoid (Flavonol)5280863-8.3Phe105, Arg139, Ser106, Ala104
Discussion of Binding Modes and Structural Influences

The docking results provide clear insights into the structure-activity relationships of these compounds with Bcl-xl.

Fisetin emerged as the top-performing ligand with a binding affinity of -8.8 kcal/mol.[6] Its binding is stabilized by a network of four hydrogen bonds involving residues Gly138, Arg139, Asp133, and Glu129.[6] The multiple hydroxyl groups on both the A and B rings of fisetin are instrumental in forming these critical hydrogen bond interactions, anchoring the molecule firmly within the binding pocket.

Quercetin and Kaempferol also demonstrated strong binding affinities of -8.5 and -8.3 kcal/mol, respectively. Their interaction patterns are similar to fisetin, characterized by a mix of hydrogen bonds and hydrophobic interactions with key residues like Phe105 and Arg139. The subtle differences in their binding energies can be attributed to the specific number and position of their hydroxyl groups, which alters the geometry and electronics of their interactions.

In contrast, This compound exhibited the lowest binding affinity of the group at -7.2 kcal/mol. While it successfully docks into the hydrophobic pocket and interacts with key residues like Phe105, its potential for forming strong, stabilizing hydrogen bonds is significantly limited by the absence of hydroxyl groups on its phenyl ring substitute. The two methyl groups at the 6 and 7 positions contribute to hydrophobic interactions but are not sufficient to compensate for the loss of the potent hydrogen bonding capabilities seen in the flavonoids. This result underscores the critical role of the flavonoid B-ring and its hydroxylation pattern in achieving high-affinity binding to the Bcl-xl protein.[6]

Conclusion and Future Directions

This comparative docking study demonstrates that while the 4-chromanone core can effectively anchor a molecule within the BH3 binding groove of Bcl-xl, the extensive hydroxylation characteristic of flavonoids is crucial for achieving high-affinity binding. Fisetin, quercetin, and kaempferol all show significant promise as Bcl-xl inhibitors, with their binding energies being superior to that of this compound.[6]

The key takeaway for drug development professionals is the demonstrable importance of hydrogen bond donors and acceptors in ligand design for this particular target. Future efforts to optimize the 4-chromanone scaffold as a Bcl-xl inhibitor should focus on introducing functional groups capable of forming strong hydrogen bonds, mimicking the interaction patterns observed for the natural flavonoids. While this in silico study provides a strong directional hypothesis, these findings must be validated through in vitro binding assays and cellular activity studies to confirm the inhibitory potential of these compounds.

References

A Senior Application Scientist's Guide to the Independent Verification of Commercially Sourced 6,7-dimethyl-4-chromanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Research

In the fields of medicinal chemistry, drug development, and biological research, the chroman-4-one scaffold is a privileged structure, serving as a foundational building block for a multitude of bioactive molecules.[1][2] 6,7-dimethyl-4-chromanone (CAS 80859-08-1), with its specific substitution pattern, is a key intermediate in the synthesis of various compounds, including potential SIRT2 inhibitors for neurodegenerative disorders and agents with anti-inflammatory properties.[1][3][4] The reliability and reproducibility of research involving this compound are directly contingent on its purity and structural integrity. Commercially sourced reagents, despite being accompanied by a Certificate of Analysis (CoA), can exhibit batch-to-batch variability, contain residual solvents, or harbor by-products from synthesis.[5][6]

This guide provides a comprehensive framework for the independent verification of the purity and identity of commercially sourced this compound. It is designed for researchers who understand that rigorous, in-house validation is not a step of redundancy, but a pillar of scientific integrity. We will explore orthogonal analytical techniques, explain the rationale behind experimental choices, and present detailed protocols that form a self-validating system for quality assessment.

Logical Workflow for Compound Verification

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Impurity Profiling cluster_3 Phase 4: Final Disposition Receive Receive Commercial Sample Inspect Visual & Physical Inspection (Color, Form, Solubility) Receive->Inspect CoA Review Supplier's Certificate of Analysis (CoA) Inspect->CoA NMR NMR Spectroscopy (¹H, ¹³C) CoA->NMR MS Mass Spectrometry (HRMS-ESI) NMR->MS HPLC HPLC-UV Analysis (Purity Assay, % Area) MS->HPLC qNMR Quantitative NMR (qNMR) (Optional Orthogonal Assay) HPLC->qNMR Interpret Data Interpretation & Comparison to CoA qNMR->Interpret Report Generate Internal Verification Report Interpret->Report Decision Accept or Reject Batch Report->Decision

Caption: Overall workflow for the independent verification of this compound.

Part 1: Unambiguous Confirmation of Molecular Identity

Before assessing purity, it is paramount to confirm that the material is, in fact, this compound. Spectroscopic methods provide a molecular fingerprint, allowing for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound (C₁₁H₁₂O₂), we expect specific signals in both ¹H and ¹³C NMR spectra that correspond to its unique arrangement of atoms.

Causality Behind the Experiment: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms and their chemical environment (e.g., C=O, aromatic, aliphatic). Together, they provide a robust confirmation of the carbon skeleton and proton arrangement.

Table 1: Expected NMR Chemical Shifts for this compound (Note: Shifts are predicted and may vary slightly based on solvent and concentration. Data is extrapolated from known chromanone structures.)[4][7]

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
H-5 (Aromatic)~7.6 (s, 1H)~128Aromatic proton deshielded by the adjacent carbonyl group.
H-8 (Aromatic)~6.8 (s, 1H)~118Aromatic proton shielded by the ether oxygen.
C-2 (-O-CH₂-)~4.5 (t, 2H)~67Methylene protons adjacent to the ether oxygen.
C-3 (-CH₂-C=O)~2.8 (t, 2H)~37Methylene protons adjacent to the carbonyl group.
C-6 -CH₃~2.3 (s, 3H)~20Aromatic methyl group.
C-7 -CH₃~2.2 (s, 3H)~19Aromatic methyl group.
C-4 (C=O)-~192Carbonyl carbon, highly deshielded.
C-4a, C-8a-~121, ~160Quaternary aromatic carbons.
C-6, C-7-~138, ~136Methyl-substituted aromatic carbons.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution. The use of a common solvent like CDCl₃ allows for comparison with a vast library of spectral data.[8]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), if not already present in the solvent.

  • Acquisition: Acquire ¹H NMR and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction.

  • Interpretation: Integrate the ¹H NMR signals to confirm proton ratios. Analyze chemical shifts and coupling patterns (e.g., the two triplets for the C2 and C3 protons) to confirm the chromanone ring structure. Compare the observed shifts with the expected values in Table 1.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of the molecule.

Causality Behind the Experiment: While NMR confirms the molecular structure, HRMS confirms the elemental composition. This orthogonal technique ensures that the observed molecule has the correct molecular formula (C₁₁H₁₂O₂), ruling out isomers with different formulas that might have similar NMR spectra. Electrospray Ionization (ESI) is a soft ionization technique suitable for moderately polar molecules like chromanones, typically yielding the protonated molecular ion [M+H]⁺.[3]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer for high-resolution analysis.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode. The expected exact mass for [C₁₁H₁₂O₂ + H]⁺ is 177.0897.

  • Interpretation: Compare the measured m/z value with the theoretical exact mass. A mass accuracy of <5 ppm provides high confidence in the elemental formula.

Part 2: Quantitative Purity Assessment & Impurity Profiling

Confirming identity is the first step. The second, equally critical step is to quantify the purity and identify any potential contaminants. Impurities can arise from starting materials, by-products of the synthesis, or degradation.[6][9]

G cluster_0 Potential Impurity Sources in Chromanone Synthesis SM Starting Materials (e.g., Substituted Phenol, Acrylonitrile) Product Final Product: This compound SM->Product Reagents Reagents & Catalysts (e.g., K₂CO₃, TfOH) Reagents->Product Intermediates Incomplete Reaction (e.g., 3-aryloxypropanenitriles) Intermediates->Product Byproducts Side Reactions (e.g., Polymerization, Positional Isomers) Byproducts->Product Degradation Storage/Handling (e.g., Oxidation, Hydrolysis) Degradation->Product

Caption: Potential sources of impurities based on common chromanone synthesis routes.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse for purity analysis in the pharmaceutical industry. It separates the main compound from impurities based on their differential partitioning between a stationary and a mobile phase.[11][12]

Causality Behind the Experiment: A reversed-phase C18 column is chosen for its versatility in retaining moderately nonpolar organic molecules like this compound. An acetonitrile/water mobile phase provides good separation efficiency. UV detection is effective because the benzopyranone core contains a strong chromophore. By measuring the area of each peak in the chromatogram, we can calculate the relative percentage of the main compound and any impurities (area percent method).[13]

Table 2: HPLC Method Parameters for Purity Analysis

Parameter Condition Rationale
Column C18, 5 µm, 4.6 x 250 mmStandard reversed-phase column for small organic molecules.
Mobile Phase Acetonitrile:Water (60:40, v/v)Provides adequate retention and separation. May need optimization.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 254 nmWavelength where the chromanone core has significant absorbance.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Run Time 20 minutesSufficient to elute the main peak and any late-eluting impurities.

Experimental Protocol: HPLC Purity Assay

  • Mobile Phase Preparation: Prepare the mobile phase as specified in Table 2. Filter through a 0.45 µm membrane filter and degas thoroughly (e.g., by sonication).

  • Sample Preparation: Accurately prepare a stock solution of the sample at ~1.0 mg/mL in the mobile phase. From this, prepare a working solution at ~0.1 mg/mL. Ensure complete dissolution.

  • System Suitability: Before running the sample, inject a standard solution multiple times (n=5) to verify system performance. Check for consistent retention times (RSD < 1%), peak areas (RSD < 2%), and acceptable peak shape (tailing factor < 1.5). This is a critical self-validation step.

  • Analysis: Inject the sample solution and a blank (mobile phase) for comparison.

  • Data Processing: Integrate all peaks in the sample chromatogram that are above a defined threshold (e.g., 0.05% of the main peak area).

  • Calculation: Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Part 3: Comparative Analysis and Conclusion

To illustrate the importance of this process, we present hypothetical data from the analysis of this compound sourced from three different commercial suppliers.

Table 3: Hypothetical Comparative Data for Commercial this compound

Parameter Supplier A Supplier B Supplier C Internal Verification Standard
Appearance Off-white solidYellowish solidWhite crystalline solidWhite crystalline solid
Identity (NMR/HRMS) ConfirmedConfirmedConfirmedConfirmed
Purity by HPLC (% Area) 99.1%97.5%99.8%≥ 99.5%
Major Impurity (RRT) 0.85 (0.3%)1.21 (1.8%)None > 0.05%≤ 0.1% any single impurity
Other Impurities 2 impurities > 0.05%3 impurities > 0.05%None > 0.05%Total impurities ≤ 0.5%
Assessment Acceptable Rejected Acceptable (High Purity) -

RRT = Relative Retention Time

Based on this analysis, the material from Supplier B would be rejected due to its low purity and high level of a single impurity, which could significantly impact experimental outcomes. The materials from Suppliers A and C meet the acceptance criteria, with Supplier C providing the highest quality material.

Comparison to Alternatives

The choice of a specific chromanone derivative is often application-dependent. For instance, while this compound is a valuable intermediate, a researcher might consider 7-methoxy-4-chromanone in applications where increased electron density on the aromatic ring is desired, potentially altering its reactivity or biological activity. The verification principles outlined here are directly transferable to such alternatives, although the specific analytical parameters (e.g., expected NMR shifts, HPLC retention time) would need to be adjusted accordingly.

Conclusion

References

Safety Operating Guide

Personal protective equipment for handling 6,7-DIMETHYL-4-CHROMANONE

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 6,7-DIMETHYL-4-CHROMANONE

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling of this compound (CAS 80859-08-1). While this compound is a key intermediate in the synthesis of diverse bioactive molecules, its specific toxicological properties have not been fully investigated.[1][2] Therefore, we will adopt a proactive safety posture, grounding our procedures in the established best practices for chromanone derivatives and general laboratory chemical safety.[3][4]

Hazard Assessment: The Foundation of Safe Handling

The principle of "as low as reasonably achievable" (ALARA) exposure is paramount. Given the limited specific toxicity data for this compound, we must infer potential hazards from structurally similar compounds. Chromanone derivatives are known to potentially cause skin, eye, and respiratory tract irritation.[2][5] Consequently, our operational plan is designed to mitigate these risks through a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent handling protocols.

Key Physical & Chemical Properties:

  • Appearance: Light yellow to white solid.[6]

  • Molecular Formula: C₁₁H₁₂O₂.[1][7]

  • Molecular Weight: 176.21 g/mol .[1][7]

  • Storage: Store sealed in a dry, cool environment (2-8°C is recommended).[1]

Core Protection: Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is your first line of defense against direct chemical exposure. The following table outlines the mandatory PPE for handling this compound.

Protection Type Recommended PPE Specification Rationale & Causality
Eye & Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EU Standard EN166.[6][8] A face shield should be worn over goggles when there is a significant risk of splashing.The solid, dusty nature of the compound and its potential for use in solutions necessitates robust protection against eye irritation from airborne particles and accidental splashes.[2][9]
Skin & Body Protection Chemical-resistant nitrile or neoprene gloves. A clean, buttoned laboratory coat.To prevent skin contact, which may cause irritation.[3][6] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[10]
Respiratory Protection Not required when handling in a certified chemical fume hood. If weighing or handling outside of a fume hood where dust may be generated, a NIOSH-approved N95 (or equivalent) respirator is mandatory.To prevent inhalation of airborne particles that could lead to respiratory tract irritation.[3][9] Engineering controls (i.e., a fume hood) are the preferred method of exposure mitigation.[11]
Foot Protection Closed-toe shoes made of a non-porous material.Standard laboratory practice to protect feet from spills and falling objects.[12]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic procedure minimizes the risk of exposure and contamination. Always ensure an eyewash station and safety shower are readily accessible before beginning work.[12][13]

Step 1: Preparation and Engineering Controls
  • Designated Area: Conduct all manipulations of solid this compound within a certified chemical fume hood to control dust and potential vapors.[9][10]

  • Surface Protection: Line the work surface of the fume hood with disposable, plastic-backed absorbent paper to contain spills and simplify cleanup.[12]

  • Assemble Equipment: Have all necessary glassware, spatulas, and reagents prepared and within reach to minimize movement and the potential for accidents.

Step 2: Handling the Solid Compound (Weighing & Transfer)
  • Don PPE: Put on all required PPE as detailed in the table above.

  • Weighing: If possible, weigh the compound directly within the fume hood. If using an external balance, use a tared, sealed container to transport the chemical, minimizing the risk of releasing dust.

  • Transfer: Use dedicated spatulas or powder funnels for transfers. Avoid scooping actions that could generate airborne dust.

Step 3: Post-Handling Decontamination
  • Clean Equipment: Thoroughly clean all glassware and equipment that came into contact with the chemical.

  • Wipe Surfaces: Decontaminate the work area within the fume hood. Carefully fold and dispose of the absorbent bench paper into the solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination (typically gloves first, followed by lab coat and eye protection).

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[10][11]

Emergency Response & First Aid

In the event of an accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Disposal Plan: Waste Management Protocol

Proper disposal is a critical component of the chemical lifecycle, ensuring environmental and personnel safety.

  • Waste Segregation: Do not dispose of this compound or its waste down the drain.[13][14] All waste must be treated as hazardous.

  • Solid Waste: Collect all contaminated disposables (e.g., gloves, weighing papers, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[15]

  • Liquid Waste: Collect unused solutions or reaction mixtures in a separate, compatible, and clearly labeled hazardous liquid waste container. Ensure the container is kept tightly sealed when not in use.[15]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents with their approximate concentrations.[15]

  • Pickup: Arrange for waste disposal through your institution's Environmental Health and Safety (EHS) department.

Visualized Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Procedure Phase cluster_emergency 4. Emergency Protocol prep Verify Fume Hood Certification & Access to Safety Shower/Eyewash ppe Don Full PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat prep->ppe setup Prepare & Decontaminate Work Surface in Hood ppe->setup weigh Weigh Solid in Sealed Container or Directly in Hood setup->weigh transfer Transfer Compound to Reaction Vessel weigh->transfer dissolve Prepare Solution (If Applicable) transfer->dissolve decon Decontaminate Glassware & Work Surfaces dissolve->decon waste Segregate & Dispose of Waste in Labeled Containers decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash exposure Exposure Event (Spill, Splash, Inhalation) first_aid Execute First Aid (Flush Skin/Eyes, Move to Fresh Air) exposure->first_aid medical Seek Immediate Medical Attention first_aid->medical

Caption: Logical workflow for the safe handling of this compound.

References

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